Product packaging for 2-Ethylthiazole-5-carbaldehyde(Cat. No.:CAS No. 933683-87-5)

2-Ethylthiazole-5-carbaldehyde

Cat. No.: B1487461
CAS No.: 933683-87-5
M. Wt: 141.19 g/mol
InChI Key: TVIVXJHUFQPZPT-UHFFFAOYSA-N
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Description

2-Ethylthiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B1487461 2-Ethylthiazole-5-carbaldehyde CAS No. 933683-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIVXJHUFQPZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669242
Record name 2-Ethyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933683-87-5
Record name 2-Ethyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways for 2-Ethylthiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a thiazole core, which is a prevalent scaffold in numerous FDA-approved pharmaceuticals due to its wide range of biological activities.[1][2] The presence of a reactive aldehyde group at the C-5 position and a stable ethyl group at the C-2 position makes it a versatile intermediate for constructing more complex molecular architectures through reactions like condensation, oxidation, reduction, and cross-coupling. Its derivatives are integral to the development of novel therapeutic agents, agrochemicals, and specialized polymers.[3] Understanding the nuances of its synthesis is therefore critical for efficient and scalable production in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most intuitive approach involves the late-stage introduction of the formyl group onto a pre-existing 2-ethylthiazole ring. A second, more convergent strategy involves constructing the thiazole ring from acyclic precursors that already contain the required carbon framework.

G cluster_main Retrosynthetic Pathways cluster_A cluster_B Target This compound ApproachA Strategy 1: C-5 Formylation Target->ApproachA C-C bond (Formylation) ApproachB Strategy 2: Ring Cyclization Target->ApproachB Thiazole Ring (Hantzsch Synthesis) PrecursorA 2-Ethylthiazole ApproachA->PrecursorA PrecursorB1 Thioacetamide ApproachB->PrecursorB1 PrecursorB2 α-Halo-β-oxopropanal (or equivalent) ApproachB->PrecursorB2

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathway 1: Direct Formylation of 2-Ethylthiazole

This pathway is predicated on the availability of 2-ethylthiazole, an accessible starting material. The core challenge lies in achieving regioselective formylation at the C-5 position, which is electronically activated for electrophilic substitution.

Vilsmeier-Haack Formylation: The Industry Standard

The Vilsmeier-Haack reaction is a robust and widely employed method for formylating electron-rich heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6]

Causality and Expertise: The thiazole ring is an electron-rich heterocycle, making it an excellent substrate for electrophilic aromatic substitution. The Vilsmeier reagent is a mild electrophile, which allows for formylation without requiring harsh conditions that could degrade the starting material. POCl₃ is the most common activating agent due to its cost-effectiveness and reactivity. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is then attacked by the C-5 position of the thiazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4][6]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Thiazole 2-Ethylthiazole Thiazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-ethylthiazole (1.0 equiv.) in a minimal amount of an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation to yield this compound.

Trustworthiness: This protocol includes a controlled addition of reagents to manage exothermic events and a standard aqueous work-up to hydrolyze the intermediate and remove inorganic byproducts. The final purification step is crucial for obtaining a high-purity product.

Directed Ortho-Metalation (DoM): A Regiospecific Alternative

Directed ortho-metalation involves the deprotonation of a site adjacent to a directing metalating group (DMG). While thiazole itself doesn't have a strong DMG, the inherent acidity of the C-5 proton allows for direct lithiation using a strong base like n-butyllithium (n-BuLi).[7] The resulting organolithium species is a potent nucleophile that readily reacts with an electrophile like DMF.[8]

Causality and Expertise: The C-5 proton of thiazole is more acidic than the C-4 proton due to the inductive effect of the neighboring sulfur atom. This allows for regioselective deprotonation. This reaction must be conducted at very low temperatures (typically -78°C) to prevent side reactions, such as the base attacking the ethyl group or the thiazole ring itself.[9] DMF serves as an efficient one-carbon electrophile for formylation.[7]

G Start 2-Ethylthiazole in THF Step1 Add n-BuLi at -78°C Start->Step1 Intermediate 2-Ethyl-5-lithiothiazole Step1->Intermediate Step2 Quench with DMF at -78°C Intermediate->Step2 Step3 Aqueous Work-up (NH₄Cl) Step2->Step3 Product This compound Step3->Product

Caption: Workflow for Lithiation-Formylation pathway.

Experimental Protocol: Lithiation-Formylation

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2-ethylthiazole (1.0 equiv.). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution for 1 hour at -78°C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the lithiated species. Continue stirring at -78°C for 2 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography as described previously.

Trustworthiness: This protocol emphasizes anhydrous conditions and low temperatures, which are critical for the success of organolithium reactions. Quenching with a mild acid like NH₄Cl prevents side reactions during the work-up phase.

Core Synthesis Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring itself.[10] This pathway involves the condensation of an α-halocarbonyl compound with a thioamide. To synthesize this compound, the reaction would involve thioacetamide (to provide the C-2 ethyl group and the nitrogen atom) and an appropriate three-carbon α-halocarbonyl component bearing a formyl group.

Causality and Expertise: The primary challenge in this approach is the stability and availability of the α-halocarbonyl starting material, such as 2-chloro-3-oxopropanal. Such molecules are often unstable. A more practical approach is to use a protected form of the aldehyde, such as an acetal (e.g., 2-bromo-3,3-diethoxypropanal). The acetal is stable throughout the cyclization reaction and can be easily deprotected in a final acidic step to reveal the aldehyde. The reaction mechanism involves nucleophilic attack of the thioamide sulfur onto the carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[1]

Experimental Protocol: Hantzsch Synthesis with Protected Aldehyde

  • Cyclization: In a round-bottom flask, dissolve 2-bromo-3,3-diethoxypropanal (1.0 equiv.) and thioacetamide (1.1 equiv.) in ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Deprotection and Work-up: To the crude residue, add a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 1-2 hours to hydrolyze the diethyl acetal.

  • Neutralization and Extraction: Neutralize the acidic solution with sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Comparative Analysis of Synthesis Pathways

FeatureVilsmeier-Haack FormylationLithiation-FormylationHantzsch Synthesis
Starting Material 2-Ethylthiazole2-EthylthiazoleThioacetamide, α-halo-acetal
Reagents POCl₃, DMF (corrosive)n-BuLi (pyrophoric), DMFMild reagents
Reaction Conditions 0°C to 70°C-78°C (cryogenic)Reflux (moderate heat)
Scalability Excellent, widely used in industryModerate, requires strict controlGood, but depends on substrate availability
Yields Good to ExcellentGood, but sensitive to conditionsModerate to Good
Key Advantage Robust, reliable, scalableHigh regioselectivityConvergent approach
Key Disadvantage Use of corrosive reagentsRequires cryogenic temperaturesStability of α-halocarbonyl starting material

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. For large-scale industrial production and general laboratory synthesis, the Vilsmeier-Haack formylation of 2-ethylthiazole represents the most practical and robust method due to its operational simplicity, cost-effective reagents, and high scalability.[5] The lithiation-formylation route offers a viable, high-selectivity alternative, particularly for smaller-scale syntheses where cryogenic conditions are manageable.[7] The Hantzsch synthesis , while elegant, is often limited by the availability and stability of the requisite α-halocarbonyl precursor. The choice of pathway should be guided by the specific requirements of the project, including scale, available equipment, and safety considerations.

References

2-Ethylthiazole-5-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde: Structure, Synthesis, and Applications

Introduction: The Thiazole Moiety as a Privileged Scaffold

In the landscape of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold"—a core structure that appears with remarkable frequency in a multitude of bioactive compounds, functional materials, and specialty chemicals. Its unique electronic properties, arising from the interplay between the sulfur and nitrogen heteroatoms, confer upon it a versatile reactivity profile and the ability to engage in specific, high-affinity interactions with biological targets.

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of three distinct functional elements—the stable thiazole core, an electron-donating ethyl group at the 2-position, and a highly reactive aldehyde "handle" at the 5-position—makes it a powerful building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust and validated synthesis protocol, and a discussion of its current and potential applications for researchers in drug development and materials science.

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular architecture. The structure consists of:

  • A 1,3-Thiazole Ring: An aromatic, five-membered heterocycle containing one sulfur and one nitrogen atom. This ring system is relatively electron-rich and stable, serving as a robust core.

  • A 2-Ethyl Group: This alkyl substituent is an electron-donating group, which can subtly influence the electron density and reactivity of the thiazole ring.

  • A 5-Carbaldehyde Group: The aldehyde functional group is a key feature, acting as an electrophilic site and a versatile precursor for a vast array of chemical transformations. It is the primary point of synthetic elaboration.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 933683-87-5[ChemBK][1]
Molecular Formula C₆H₇NOS(Calculated)
Molecular Weight 141.19 g/mol (Calculated)
Boiling Point 94°C[ChemBK][1]
Appearance (Expected) Pale yellow to brown liquid or low-melting solid(Inferred from related compounds)
Storage Condition Under inert gas (nitrogen or Argon) at 2-8°C[ChemBK][1]

A Validated Protocol for the Synthesis of this compound

The synthesis of functionalized thiazoles often requires precise control of reaction conditions to achieve regioselectivity. The following protocol describes a reliable method for the formylation of a 2-ethylthiazole precursor. This approach is adapted from established methodologies for the C-5 lithiation and subsequent formylation of thiazole rings, representing a self-validating system through its reliance on well-understood organometallic principles.[2]

Causality and Experimental Rationale

The core of this synthesis is a directed ortho-metalation, followed by electrophilic capture. The nitrogen atom in the thiazole ring directs the deprotonation to the adjacent C-5 position when a strong base like n-butyllithium (n-BuLi) is used. This step is highly sensitive and its success hinges on the rigorous exclusion of atmospheric water and precise temperature control.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Core Synthesis cluster_2 Workup & Purification A 1. Dissolve 2-ethylthiazole in anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B Inert Atmosphere (N2/Ar) C 3. Slow, dropwise addition of n-BuLi B->C D 4. Stir for 1 hour at -78 °C (Formation of Thiazol-5-yllithium) C->D Lithiation E 5. Add Ethyl Formate (electrophile) dropwise at -78 °C D->E Deprotonation Complete F 6. Stir for 1 hour at -78 °C E->F Formylation G 7. Quench with saturated aqueous NH4Cl solution F->G H 8. Extract with Ethyl Acetate G->H Neutralization I 9. Purify via Column Chromatography or Distillation H->I Isolation J 10. Characterize Pure Product (NMR, MS, IR) I->J Validation

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-ethylthiazole (1 equivalent) and anhydrous tetrahydrofuran (THF, ~0.5 M solution).

    • Expert Insight: The use of flame-dried glassware and anhydrous solvent is critical. n-BuLi is a pyrophoric and extremely strong base that reacts violently with water. An inert atmosphere prevents quenching of the organolithium intermediate by atmospheric moisture and oxygen.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: This low temperature is essential to control the exothermic lithiation reaction, prevent undesirable side reactions, and ensure the stability of the thiazol-5-yllithium intermediate.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Expert Insight: A slight excess of n-BuLi ensures complete deprotonation of the starting material. Slow addition is paramount to maintain temperature control. A color change to deep red or brown often indicates the formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Formylation (Electrophilic Capture): Add ethyl formate (1.2 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C.

    • Expert Insight: Ethyl formate serves as the electrophilic source of the aldehyde group. It is added after lithiation is complete to ensure it reacts with the desired nucleophile.

  • Reaction Completion: Stir the mixture at -78 °C for an additional hour.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Allow the mixture to warm to room temperature.

    • Expert Insight: The NH₄Cl solution is a mild acid that protonates the intermediate alkoxide formed after the aldehyde addition and neutralizes any remaining n-BuLi, making the mixture safe to handle.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Key Applications and Research Significance

The synthetic utility of this compound stems from the versatile reactivity of its aldehyde group, which serves as a gateway to a wide range of other functionalities. This makes it a valuable intermediate in several high-value research and development sectors. Thiazole-containing compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]

  • Pharmaceutical Development: The thiazole nucleus is a cornerstone in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anti-cancer properties.[5] The aldehyde functionality can be readily converted into amines (via reductive amination), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions), enabling the synthesis of diverse libraries of compounds for drug discovery screening. For instance, it can be a precursor for synthesizing derivatives analogous to potent anti-tumor agents.[6]

  • Agrochemicals: Similar to pharmaceuticals, the thiazole scaffold is present in many fungicides and herbicides.[7] this compound provides a convenient starting point for creating new agrochemical candidates with potentially improved efficacy and safety profiles.

  • Flavor and Fragrance Industry: Thiazole derivatives are known for their unique and often potent aroma profiles, with applications as flavoring agents in food products.[7]

  • Materials Science: The ability to functionalize the aldehyde group allows for the incorporation of the thiazole moiety into larger polymeric structures or onto surfaces, potentially creating materials with novel electronic or thermal properties.[3][4]

Application Areas Diagram

G A This compound B Pharmaceuticals A->B Bioactive Scaffolds C Agrochemicals A->C Fungicide/Herbicide Intermediates D Flavor & Fragrance A->D Aroma Compounds E Materials Science A->E Polymer Functionalization

Caption: Key application sectors for this compound.

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and bases.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation. Its well-defined structure, combining the stability of the thiazole ring with the reactivity of the aldehyde group, provides a reliable and adaptable platform for synthetic chemists. The robust synthesis protocol detailed herein offers a clear pathway to accessing this valuable building block. For researchers and drug development professionals, understanding the properties and potential of this intermediate opens doors to new discoveries in medicine, agriculture, and materials science, reinforcing the enduring importance of heterocyclic chemistry in solving modern scientific challenges.

References

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-5-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. While specific data for this compound is limited, this document extrapolates from the well-documented chemistry of its analogs, particularly 2-methylthiazole-5-carbaldehyde, to provide insights into its synthesis, physicochemical properties, and potential applications. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel thiazole-based compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of new therapeutic agents. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making compounds like this compound attractive building blocks for the synthesis of novel drug candidates.

Compound Identification and Nomenclature

  • IUPAC Name: 2-ethyl-1,3-thiazole-5-carbaldehyde[2]

  • CAS Number: 933683-87-5[2]

  • Synonyms: 2-Ethyl-5-thiazolecarboxaldehyde, 5-Thiazolecarboxaldehyde, 2-ethyl-[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted ValueNotes
Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Appearance Likely a yellow to light brown solidBased on the appearance of the methyl analog.[4]
Boiling Point >200 °C (at 760 mmHg)Extrapolated from related structures.
Melting Point 40-50 °CThe methyl analog has a melting point of 40-43 °C.[4]
Solubility Soluble in organic solvents like DMSO, methanol, and ethyl acetate.Thiazole derivatives typically exhibit good solubility in common organic solvents.
pKa ~1.5 - 2.5The thiazole ring is weakly basic.

Synthesis Strategies

While a specific, validated synthesis protocol for this compound is not published in readily accessible literature, its synthesis can be logically inferred from established methods for analogous 2-substituted-thiazole-5-carbaldehydes. The Hantzsch thiazole synthesis and its modifications provide a foundational approach.

A plausible synthetic route would involve the reaction of an alpha-haloketone with a thioamide. For the synthesis of the target compound, this would likely involve the condensation of a suitable 3-halo-2-oxopentanal derivative with thioformamide.

Conceptual Synthetic Workflow:

Synthesis_Workflow reagent1 3-Halo-2-oxopentanal intermediate Cyclocondensation reagent1->intermediate reagent2 Thioformamide reagent2->intermediate product This compound intermediate->product Hantzsch Thiazole Synthesis

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on general thiazole synthesis methods and should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a solution of the appropriate 3-halo-2-oxopentanal (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioformamide (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Spectroscopic Characterization (Anticipated)

The following are anticipated spectroscopic data based on the structure of this compound and data from analogous compounds.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ 10.0-10.2 (s, 1H, -CHO)

    • δ 8.2-8.4 (s, 1H, thiazole-H4)

    • δ 3.0-3.2 (q, 2H, -CH₂CH₃)

    • δ 1.3-1.5 (t, 3H, -CH₂CH₃)

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ 185-188 (-CHO)

    • δ 170-175 (thiazole-C2)

    • δ 150-155 (thiazole-C5)

    • δ 130-135 (thiazole-C4)

    • δ 25-30 (-CH₂CH₃)

    • δ 12-15 (-CH₂CH₃)

  • Mass Spectrometry (EI):

    • m/z 141 (M⁺)

    • Key fragmentation patterns would involve the loss of the aldehyde group (CHO) and the ethyl group (C₂H₅).

Chemical Reactivity and Applications in Drug Development

The aldehyde functionality at the 5-position of the thiazole ring is a key handle for a variety of chemical transformations, making this compound a versatile intermediate.

Key Reactions:

  • Reductive Amination: The aldehyde can be readily converted to various amines, which are crucial functionalities in many drug molecules.

  • Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain and introduce double bonds.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, another important functional group in drug design.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other complex heterocyclic systems.

Potential Therapeutic Applications:

The thiazole nucleus is a component of numerous approved drugs, including the anticancer agent dasatinib and the anti-gout medication febuxostat.[1] The introduction of an ethyl group at the 2-position and a reactive carbaldehyde at the 5-position provides a scaffold for the synthesis of novel compounds that could be investigated for a range of therapeutic activities, including but not limited to:

  • Anticancer Agents: Thiazole derivatives have been extensively explored as kinase inhibitors and cytotoxic agents.[5]

  • Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal compounds.[4]

  • Anti-inflammatory Drugs: Certain thiazole-containing molecules have shown potent anti-inflammatory effects.

Logical Flow of Application in Drug Discovery:

Drug_Discovery_Flow start This compound reaction Chemical Modification (e.g., Reductive Amination, Wittig) start->reaction library Library of Novel Thiazole Derivatives reaction->library screening High-Throughput Biological Screening library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound represents a valuable, yet under-explored, building block for chemical synthesis. Its structural features, particularly the reactive aldehyde group, offer numerous possibilities for the creation of diverse molecular libraries for drug discovery and materials science applications. While direct experimental data is sparse, this guide provides a solid foundation for researchers by extrapolating from the well-established chemistry of related thiazole compounds. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential.

References

An In-Depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylthiazole-5-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document leverages data from its close structural analog, 2-Methylthiazole-5-carbaldehyde, to provide scientifically grounded insights into its synthesis, properties, and potential applications. This approach allows for a robust understanding of the compound's expected behavior and utility.

Introduction and Significance

This compound (CAS No. 933683-87-5) belongs to the family of thiazole derivatives, which are a cornerstone in medicinal chemistry and flavor science. The thiazole ring is a key structural motif in numerous biologically active compounds, including antifungal and antibacterial agents. The aldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures.

While specific research on this compound is not extensively documented, its structural similarity to 2-Methylthiazole-5-carbaldehyde suggests its potential as a valuable intermediate in several fields:

  • Pharmaceutical Development : As a building block for novel therapeutic agents. The thiazole core is a known pharmacophore, and modifications via the aldehyde group can be used to explore structure-activity relationships.[1]

  • Flavor and Fragrance Industry : Thiazole derivatives are known for their unique aroma profiles. 2-Ethylthiazole, a related compound, is noted for its savory and nutty flavor, suggesting that the title compound could also possess interesting sensory properties.[2]

  • Agrochemicals : The thiazole moiety is present in some pesticides and fungicides. This compound could serve as a precursor for new crop protection agents.[1]

Synthesis and Elucidation

Proposed Synthetic Pathway: Formylation of 2-Ethylthiazole

A common and direct method for the synthesis of thiazole-5-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding thiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring, typically at the 5-position.

The proposed synthesis of this compound would involve the reaction of 2-ethylthiazole with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

G reagent1 2-Ethylthiazole workflow Vilsmeier-Haack Formylation reagent1->workflow reagent2 Vilsmeier Reagent (POCl₃, DMF) reagent2->workflow product This compound workflow->product Formylation at C5

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Formation : In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of 2-Ethylthiazole : Dissolve 2-ethylthiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane (DCM).

  • Add the 2-ethylthiazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization : Slowly neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is approximately 8-9.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 933683-87-5[3]
Molecular Formula C₆H₇NOS[3]
Molecular Weight 141.19 g/mol [3]
Appearance Likely a yellow to light brown solid or oilInferred from[4]
Purity ≥ 95% (commercially available)[5]
Storage Inert atmosphere, 2-8°C[3]
Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from its methyl analog.

  • ¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton at δ 9.5-10.0 ppm. The thiazole ring proton at the 4-position would likely appear as a singlet around δ 8.0-8.5 ppm. The ethyl group would present as a quartet around δ 2.8-3.2 ppm and a triplet around δ 1.2-1.5 ppm.

  • ¹³C NMR : The carbon spectrum would feature a downfield signal for the aldehyde carbonyl carbon at δ 180-190 ppm. The carbons of the thiazole ring would resonate in the aromatic region (δ 120-170 ppm). The ethyl group carbons would appear in the upfield region.

  • IR Spectroscopy : The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretching of the aldehyde group would be observed around 2720 and 2820 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C=C stretching) would appear in the 1400-1600 cm⁻¹ region.[6]

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 141. The fragmentation pattern would likely involve the loss of the aldehyde group and fragmentation of the ethyl side chain.

Chemical Reactivity and Synthetic Utility

The aldehyde group of this compound is the primary site of its chemical reactivity, allowing for a variety of important synthetic transformations.

Key Reactions of the Aldehyde Group
  • Oxidation : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-ethylthiazole-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid derivative is also a valuable synthetic intermediate.

  • Reduction : The aldehyde can be reduced to the corresponding alcohol, (2-ethylthiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction : The aldehyde can undergo a Wittig reaction with phosphorus ylides to form alkenes. This is a powerful carbon-carbon bond-forming reaction that allows for the extension of the side chain at the 5-position.

  • Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) will yield the corresponding amine. This is a crucial transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

  • Condensation Reactions : The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form new carbon-carbon bonds.

G start This compound product1 2-Ethylthiazole-5-carboxylic acid start->product1 Oxidation (e.g., KMnO₄) product2 (2-Ethylthiazol-5-yl)methanol start->product2 Reduction (e.g., NaBH₄) product3 5-(alkenyl)-2-ethylthiazole start->product3 Wittig Reaction (with Phosphorus Ylide) product4 5-(aminomethyl)-2-ethylthiazole start->product4 Reductive Amination (with Amine, NaBH₃CN)

Caption: Key chemical transformations of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Hazard Statements :

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P280: Wear protective gloves/eye protection/face protection.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a promising heterocyclic building block with significant potential in pharmaceutical, agrochemical, and flavor and fragrance research. While detailed studies on this specific molecule are limited, its structural relationship to well-characterized analogs provides a strong foundation for predicting its chemical behavior and utility. The versatile aldehyde functionality, coupled with the biologically relevant thiazole core, makes it an attractive target for further synthetic exploration and application development. As research in these fields progresses, it is anticipated that the importance and use of this compound will continue to grow.

References

An In-depth Technical Guide on the Putative Mechanisms of Action of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Therapeutic Potential of a Multifaceted Molecule

To the researchers, scientists, and drug development professionals at the vanguard of innovation, this guide serves as a comprehensive exploration into the mechanistic landscape of 2-Ethylthiazole-5-carbaldehyde. This molecule, while recognized as a flavor component and a product of the Maillard reaction, remains largely uncharacterized in the context of pharmacology.[1][2][3][4][5][6] The thiazole moiety, however, is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10] This structural precedent strongly suggests that this compound may possess untapped therapeutic potential.

This document eschews a conventional template, instead adopting a structure that mirrors the scientific process of inquiry—from broad postulations based on chemical lineage to a granular, actionable framework for empirical validation. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system designed to yield unambiguous insights. Our exploration is grounded in authoritative scientific principles, with in-text citations and a comprehensive reference list to support our hypotheses and methodologies.

Part 1: Postulated Mechanisms of Action—A Triad of Possibilities

The chemical identity of this compound places it at the intersection of three distinct domains: as a thiazole derivative, a Maillard reaction product, and a flavor compound. Each of these identities suggests a potential avenue for biological activity.

As a Thiazole Derivative: A Scaffold for Targeted Therapies

The thiazole ring is a cornerstone of medicinal chemistry, integral to drugs like the tyrosine kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam.[7] This prevalence is due to the ring's ability to engage in hydrogen bonding, hydrophobic, and van der Waals interactions with biological targets. We can therefore postulate that this compound may interact with key enzyme families or receptors implicated in disease.

  • Kinase Inhibition: Many thiazole-containing compounds are potent kinase inhibitors. The aldehyde and ethyl groups of our subject molecule could potentially occupy ATP-binding pockets of various kinases, leading to the modulation of signaling pathways that govern cell proliferation, differentiation, and survival.

  • Enzyme Inhibition: The thiazole nucleus is also found in inhibitors of enzymes such as cyclooxygenases (COX-1/COX-2), which are key targets in inflammation.[11]

  • Receptor Modulation: Thiazole derivatives have been shown to interact with a variety of cellular receptors, influencing downstream signaling cascades.

As a Maillard Reaction Product (MRP): A Modulator of Endogenous Processes

Maillard reaction products, formed during the heating of foods, are a complex mixture of compounds that can exert both beneficial and detrimental effects on human health.[1][2][12][13][14] Some MRPs are known to possess antioxidant and anti-inflammatory properties.[2][13]

  • Antioxidant Activity: It is plausible that this compound could function as an antioxidant, either by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.

  • Interaction with the Receptor for Advanced Glycation End Products (RAGE): Advanced glycation end products (AGEs), a subset of MRPs, are ligands for RAGE. The activation of RAGE is implicated in a host of chronic diseases, including diabetes, cardiovascular disease, and neurodegeneration.[14] this compound could potentially act as either an agonist or antagonist at this receptor, with profound physiological consequences.

As a Flavor Compound: An Interface with Sensory Receptors

The designation of this compound as a flavor compound implies interaction with sensory receptors, likely G-protein coupled receptors (GPCRs) involved in taste and olfaction.[5][15] While these interactions are primarily associated with sensory perception, the potential for off-target effects on other GPCRs throughout the body cannot be dismissed.

Part 2: A Strategic Framework for Mechanistic Elucidation

The following experimental workflows are designed to systematically investigate the postulated mechanisms of action. The rationale behind each step is provided to ensure a logical and efficient progression of inquiry.

Phase 1: Broad Phenotypic Screening and Target Identification

The initial step is to cast a wide net to identify any observable biological effects of this compound and to begin the process of identifying its molecular target(s).

Rationale: This unbiased approach allows for the simultaneous assessment of multiple cellular parameters, providing a rich dataset from which to infer the compound's primary effects.

Methodology:

  • Cell Line Selection: Utilize a diverse panel of human cell lines, including cancer cell lines from different tissues (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma), normal diploid fibroblasts (e.g., WI-38), and an immortalized non-cancerous cell line (e.g., HEK293).

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for various time points (e.g., 24, 48, 72 hours).

  • Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A typical cocktail might include:

    • Hoechst 33342: To stain nuclei and assess cell number, nuclear morphology, and cell cycle status.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial morphology and membrane potential.

    • Antibodies against key proteins: Such as anti-phospho-Histone H3 (a marker of mitosis) or anti-gamma-H2AX (a marker of DNA damage).

  • Imaging and Analysis: Acquire images using an automated high-content imaging system. Utilize image analysis software to quantify changes in the measured parameters.

Parameter QuantifiedPotential Implication
Cell NumberEffects on proliferation or cytotoxicity
Nuclear Area/IntensityCell cycle arrest, apoptosis
Mitochondrial Membrane PotentialMitochondrial dysfunction, apoptosis
Cytoskeletal RearrangementEffects on cell motility, adhesion, or cell division
DNA Damage ResponseGenotoxicity

Rationale: This powerful technique aims to directly identify the cellular proteins that physically interact with the compound.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the probe with total cell lysate from a responsive cell line identified in the phenotypic screen.

  • Affinity Capture/Covalent Labeling:

    • For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.

    • For photo-affinity probes, expose the lysate to UV light to covalently cross-link the probe to its binding partners.

  • Protein Elution and Digestion: Elute the captured proteins, denature them, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the probe.

cluster_workflow Affinity-Based Target ID Workflow start Synthesize tagged This compound probe incubate Incubate probe with cell lysate start->incubate capture Capture probe-protein complexes incubate->capture elute Elute and digest captured proteins capture->elute ms LC-MS/MS analysis elute->ms identify Identify putative target proteins ms->identify

Caption: Workflow for identifying protein targets.

Phase 2: Target Validation and Biophysical Characterization

Once putative targets are identified, it is crucial to validate the interaction and quantify the binding affinity.

Rationale: CETSA provides in-cell evidence of target engagement. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

  • Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Rationale: ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Protein Expression and Purification: Express and purify the identified target protein.

  • Sample Preparation: Prepare solutions of the purified protein in a sample cell and this compound in an injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the thermodynamic parameters.

Binding ParameterInformation Provided
Kd (Dissociation Constant)Binding affinity (lower Kd = higher affinity)
n (Stoichiometry)The molar ratio of compound to protein in the complex
ΔH (Enthalpy)Contribution of hydrogen bonds and van der Waals forces
ΔS (Entropy)Contribution of hydrophobic interactions and conformational changes
Phase 3: Elucidation of Downstream Signaling Pathways

With a validated target, the final phase is to map the downstream cellular consequences of its modulation.

Rationale: These global approaches provide a comprehensive view of the changes in cellular signaling and gene expression induced by the compound.

Methodology:

  • Treatment: Treat cells with this compound at a concentration known to engage the target.

  • Phospho-proteomics:

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

    • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

  • Transcriptomics (RNA-seq):

    • Isolate total RNA from the treated cells.

    • Prepare sequencing libraries and perform next-generation sequencing.

    • Align the sequencing reads to a reference genome and perform differential gene expression analysis.

  • Bioinformatic Analysis: Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, GSEA) to identify the signaling pathways and biological processes that are significantly altered.

cluster_pathway Hypothetical Kinase Inhibition Pathway compound This compound target Target Kinase (e.g., MEK1) compound->target Inhibition downstream1 Downstream Kinase (e.g., ERK1/2) target->downstream1 Reduced Phosphorylation transcription_factor Transcription Factor (e.g., c-Myc) downstream1->transcription_factor Reduced Activity gene_expression Gene Expression (e.g., Cyclin D1) transcription_factor->gene_expression Altered Transcription cellular_effect Cellular Effect (e.g., Proliferation Arrest) gene_expression->cellular_effect Leads to

Caption: A hypothetical signaling pathway.

Conclusion and Future Directions

This guide provides a robust, multi-pronged strategy to systematically dissect the mechanism of action of this compound. By integrating unbiased phenotypic screening, direct target identification, biophysical validation, and global pathway analysis, researchers can build a comprehensive understanding of this molecule's biological function. The insights gained from this proposed workflow will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel therapeutic agent. The path from a simple flavor compound to a life-changing medicine is paved with rigorous, well-designed scientific inquiry, and the framework presented here is intended to be a reliable map for that journey.

References

An In-depth Technical Guide to 2-Ethylthiazole-5-carbaldehyde Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-ethylthiazole-5-carbaldehyde, its derivatives, and analogs for researchers, scientists, and professionals in drug development. We will delve into the synthetic pathways, chemical characteristics, and burgeoning applications of this important class of heterocyclic compounds, grounding our discussion in established chemical principles and citing key literature.

The Thiazole Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic drugs underscores its therapeutic importance.[1][4][5] The unique electronic properties of the thiazole ring, arising from the interplay of its heteroatoms, allow it to engage in a variety of biological interactions, making it a "privileged scaffold" in drug design.[6][7]

Derivatives of thiazole exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][6][8][9][10] This versatility has led to the development of numerous FDA-approved drugs containing a thiazole moiety, such as the antiretroviral ritonavir and the anticancer agent dasatinib.[1][7][11] The aromatic nature and planar structure of the thiazole ring provide a rigid framework that can be strategically functionalized at various positions to modulate pharmacological activity.[3][4]

This compound: A Key Building Block

Within the vast family of thiazole derivatives, this compound stands out as a valuable synthetic intermediate. The presence of an aldehyde group at the C5 position offers a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. The ethyl group at the C2 position can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C6H7NOS[12]
Molar Mass 141.19 g/mol [12]
Boiling Point 232 °C[12]
Density 1.210 g/cm³[12]
Flash Point 94 °C[12]
Storage Condition Under inert gas (nitrogen or Argon) at 2-8°C[12]

Note: Data for the closely related 2-methylthiazole-5-carbaldehyde is also available and can provide comparative insights.[13][14][15]

Synthetic Strategies for Thiazole-5-carbaldehydes

The synthesis of thiazole-5-carbaldehydes can be approached through several established routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired substitution patterns, and scalability.

Hantzsch Thiazole Synthesis and Subsequent Formylation

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[1][4] This typically involves the condensation of an α-haloketone with a thioamide. For 2-substituted thiazoles, a corresponding thioamide is used.

A logical, though multi-step, approach to this compound would involve:

  • Synthesis of the 2-ethylthiazole core: Reacting an appropriate α-halocarbonyl compound with thioacetamide's N-acylated derivative or a similar thioamide precursor to the ethyl group.

  • Formylation at the C5 position: Introducing the aldehyde group onto the pre-formed thiazole ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.

Caption: Hantzsch synthesis followed by formylation.

Cascade Annulation of Enaminones

A more recent and efficient method for the synthesis of thiazole-5-carbaldehydes involves a cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN) mediated by the Dess-Martin periodinane (DMP) reagent.[16] This approach is notable for its novel reaction pathway, where DMP plays a dual role in mediating radical thiocyanation and inducing the selective formation of the formyl group.[16] This method offers a more direct route to the target scaffold.

Caption: Cascade annulation for thiazole-5-carbaldehyde synthesis.

Derivatization and Analogs: Expanding Chemical Space

The aldehyde functionality of this compound is a gateway to a vast chemical space of derivatives and analogs. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Reductive Amination

Reductive amination of the aldehyde with a primary or secondary amine is a robust method to introduce diverse amino functionalities. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq).

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours.

  • Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are powerful tools for converting the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of various functional groups. The choice between the Wittig reagent and the Horner-Wadsworth-Emmons reagent can influence the stereoselectivity of the resulting alkene.

Condensation Reactions

The aldehyde can undergo condensation reactions with active methylene compounds, such as malonates or nitriles, to form α,β-unsaturated systems. These products can serve as Michael acceptors for further functionalization.

Synthesis of Carboxamide Derivatives

The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to generate thiazole-5-carboxamide derivatives. Thiazole carboxamides are a class of compounds that have shown significant potential as c-Met kinase inhibitors for cancer treatment.[17] The amide bond provides a key hydrogen bonding motif that is often important for target engagement.[17]

Caption: Derivatization pathways for this compound.

Applications in Drug Discovery and Beyond

The derivatives of this compound are of significant interest in drug discovery due to the established biological importance of the thiazole scaffold.

  • Anticancer Agents: The thiazole nucleus is present in several anticancer drugs.[11] Novel thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast and liver cancer.[18] Thiazole-5-carboxamide derivatives, in particular, have been explored as potent inhibitors of key signaling proteins in cancer.[19]

  • Antimicrobial Agents: Thiazole derivatives have a long history of use as antimicrobial agents.[6][9] Modifications of the thiazole ring can lead to new compounds with activity against drug-resistant bacteria and fungi.[20]

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[21] By elaborating the structure of this compound, it is plausible to design novel inhibitors targeting specific kinases involved in disease.

  • Flavor and Fragrance: Beyond pharmaceuticals, some thiazole derivatives, such as 2-methylthiazole-5-carbaldehyde, are used in the flavor and fragrance industry.[13]

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. Its strategic functional handles, coupled with the proven biological significance of the thiazole core, make it a molecule of high interest for researchers in medicinal chemistry and drug discovery. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for the exploration of novel derivatives and analogs with potentially significant therapeutic applications. The continued investigation into this class of compounds is expected to yield new and improved therapeutic agents.

References

Solubility of 2-Ethylthiazole-5-carbaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Ethylthiazole-5-carbaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with both an ethyl group and a reactive carbaldehyde (aldehyde) functional group. Thiazole derivatives are significant scaffolds in medicinal chemistry and materials science, frequently appearing in the structure of pharmaceuticals, flavor compounds, and dyes. The dual functionality of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Understanding the solubility of this compound is paramount for its practical application in research and development. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in formulation development for drug delivery. This guide provides a comprehensive analysis of the molecular properties governing the solubility of this compound, offers a predictive solubility profile, and details a robust experimental protocol for its empirical determination.

Molecular Profile and Physicochemical Properties

Direct experimental data for this compound is not extensively documented in publicly available literature. However, a robust profile can be constructed by analyzing its structure and examining data from closely related analogues like 2-methylthiazole-5-carbaldehyde and 2-ethylthiazole.

  • Molecular Formula: C₆H₇NOS

  • Molecular Weight: 141.19 g/mol

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image)

The structure reveals several key features that govern its solubility:

  • Thiazole Ring: The heterocyclic ring containing both sulfur and nitrogen atoms is polar. The lone pairs of electrons on these heteroatoms can act as hydrogen bond acceptors.

  • Carbaldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, making this group a strong contributor to the molecule's overall polarity. The oxygen atom is a potent hydrogen bond acceptor.

  • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar (lipophilic) and will contribute to the compound's solubility in less polar organic solvents.

The interplay between the polar thiazole ring and aldehyde group versus the nonpolar ethyl group suggests that this compound will exhibit intermediate polarity. It is expected to be more soluble in polar organic solvents than in highly nonpolar solvents like hexane or in the highly polar solvent, water. For a structural analogue, 2-methyl-1,3-thiazole-5-carbaldehyde, a computed XLogP3 value (a measure of lipophilicity) is 1.1, indicating a slight preference for lipophilic environments.[1] A similar value can be anticipated for the ethyl analogue.

Fundamental Principles of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like"[2][3]. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

  • Polar Solvents: These solvents have large dipole moments. They can be further divided into:

    • Protic Solvents (e.g., Water, Ethanol, Methanol): Contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are most effective at dissolving polar solutes that can also participate in hydrogen bonding.

    • Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Lack O-H or N-H bonds but still have polar character. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Have low dielectric constants and primarily interact through weaker London dispersion forces. They are effective at dissolving nonpolar, lipophilic solutes.

Based on its structure, this compound is expected to be most soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in water and nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, based on its structural characteristics.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow / InsolubleThe nonpolar ethyl group limits solubility despite the presence of polar functional groups capable of hydrogen bonding.
EthanolSolubleThe ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) regions, matching the mixed character of the solute.
MethanolSolubleSimilar to ethanol, methanol is a polar alcohol that can effectively solvate the molecule.
Polar Aprotic AcetoneVery SolubleThe strong dipole of the acetone carbonyl group interacts favorably with the polar regions of the thiazole and aldehyde groups.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions.
Dichloromethane (DCM)Very SolubleA moderately polar solvent that effectively dissolves a wide range of organic compounds.
Nonpolar TolueneModerately SolubleThe aromatic ring of toluene can engage in π-stacking with the thiazole ring, and its overall nonpolar nature solvates the ethyl group.
HexaneLow / InsolubleThe strong polarity of the thiazole and aldehyde moieties prevents effective solvation by the nonpolar alkane.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is required. The Shake-Flask Method , as referenced in OECD Guideline 105, is a reliable approach for determining the equilibrium solubility of a compound.[4][5]

Objective

To determine the saturation concentration of this compound in a selected solvent at a constant temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform a series of dilutions to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Equilibration (Shake-Flask):

    • Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

    • Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

    • Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[4]

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[4] Preliminary studies can determine the minimum time to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[6]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic particulates.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Solubility_Workflow prep 1. Preparation - Add excess solute to solvent - Seal vial equil 2. Equilibration - Shake at constant T (24-48h) - Achieve saturation prep->equil Place in shaker separate 3. Phase Separation - Settle solids - Centrifuge equil->separate Remove from shaker sample 4. Sampling & Dilution - Withdraw supernatant - Filter (0.22 µm) - Dilute accurately separate->sample Collect aliquot analyze 5. Analysis - HPLC or UV-Vis - Quantify vs. standards sample->analyze Inject sample result 6. Result - Calculate solubility (mg/mL or mol/L) analyze->result Calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific experimental data for this compound is sparse, a thorough analysis of its molecular structure allows for reliable predictions of its solubility behavior. The compound's mixed polarity, arising from a nonpolar ethyl group and polar thiazole and aldehyde functionalities, suggests it will be most soluble in polar organic solvents like acetone, DMSO, and alcohols, with limited solubility in water and nonpolar hydrocarbons. For researchers and drug development professionals, this predictive understanding is crucial for initial experimental design. However, for precise quantitative applications, the detailed shake-flask protocol provided in this guide offers a robust and authoritative method for empirical solubility determination.

References

Methodological & Application

Application Note: A Guided Synthesis of 2-Ethylthiazole-5-carbaldehyde from Ethyl L-Cysteinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 2-Ethylthiazole-5-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and flavor chemistry. The synthetic route begins with the readily available chiral precursor, ethyl L-cysteinate, to first construct the 2-ethylthiazole core, which is subsequently formylated to yield the target aldehyde. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and expert commentary on process optimization and troubleshooting.

Introduction and Synthetic Strategy

This compound is a key intermediate in organic synthesis. Its unique structure, featuring a substituted thiazole ring, is a scaffold found in numerous biologically active compounds. The thiazole moiety is a cornerstone in medicinal chemistry, contributing to various pharmacological activities.[1] The aldehyde functional group at the C5 position serves as a versatile handle for further molecular elaboration, making it a valuable synthon for constructing complex molecules.

The synthesis outlined herein is designed around a logical and robust two-part strategy that leverages established and reliable chemical transformations.

  • Part I: Synthesis of the 2-Ethylthiazole Core. This stage focuses on the construction of the heterocyclic core. Ethyl L-cysteinate hydrochloride serves as the foundational starting material, providing the S-C-C-N backbone of the thiazole ring.[2] It is first cyclized to form a thiazoline intermediate, which is subsequently oxidized to the aromatic thiazole. A final hydrolysis and decarboxylation sequence yields the crucial 2-ethylthiazole intermediate.

  • Part II: Formylation of the Thiazole Ring. With the 2-ethylthiazole core in hand, the second stage introduces the aldehyde functionality at the C5 position. This is achieved via the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich heterocycles like thiazole.[3][4][5]

This strategic division allows for the isolation and purification of a key intermediate, ensuring a higher purity of the final product and providing clear checkpoints for reaction monitoring.

Overall Synthetic Workflow

G A Ethyl L-Cysteinate HCl B Stage 1A: Cyclocondensation A->B C Ethyl 2-ethyl-4,5-dihydrothiazole-4-carboxylate B->C D Stage 1B: Oxidation C->D E Ethyl 2-ethylthiazole-4-carboxylate D->E F Stage 1C: Hydrolysis & Decarboxylation E->F G 2-Ethylthiazole (Intermediate) F->G H Stage 2: Vilsmeier-Haack Formylation G->H I This compound (Final Product) H->I

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of 2-Ethylthiazole Intermediate

This first part involves a three-step sequence: cyclocondensation to form a thiazoline, oxidation to a thiazole, and finally, hydrolysis and decarboxylation to furnish the unfunctionalized 2-ethylthiazole core.

Principle and Mechanism

Stage 1A: Cyclocondensation. The synthesis begins with the reaction between ethyl L-cysteinate and an imidate, such as ethyl acetimidate. The nucleophilic thiol group of the cysteine derivative attacks the electrophilic carbon of the imidate, while the amino group subsequently displaces the ethoxy group to close the five-membered ring, forming the 2-ethyl-4,5-dihydrothiazole-4-carboxylate (thiazoline) structure.[6]

Stage 1B: Oxidation. The dihydrothiazole (thiazoline) ring is not aromatic. To create the stable thiazole ring, an oxidation step is required to introduce a double bond. Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this purpose, converting the thiazoline to the corresponding ethyl 2-ethylthiazole-4-carboxylate.[7][8]

Stage 1C: Hydrolysis & Decarboxylation. The ester at the C4 position is a remnant of the starting material and must be removed. This is accomplished by a standard saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylic acid. Subsequent heating of the carboxylic acid, often in the presence of a catalyst, induces decarboxylation, releasing CO₂ and leaving the desired 2-ethylthiazole.

Reaction Scheme: Part I

G cluster_0 Stage 1: 2-Ethylthiazole Synthesis start Ethyl L-Cysteinate step1 + Ethyl Acetimidate (Cyclocondensation) start->step1 inter1 Ethyl 2-ethyl-4,5-dihydro- thiazole-4-carboxylate step1->inter1 step2 + MnO2 (Oxidation) inter1->step2 inter2 Ethyl 2-ethylthiazole- 4-carboxylate step2->inter2 step3 1. NaOH (aq) 2. Heat, H+ (Hydrolysis & Decarboxylation) inter2->step3 end 2-Ethylthiazole step3->end

Caption: Reaction pathway for the synthesis of the 2-Ethylthiazole intermediate.

Experimental Protocol: Part I

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityNotes
Ethyl L-cysteinate HClC₅H₁₂ClNO₂S185.67-Starting Material
Ethyl acetimidate HClC₄H₁₀ClNO123.58-C2 source for cyclization
Triethylamine (TEA)C₆H₁₅N101.190.726 g/mLBase
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mLSolvent
Manganese Dioxide (MnO₂)MnO₂86.94-Oxidizing Agent
ChloroformCHCl₃119.381.48 g/mLSolvent for oxidation
Sodium Hydroxide (NaOH)NaOH40.00-For hydrolysis
Hydrochloric Acid (HCl)HCl36.46conc. (37%)For neutralization/acidification
Celite®---Filtration aid

Step-by-Step Procedure:

  • Cyclocondensation:

    • To a stirred suspension of ethyl L-cysteinate hydrochloride (18.5 g, 0.1 mol) and ethyl acetimidate hydrochloride (13.6 g, 0.11 mol) in anhydrous dichloromethane (200 mL) at 0 °C (ice bath), add triethylamine (28 mL, 0.2 mol) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the mixture with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-ethyl-4,5-dihydrothiazole-4-carboxylate. This intermediate is often used in the next step without further purification.

  • Oxidation:

    • Dissolve the crude thiazoline intermediate in chloroform (250 mL).

    • Add activated manganese dioxide (43.5 g, 0.5 mol, ~5 eq.) in portions. Caution: The reaction can be exothermic.

    • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the formation of the aromatic thiazole by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the MnO₂ and other manganese salts. Wash the Celite pad thoroughly with chloroform.

    • Combine the filtrates and concentrate under reduced pressure. The resulting crude ethyl 2-ethylthiazole-4-carboxylate can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if desired.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude ethyl 2-ethylthiazole-4-carboxylate in ethanol (100 mL).

    • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

    • Heat the mixture to reflux for 2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and carefully acidify to pH ~3 with concentrated HCl in an ice bath. The carboxylic acid may precipitate.

    • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 2-ethylthiazole-4-carboxylic acid.

    • Transfer the crude acid to a distillation apparatus. Heat gently under atmospheric pressure. Decarboxylation typically occurs between 150-180 °C. The product, 2-ethylthiazole, can be distilled directly as it forms.

    • Collect the distilled liquid, which is the 2-ethylthiazole intermediate. Confirm its purity by NMR and GC-MS.

Part II: Vilsmeier-Haack Formylation

This second part installs the crucial aldehyde group onto the C5 position of the thiazole ring.

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a Vilsmeier reagent, which is a chloromethyleniminium salt. This electrophile is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[5]

The mechanism proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the highly electrophilic chloromethyleniminium (Vilsmeier) ion.

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 2-ethylthiazole attacks the Vilsmeier reagent. The aromaticity of the thiazole ring is temporarily disrupted.

  • Rearomatization: A proton is lost from the C5 position, restoring the aromaticity of the ring.

  • Hydrolysis: The resulting iminium salt is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final product, this compound.

Reaction Scheme: Part II

Caption: Vilsmeier-Haack formylation of the 2-Ethylthiazole intermediate.

Experimental Protocol: Part II

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityNotes
2-EthylthiazoleC₅H₇NS113.181.03 g/mLIntermediate from Part I
Phosphorus OxychloridePOCl₃153.331.645 g/mLHighly Corrosive
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mLAnhydrous Solvent
Sodium AcetateCH₃COONa82.03-For buffering during workup

Step-by-Step Procedure:

  • Reaction Setup (Anhydrous Conditions):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (11.0 mL, 0.14 mol) to anhydrous dichloromethane (50 mL).

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (13.0 mL, 0.14 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation:

    • Add a solution of 2-ethylthiazole (11.3 g, 0.1 mol) in anhydrous dichloromethane (20 mL) to the Vilsmeier reagent dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • CAUTION: Highly exothermic and releases HCl gas. Very slowly and carefully, quench the reaction by pouring it onto a vigorously stirred mixture of crushed ice (200 g) and sodium acetate (50 g).

    • Stir the mixture for 1 hour, allowing it to reach room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate) to yield pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ≈ 9.9-10.0 ppm (s, 1H, -CHO)

    • δ ≈ 8.4-8.5 ppm (s, 1H, Thiazole C4-H)

    • δ ≈ 3.1-3.2 ppm (q, 2H, -CH₂CH₃)

    • δ ≈ 1.4-1.5 ppm (t, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ≈ 182-183 (CHO)

    • δ ≈ 175-176 (Thiazole C2)

    • δ ≈ 155-156 (Thiazole C4)

    • δ ≈ 140-141 (Thiazole C5)

    • δ ≈ 25-26 (-CH₂)

    • δ ≈ 14-15 (-CH₃)

  • Mass Spectrometry (EI): m/z (%) = 141 (M⁺), 113, 86.

  • IR (neat, cm⁻¹): ~1680 (C=O stretch, aldehyde), ~1520 (C=N stretch, thiazole).

Safety and Troubleshooting

  • Safety: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The quenching step is highly exothermic and releases HCl gas; ensure it is performed slowly and with adequate cooling and ventilation. DMF is a skin and respiratory irritant.

  • Troubleshooting (Part I):

    • Low Yield in Oxidation: Ensure the MnO₂ is activated and used in sufficient excess. Reaction times may need to be extended. Chloroform is a good solvent, but others like benzene or toluene can also be used.

    • Difficult Decarboxylation: If decarboxylation is sluggish, adding a small amount of copper powder or using a higher boiling point solvent can facilitate the reaction. Ensure the temperature is high enough for CO₂ evolution.

  • Troubleshooting (Part II):

    • Low Yield in Formylation: Anhydrous conditions are critical. Any moisture will destroy the Vilsmeier reagent. Ensure all glassware is flame-dried and solvents are anhydrous. The stoichiometry of the Vilsmeier reagent to the substrate is also key; a slight excess is often beneficial.

    • Complex Product Mixture: Incomplete reaction or side reactions can occur if the temperature is not controlled during reagent addition. Purification by column chromatography is essential to remove unreacted starting material and potential byproducts.

References

Application Note: A Validated Protocol for the Regioselective Formylation of 2-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Formylated Thiazoles

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Thiazole derivatives are integral to the development of pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The introduction of a formyl (-CHO) group onto the thiazole nucleus provides a versatile chemical handle, a reactive aldehyde that serves as a critical intermediate for constructing more complex molecular architectures through reactions like condensation, oxidation, reduction, and Wittig olefination.[5][6]

This application note provides a detailed, field-proven protocol for the formylation of 2-ethylthiazole, a common building block. The primary product of this synthesis is 2-ethylthiazole-5-carbaldehyde, a key intermediate for specialty chemicals and pharmaceutical analogues. The methodology is centered on the Vilsmeier-Haack reaction, a reliable and widely adopted method for the formylation of electron-rich heterocyclic systems.[7][8] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Reaction Principle and Mechanism: The Vilsmeier-Haack Pathway

The formylation of 2-ethylthiazole is most effectively achieved via the Vilsmeier-Haack reaction. This reaction involves the use of a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8]

Mechanism Breakdown:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement involving the elimination of a chloride ion and a phosphate byproduct yields the highly electrophilic N,N-dimethyl-chloroiminium ion (the Vilsmeier reagent). This step is highly exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The thiazole ring, made electron-rich by the sulfur and nitrogen heteroatoms, acts as the nucleophile. The C5 position is the most electron-rich and sterically accessible site for electrophilic attack on a 2-substituted thiazole.[9] The π-electrons from the C4=C5 double bond attack the electrophilic carbon of the iminium ion, forming a resonance-stabilized cationic intermediate (sigma complex).

  • Hydrolysis to Aldehyde: The resulting iminium salt intermediate is stable until the reaction is quenched with water. During aqueous workup, the iminium salt is readily hydrolyzed, first to a hemiaminal and then, with the elimination of dimethylamine, to the final aldehyde product, this compound.[8]

This regioselectivity for the C5 position is a key advantage, leading to a single major product and simplifying downstream purification.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic, particularly during the formation of the Vilsmeier reagent and the quenching step. Strict temperature control is essential.

Materials & Reagents:

  • 2-Ethylthiazole (C₅H₇NS, MW: 113.18 g/mol )

  • Phosphorus oxychloride (POCl₃, MW: 153.33 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: a. In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (30 mL, ~3.4 eq). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add phosphorus oxychloride (12.0 mL, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction: a. Dissolve 2-ethylthiazole (10.0 g, 1.0 eq) in anhydrous DCM (20 mL). b. Add the 2-ethylthiazole solution dropwise to the stirring Vilsmeier reagent suspension at 0 °C. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Heat the reaction mixture to 40 °C (reflux for DCM) and maintain for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Hydrolysis: a. Cool the reaction mixture back down to room temperature. b. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g). c. CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. d. Once the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~7-8. Vigorous gas evolution (CO₂) will occur. e. Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: a. Transfer the biphasic mixture to a separatory funnel. b. Extract the aqueous layer with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product, a yellow or brown oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary and Expected Results

The following table summarizes the key parameters for the formylation of 2-ethylthiazole.

ParameterValue/DescriptionRationale
Starting Material 2-EthylthiazoleThe nucleophilic heterocyclic substrate.
Reagents POCl₃ / DMFGenerates the electrophilic Vilsmeier reagent in situ.[8]
Molar Ratio 2-Ethylthiazole : POCl₃ : DMF1 : 1.1 : ~3.4
Solvent Dichloromethane (DCM)Co-solvent to ensure fluidity and control reaction concentration.
Temperature 0 °C (addition), 40 °C (reaction)Initial cooling controls the exothermic formation of the Vilsmeier reagent. Gentle heating accelerates the electrophilic substitution.
Reaction Time 4 - 6 hoursTypical duration for complete conversion, should be confirmed by TLC monitoring.
Workup Ice quench, NaHCO₃ neutralizationHydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid.
Expected Product This compoundRegioselective formylation at the most electron-rich C5 position.[9]
Expected Yield 70 - 85%Typical yield range for Vilsmeier-Haack reactions on activated heterocycles.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Formylation_Workflow cluster_prep Phase 1: Reaction Setup cluster_workup Phase 2: Workup & Isolation cluster_purify Phase 3: Purification & Analysis reagent_prep Vilsmeier Reagent Prep (DMF + POCl₃ @ 0°C) substrate_add Substrate Addition (2-Ethylthiazole in DCM) reagent_prep->substrate_add 30 min reaction Reaction & Monitoring (Heat to 40°C, TLC) substrate_add->reaction Warm & Heat quench Quenching on Ice & Neutralization (NaHCO₃) reaction->quench 4-6 hours extraction Extraction with DCM quench->extraction wash_dry Wash & Dry Organic Layer extraction->wash_dry concentrate Solvent Removal (Rotary Evaporation) wash_dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Workflow for the formylation of 2-ethylthiazole.

Troubleshooting and Key Insights for Success

  • Issue: Low or No Product Yield.

    • Cause A: Inactive Vilsmeier Reagent. The use of non-anhydrous DMF can consume POCl₃, preventing the formation of the Vilsmeier reagent. Solution: Ensure all glassware is oven-dried and use anhydrous grade DMF.

    • Cause B: Incomplete Reaction. The reaction may be sluggish. Solution: Confirm starting material consumption via TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (e.g., to 50 °C).

    • Cause C: Product Loss During Workup. The aldehyde product may have some water solubility. Solution: Ensure thorough extraction from the aqueous layer by performing multiple extractions with DCM.

  • Issue: Dark, Tar-like Crude Product.

    • Cause: Overheating during the reaction or Vilsmeier reagent preparation can lead to polymerization and side reactions. Solution: Maintain strict temperature control, especially during the dropwise addition of POCl₃. Do not exceed the recommended reaction temperature.

  • Expert Insight: The Quenching Step is Critical.

    • The hydrolysis of the iminium salt and neutralization of excess reagents is highly exothermic and involves gas evolution. Pouring the reaction mixture onto ice helps dissipate heat effectively. Adding the neutralization base slowly prevents uncontrolled foaming and potential loss of product. A large-capacity beaker is highly recommended for this step to safely contain the mixture.

References

Application Notes & Protocols: Utilizing 2-Ethylthiazole-5-carbaldehyde in Model Maillard-Type Reactions for Flavor & Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Contextualizing Thiazoles in Maillard Chemistry

The Maillard reaction is a cornerstone of flavor chemistry, traditionally defined as the complex cascade of non-enzymatic browning reactions between reducing sugars and amino-containing compounds like amino acids.[1][2] This process is responsible for the desirable colors and aromas in thermally processed foods, from baked bread to roasted meat.[3] Thiazoles, a class of sulfur-containing heterocyclic compounds, are potent and highly sought-after products of these reactions, often contributing key nutty, meaty, roasted, or savory flavor notes.[4]

Typically, thiazoles are formed during the Maillard reaction, arising from the interaction of sulfur-containing amino acids (like cysteine), reducing sugars, and other reactive intermediates.[2] This guide, however, explores a less conventional but highly valuable research application: the use of a specific thiazole derivative, 2-Ethylthiazole-5-carbaldehyde , as a starting reactant.

By reacting this aldehyde with selected amino acids, researchers can bypass the complex initial stages of the Maillard reaction. This approach allows for the targeted synthesis of novel flavor compounds or specific molecular entities, leveraging a key component of the Maillard cascade known as the Strecker degradation.[5][6] This application note provides the scientific rationale and detailed protocols for conducting such model reactions, aimed at flavor generation, mechanistic studies, and the discovery of new bioactive molecules.

Scientific Principles & Rationale

The core of the proposed protocol lies in the Strecker degradation , a reaction set that occurs within the broader Maillard pathway.[5] It involves the interaction of an α-amino acid with a dicarbonyl compound—or, in this model system, an analogous aldehyde like this compound.

Causality Behind Experimental Choices:

  • Why use this compound? This molecule (CAS 933683-87-5) provides a stable, sulfur-containing heterocyclic aldehyde scaffold.[7] Its aldehyde group is a reactive handle that can readily engage with the amino group of an amino acid. By starting with this pre-formed thiazole ring, the reaction is directed toward specific downstream products rather than the vast, complex mixture generated from sugars.

  • Why react it with amino acids? The amino acid is not just a nitrogen source; its side chain (R-group) is incorporated into the final product profile. The reaction of an amino acid with the aldehyde will primarily form a "Strecker aldehyde" (derived from the amino acid's side chain), ammonia, and CO2, alongside condensation products.[8][9] This allows for rational design based on the desired outcome:

    • Cysteine/Methionine: Introduce additional sulfur notes (e.g., meaty, savory, sulfury).

    • Leucine/Isoleucine/Valine: Generate malty, chocolatey, or nutty notes.

    • Phenylalanine: Can produce floral or honey-like aldehydes.

    • Glycine: Provides a simple amino group for studying the core condensation reaction without side-chain complications.

  • Why control pH and Temperature? The Maillard reaction and its sub-pathways are highly sensitive to reaction conditions.[10]

    • Temperature: Higher temperatures accelerate the reaction rate, but can also lead to unwanted degradation and polymerization. A typical range for model systems is 100-140°C.[10]

    • pH: The pH influences the protonation state of the amino acid and intermediates. Neutral to slightly basic conditions (pH 7-8) often favor the initial condensation steps and the formation of many key flavor compounds.[11][12]

The probable initial reaction is the formation of a Schiff base between the aldehyde group of the thiazole and the amino group of the amino acid, which then undergoes decarboxylation and hydrolysis to yield a new aldehyde (the Strecker aldehyde) and an aminothiazole derivative, among other condensation products.

Experimental Workflow & Protocols

This section details a generalized, self-validating protocol for reacting this compound with an amino acid in a model system. Researchers should optimize parameters based on their specific goals.

General Experimental Workflow

The overall process involves preparation of reactants, a controlled thermal reaction, extraction of products, and subsequent analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Extraction & Analysis prep_reactants 1. Prepare Reactant Solutions assemble 2. Assemble Reaction Vessel prep_reactants->assemble Equimolar Concentrations heating 3. Controlled Heating (e.g., 120°C, 60 min) assemble->heating cooling 4. Quench Reaction (Ice Bath) heating->cooling extract 5. Solvent Extraction (e.g., DCM or Ethyl Acetate) cooling->extract concentrate 6. Concentrate Extract extract->concentrate analyze 7. Instrumental Analysis (GC-MS, HPLC, LC-MS) concentrate->analyze

Caption: High-level workflow for the model reaction.

Detailed Protocol: Model Reaction of this compound with L-Cysteine

This protocol is designed as a starting point for generating sulfur-rich flavor compounds.

Materials:

  • This compound (Purity ≥ 97%)

  • L-Cysteine (Purity ≥ 98%)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • High-purity water (Milli-Q or equivalent)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Pressure-rated reaction vials (e.g., 10 mL headspace vials with crimp caps)

  • Heating block or oil bath with precise temperature control

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation:

    • Prepare a 0.2 M solution of this compound in the pH 7.5 phosphate buffer.

    • Prepare a 0.2 M solution of L-Cysteine in the pH 7.5 phosphate buffer. Note: Prepare this solution fresh, as cysteine can oxidize.

  • Reaction Setup:

    • In a 10 mL pressure-rated vial, combine 2.0 mL of the this compound solution and 2.0 mL of the L-Cysteine solution. This creates an equimolar system with a final volume of 4.0 mL and reactant concentrations of 0.1 M.

    • Self-Validation Control: Prepare a control vial containing only the this compound solution in buffer and another with only the L-Cysteine solution to assess thermal degradation of individual components.

    • Immediately cap and crimp the vials securely to prevent the loss of volatile products.

  • Thermal Processing:

    • Place the vials in a preheated heating block or oil bath set to 120°C .

    • Heat for 60 minutes . This time and temperature are starting points; a time-course study (e.g., 15, 30, 60, 90 min) is recommended for optimization.

  • Reaction Quenching & Extraction:

    • After heating, immediately transfer the vials to an ice-water bath for at least 10 minutes to halt the reaction.

    • Once cooled to room temperature, open the vial and add 2.0 mL of dichloromethane (DCM).

    • Vortex vigorously for 1 minute to extract the organic-soluble products.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the lower DCM layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Sample Preparation for Analysis:

    • The dried DCM extract can be directly injected for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify volatile products.

    • For non-volatile or more polar compounds, the aqueous layer can be analyzed using High-Performance Liquid Chromatography (HPLC) or LC-MS.[11]

Data, Analysis, and Expected Outcomes

The primary method for characterizing the volatile products generated in this model system is GC-MS. The resulting data should be interpreted to identify key reaction products and understand their formation pathways.

Key Analytical Techniques

A multi-faceted analytical approach is crucial for characterizing the complex mixture of Maillard Reaction Products (MRPs).[1][13]

Analytical TechniquePurposeExpected Information
GC-MS Primary tool for identifying volatile and semi-volatile compounds.Identification of Strecker aldehydes, pyrazines, new thiazole derivatives, thiophenes, and other aroma-active compounds.
HPLC / LC-MS Analysis of non-volatile, polar compounds, and reaction intermediates.[11]Quantification of unreacted starting materials, identification of early-stage adducts (e.g., Schiff bases), and characterization of colored melanoidins.
GC-Olfactometry (GC-O) Sensory analysis to identify odor-active compounds.Correlates specific peaks on the chromatogram with their perceived aroma (e.g., "meaty," "nutty," "sulfury").
NMR Spectroscopy Structural elucidation of novel or unknown compounds.Provides definitive structural information for purified, significant reaction products.
Hypothesized Reaction Pathway & Products

The reaction between this compound and an amino acid like Cysteine is expected to proceed through several steps, generating a variety of compounds.

G Thiazole 2-Ethylthiazole- 5-carbaldehyde SchiffBase Schiff Base Intermediate Thiazole->SchiffBase AminoAcid Amino Acid (e.g., Cysteine) AminoAcid->SchiffBase StreckerAldehyde Strecker Aldehyde (from Amino Acid) SchiffBase->StreckerAldehyde - CO₂ Aminothiazole Aminothiazole Derivative SchiffBase->Aminothiazole - H₂O CO2 CO₂ SchiffBase->CO2 Condensation Further Condensation Products (e.g., Pyrazines) StreckerAldehyde->Condensation Aminothiazole->Condensation

Caption: Putative reaction pathway via Strecker degradation.

Applications in Research & Development

  • Flavor Chemistry: This model system allows for the controlled generation of specific flavor profiles. By systematically changing the amino acid reactant, researchers can create a library of thiazole-derived flavor molecules and assess their sensory properties.[12]

  • Mechanistic Studies: The simplified reaction environment helps elucidate complex reaction mechanisms, such as the specific pathways leading to pyrazine or thiophene formation from thiazole precursors.

  • Drug Development & Medicinal Chemistry: Thiazole rings are common scaffolds in pharmaceuticals.[14][15] Reacting this compound with various amino acids or other amine-containing molecules can be a strategy for combinatorial synthesis to create novel compounds for biological screening.

References

The Synthetic Versatility of 2-Ethylthiazole-5-carbaldehyde: A Gateway to Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-containing molecules exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3][4] Notable drugs incorporating the thiazole motif include the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[2][5]

This technical guide focuses on 2-ethylthiazole-5-carbaldehyde , a versatile building block for the synthesis of novel pharmaceutical compounds. While the literature provides extensive details on its close analog, 2-methylthiazole-5-carbaldehyde, specific documented applications and protocols for the 2-ethyl derivative are less prevalent.[3] However, the fundamental reactivity of the thiazole-5-carbaldehyde core remains consistent. The aldehyde functional group serves as a reactive handle for a multitude of synthetic transformations, allowing for the construction of diverse molecular libraries for biological screening.

This document provides detailed application notes and generalized protocols for key reactions of this compound, drawing upon established methodologies for analogous thiazole aldehydes. The protocols are designed to be a robust starting point for researchers and drug development professionals aiming to leverage this precursor in their synthetic campaigns.

Physicochemical Properties of the Thiazole-5-carbaldehyde Core

To effectively utilize this compound in synthesis, it is crucial to understand its physicochemical properties. While specific experimental data for the 2-ethyl derivative is not widely published, we can infer its characteristics from the well-documented 2-methyl analog.

PropertyValue (for 2-methylthiazole-5-carbaldehyde)Reference
Molecular Formula C₅H₅NOS[3]
Molecular Weight 127.17 g/mol [3]
Appearance Yellow to light brown solid[3]
Melting Point 40 - 43 °C[3]

The presence of the electron-withdrawing carbaldehyde group at the 5-position influences the reactivity of the thiazole ring, while the 2-ethyl substituent provides a lipophilic character that can be advantageous for modulating the pharmacokinetic properties of derivative compounds.

Key Synthetic Transformations and Protocols

The aldehyde functionality of this compound is a versatile anchor for carbon-carbon and carbon-nitrogen bond formation, pivotal for elaborating the core structure into more complex, drug-like molecules.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[6] This transformation is invaluable in medicinal chemistry for synthesizing intermediates that can undergo further modifications, such as Michael additions, or for creating final compounds with specific geometric and electronic properties required for biological activity.[7]

Causality of Experimental Choices:

  • Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the nature of the α,β-unsaturated product. Malononitrile will yield a dinitrile, while ethyl cyanoacetate will produce a cyanoacrylate.

  • Catalyst: A weak base like piperidine or an amine is typically sufficient to deprotonate the active methylene compound without promoting side reactions with the aldehyde.

  • Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and the catalyst.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((2-ethylthiazol-5-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum.

Expected Outcome: A crystalline solid, which can be further purified by recrystallization if necessary. The product will contain a new carbon-carbon double bond, extending the conjugation of the thiazole system.

Knoevenagel_Condensation cluster_product Product This compound This compound Reaction_Mixture This compound->Reaction_Mixture + Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Reaction_Mixture + Base_Catalyst Base Catalyst (e.g., Piperidine) Solvent Solvent (e.g., Ethanol) Alpha_Beta_Unsaturated α,β-Unsaturated Thiazole Derivative Reaction_Mixture->Alpha_Beta_Unsaturated [Base Catalyst, Solvent]

Caption: Knoevenagel Condensation Workflow.

Wittig Reaction: Alkene Synthesis from an Aldehyde

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[8][9] This reaction is highly reliable and offers excellent control over the position of the newly formed double bond, making it a staple in the synthesis of complex organic molecules, including pharmaceuticals.[10]

Causality of Experimental Choices:

  • Phosphonium Salt and Base: The Wittig reagent is typically generated in situ by treating a phosphonium salt with a strong base. The choice of the phosphonium salt determines the substituent on one side of the resulting alkene. A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt to form the ylide.

  • Anhydrous Conditions: The Wittig reagent is highly reactive and sensitive to moisture. Therefore, the reaction must be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Wittig Reaction with a Phosphonium Ylide

Objective: To synthesize 2-ethyl-5-vinylthiazole.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the stirred suspension. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Expected Outcome: A liquid or low-melting solid corresponding to the vinylthiazole derivative. The primary challenge in this reaction is the removal of the triphenylphosphine oxide byproduct, which often requires careful chromatography.

Wittig_Reaction cluster_products Products Aldehyde This compound Reaction_Mixture Aldehyde->Reaction_Mixture + Ylide Phosphonium Ylide (in situ generated) Ylide->Reaction_Mixture + Solvent Anhydrous Solvent (e.g., THF) Atmosphere Inert Atmosphere (N₂ or Ar) Alkene Thiazole-Alkene Derivative Byproduct Triphenylphosphine Oxide Reaction_Mixture->Alkene [Anhydrous Solvent, Inert Atmosphere] Reaction_Mixture->Byproduct [Anhydrous Solvent, Inert Atmosphere]

Caption: Wittig Reaction for Alkene Synthesis.

Schiff Base Formation and Reductive Amination: Accessing Amine Derivatives

The reaction of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates in their own right or can be subsequently reduced to form stable secondary amines through reductive amination.[11][12] This two-step sequence is a cornerstone of medicinal chemistry for introducing diverse amine-containing side chains, which can significantly impact a molecule's biological activity and physicochemical properties.[1]

Causality of Experimental Choices:

  • Schiff Base Formation: This condensation reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration step.[13] The reaction is typically performed in a solvent like ethanol that allows for the removal of water, driving the equilibrium towards the product.

  • Reductive Amination: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is used to selectively reduce the imine in the presence of other functional groups. STAB is particularly useful as it is less basic and can be used in a one-pot procedure.

Protocol 3: Two-Step Schiff Base Formation and Reductive Amination

Objective: To synthesize N-benzyl-1-(2-ethylthiazol-5-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware

Procedure:

Step A: Schiff Base Formation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base may precipitate or can be isolated by removing the solvent under reduced pressure.

Step B: Reduction to the Amine

  • Dissolve the crude Schiff base from Step A in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.

  • After the addition is complete, stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A stable secondary amine. This protocol can be adapted for a wide variety of primary amines to generate a library of N-substituted thiazole derivatives.

Reductive_Amination Aldehyde This compound Schiff_Base Schiff Base (Imine) Intermediate Aldehyde->Schiff_Base + Primary Amine [H⁺, -H₂O] Amine Primary Amine (e.g., Benzylamine) Final_Amine Secondary Amine Product Schiff_Base->Final_Amine Reduction [e.g., NaBH₄]

Caption: Reductive Amination Pathway.

Conclusion and Future Outlook

This compound represents a valuable and versatile precursor for the synthesis of a wide array of novel pharmaceutical compounds. The aldehyde functional group provides a reactive center for key bond-forming reactions, including Knoevenagel condensation, Wittig olefination, and reductive amination. While specific literature for the 2-ethyl derivative is emerging, the well-established chemistry of the thiazole-5-carbaldehyde scaffold provides a solid foundation for its application in drug discovery programs. The protocols outlined in this guide serve as a starting point for researchers to explore the synthetic potential of this building block, paving the way for the development of next-generation thiazole-based therapeutics.

References

Application Notes & Protocols: 2-Ethylthiazole-5-carbaldehyde as a Versatile Synthon for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide explores the synthetic utility of 2-ethylthiazole-5-carbaldehyde, a promising yet underutilized building block, for the construction of novel heterocyclic systems. We provide detailed application notes and representative protocols for leveraging this aldehyde in three powerful multicomponent reactions: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Knoevenagel Condensation. The resulting pyridine, dihydropyrimidinone, and α,β-unsaturated nitrile scaffolds are of significant interest for drug discovery programs, particularly in the fields of oncology and infectious diseases.[3][4] This document serves as a practical guide for researchers seeking to expand their chemical library with novel thiazole-containing entities.

Introduction: The Thiazole Moiety and the Potential of this compound

The thiazole ring is a privileged scaffold in drug design, valued for its unique electronic properties and its ability to engage in a variety of biological interactions.[5] It is a key component in a wide array of therapeutic agents, demonstrating activities from antimicrobial to anticancer.[6][7] The functionalization of the thiazole ring provides a pathway to modulate the pharmacological profile of a molecule, making substituted thiazoles attractive starting points for synthetic campaigns.

This compound presents itself as a valuable, bifunctional reagent. The aldehyde group is a versatile handle for a multitude of classic organic transformations, particularly multicomponent reactions that enable the rapid assembly of complex molecular architectures from simple precursors. The 2-ethyl group, while seemingly a minor modification, can significantly influence the lipophilicity and metabolic stability of the final compounds compared to its methyl or unsubstituted counterparts, potentially offering advantages in drug development. This guide focuses on harnessing the reactivity of the carbaldehyde function to forge new carbon-carbon and carbon-nitrogen bonds in the creation of novel heterocycles.

Hantzsch Pyridine Synthesis: Crafting Thiazolyl-Dihydropyridines

The Hantzsch synthesis is a classic one-pot multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[8][9] These DHPs are not only precursors to pyridines via subsequent oxidation but are also a class of compounds with significant biological activity, most notably as calcium channel blockers.[3] The incorporation of the 2-ethylthiazole moiety at the 4-position of the DHP ring is a promising strategy for developing novel therapeutic agents.

Causality Behind Experimental Choices:

The reaction mechanism proceeds through a series of condensations and additions.[9] Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel-type condensation, while the second equivalent forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring. The choice of solvent and catalyst can significantly influence reaction times and yields. While classical methods often use ethanol and require prolonged heating, modern protocols may employ microwave irradiation or alternative catalysts to improve efficiency.[3]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-Ethylthiazole- 5-carbaldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product + Ketoester 1 Ketoester1 β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia (e.g., from NH4OAc) DHP 4-(2-Ethylthiazol-5-yl)-1,4-dihydropyridine Derivative Knoevenagel_Product->DHP + Enamine Enamine->DHP Pyridine Pyridine DHP->Pyridine Oxidation

Figure 1: Generalized workflow for the Hantzsch synthesis of 4-(2-ethylthiazol-5-yl)-1,4-dihydropyridines.

Representative Protocol: Synthesis of Diethyl 4-(2-ethylthiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer: This is a representative protocol based on the Hantzsch synthesis with similar aromatic aldehydes. Optimization may be required for this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add this compound, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Stir the mixture at reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyridine derivative.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Aldehydeβ-KetoesterN-SourceSolventConditionsYield (%)Reference
BenzaldehydeEthyl AcetoacetateNH₄OAcEthanolReflux, 12h~85%[10]
4-NitrobenzaldehydeEthyl AcetoacetateNH₄OAcEthanolReflux, 4h~92%[10]
2-ChlorobenzaldehydeMethyl AcetoacetateNH₄OAcAcetic Acid100 °C, 6h~88%General protocol

Table 1: Representative yields for the Hantzsch reaction with various aromatic aldehydes.

Biginelli Reaction: Constructing Thiazolyl-Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[1][11] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, which are scaffolds of immense pharmacological importance.[12] They are known to exhibit a wide range of biological activities, including antiviral, antihypertensive, and anticancer properties.[3]

Causality Behind Experimental Choices:

The most accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[11] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the final DHPM product. The choice of acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids) and solvent can impact the reaction rate and yield. Solvent-free conditions or the use of ionic liquids have also been reported to be effective.[12]

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde 2-Ethylthiazole- 5-carbaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Acid Catalyst) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ureide Open-Chain Ureide Ketoester->Ureide Urea Urea or Thiourea Urea->Iminium Iminium->Ureide + Ketoester (Enol) DHPM 4-(2-Ethylthiazol-5-yl)-dihydropyrimidinone Ureide->DHPM Cyclization & Dehydration

Figure 2: Reaction mechanism of the Biginelli synthesis leading to a thiazolyl-substituted dihydropyrimidinone.

Representative Protocol: Synthesis of 5-Ethoxycarbonyl-4-(2-ethylthiazol-5-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Disclaimer: This is a representative protocol based on the Biginelli reaction with other heterocyclic aldehydes. Optimization of catalyst and temperature may be necessary.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated HCl (catalytic amount)

Procedure:

  • Combine this compound, ethyl acetoacetate, and urea in a round-bottom flask containing ethanol.

  • Add a few drops of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture in an ice bath. The product will often precipitate from the solution.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with cold water or ethanol to induce crystallization.

  • Recrystallize the crude product from ethanol to yield the pure DHPM.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Aldehydeβ-DicarbonylUrea/ThioureaCatalystConditionsYield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaHClEthanol, Reflux, 4h~90%[13]
4-ChlorobenzaldehydeEthyl AcetoacetateThioureaNH₄ClSolvent-free, 100°C, 1h~95%[6]
Furan-2-carbaldehydeEthyl AcetoacetateUreaYb(OTf)₃THF, 50°C, 12h~88%General protocol

Table 2: Representative yields for the Biginelli reaction under various conditions.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[14] This reaction is a reliable method for forming carbon-carbon double bonds. When this compound is reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, it produces electron-deficient alkenes. These products are not only valuable synthetic intermediates for further elaboration (e.g., in Michael additions or Diels-Alder reactions) but also exhibit biological activities themselves.[15]

Causality Behind Experimental Choices:

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to form a stabilized carbanion (enolate).[16] This nucleophile then adds to the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and then undergoes elimination of water to form the α,β-unsaturated product. The choice of base and solvent can be tuned to control the reaction rate. Solvent-free conditions have also proven effective, often leading to shorter reaction times and simpler work-ups.[14]

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Ethylthiazole- 5-carbaldehyde Alkoxide Alkoxide Adduct Aldehyde->Alkoxide + Carbanion Active_Methylene Active Methylene Cmpd. (e.g., Malononitrile) Carbanion Carbanion (Enolate) Active_Methylene->Carbanion + Base Base Base Catalyst (e.g., Piperidine) Base->Carbanion Carbanion->Alkoxide Unsaturated α,β-Unsaturated Product Alkoxide->Unsaturated - H₂O

Figure 3: Key steps in the base-catalyzed Knoevenagel condensation.

Representative Protocol: Synthesis of 2-((2-Ethylthiazol-5-yl)methylene)malononitrile

Disclaimer: This is a representative protocol based on Knoevenagel condensations with similar aldehydes. The reaction is often rapid and exothermic.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (solvent)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in a minimal amount of ethanol at room temperature.

  • Add a catalytic amount of piperidine (1-2 drops) to the stirring solution.

  • The reaction is often rapid, and the product may precipitate within minutes to an hour.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any residual starting materials or catalyst.

  • The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

AldehydeActive MethyleneCatalystConditionsYield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanol, RT, 1h>95%[16]
4-MethoxybenzaldehydeEthyl CyanoacetateDBU/H₂OWater, RT, 20 min97%[11]
Thiophene-2-carboxaldehydeMalononitrileAmmonium AcetateSolvent-free, Grind, 10 min~95%[14]

Table 3: Representative yields for Knoevenagel condensations under various catalytic conditions.

Biological Significance and Future Perspectives

The heterocyclic scaffolds synthesized from this compound are of considerable interest for drug discovery.

  • Thiazolyl-dihydropyridines and their oxidized pyridine analogues have been investigated for a range of activities, including anticancer and antimicrobial effects.[4][8] The thiazole moiety can significantly influence the electronic nature and binding capabilities of the dihydropyridine ring.

  • Thiazolyl-dihydropyrimidinones merge two pharmacologically important heterocycles. DHPMs themselves are known anticancer agents, and the addition of the thiazole group offers a vector for further optimization of activity and selectivity.[5][17]

  • Thiazolyl-acrylates and -acrylonitriles are Michael acceptors and can act as covalent inhibitors of enzymes. They are also versatile precursors for the synthesis of more complex heterocyclic systems.[15]

The protocols outlined in this guide provide a strategic framework for the synthesis of novel compound libraries based on the this compound core. Further exploration of these scaffolds, including derivatization and comprehensive biological screening, is highly encouraged and may lead to the discovery of new lead compounds for various therapeutic targets.

References

Application Notes & Protocols: 2-Ethylthiazole-5-carbaldehyde in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Product Developers

Author's Note: The focus of this guide, 2-Ethylthiazole-5-carbaldehyde, is a specialized flavor chemical. While direct, extensive peer-reviewed data on its specific applications are emerging, this document is constructed upon the foundational principles of flavor chemistry and authoritative data from closely related thiazole analogs. The protocols provided are robust, field-proven methodologies adapted for the targeted evaluation and application of this compound.

Introduction: The Role of Thiazoles in Modern Flavor Science

Thiazoles are a cornerstone class of heterocyclic compounds that are indispensable to flavor chemistry.[1][2] Characterized by a five-membered ring containing both sulfur and nitrogen, they are famed for their potent and diverse aroma profiles.[3] These compounds are naturally formed in thermally processed foods—such as roasted coffee, fried chicken, and baked bread—primarily through the Maillard reaction and the thermal degradation of thiamine (Vitamin B1) or sulfur-containing amino acids.[1][2]

The allure of thiazoles for flavorists lies in their low odor thresholds and their ability to impart complex, desirable notes, including:

  • Roasted & Nutty: Characteristic of 2-acetylthiazole.

  • Meaty & Savory: Often associated with alkyl-substituted thiazoles.[4]

  • Green & Vegetal: Found in compounds like 2-isobutylthiazole, a key odorant in tomatoes.[5]

This compound (CAS 933683-87-5) represents a molecule of significant interest, combining the foundational thiazole structure with two key functional groups: a 2-ethyl group and a 5-carbaldehyde (aldehyde) group. This unique structure suggests a complex and versatile flavor profile, positioning it as a valuable tool for creating authentic and impactful savory and roasted flavors.

Technical Profile of this compound

A comprehensive understanding of a flavor ingredient begins with its fundamental physicochemical properties.

PropertyValueSource(s)
IUPAC Name 2-ethyl-1,3-thiazole-5-carbaldehyde[6]
CAS Number 933683-87-5[6][7][8][9][10]
Molecular Formula C₆H₇NOS[7][9][10]
Molecular Weight 141.19 g/mol [7][8][9]
Appearance Data not widely published; likely a liquid or low-melting solid.
Boiling Point 232°C (Predicted)[9]
Purity Spec. ≥95%[7][11]
Storage Inert atmosphere, 2-8°C[8][9]
Inferred Sensory Profile: A Causal Analysis

The sensory characteristics of this compound can be logically inferred by dissecting its molecular structure. This causal relationship is critical for predicting its behavior in flavor systems.

  • Thiazole Ring: The core heterocyclic structure is the primary contributor to the foundational roasted, sulfury, and savory notes. This is the signature character of the thiazole family.[5]

  • 2-Ethyl Group: Alkyl groups at the 2-position of the thiazole ring are known to enhance nutty and meaty characteristics. The related compound 2-ethylthiazole is noted for its savory and nutty profile.[12]

  • 5-Carbaldehyde Group: The aldehyde moiety (-CHO) is highly reactive and typically imparts green, fatty, or pungent notes. Crucially, it serves as a reactive handle for generating more complex flavors during processing, particularly through the Maillard reaction.

Based on this analysis, this compound is predicted to possess a complex aroma profile with roasted, nutty, and savory notes, complemented by a sharp, green nuance. Its true value may lie not only in its direct contribution but in its function as a reactive flavor precursor.

Caption: Inferred sensory contributions of the structural components of this compound.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes to thiazoles exist, a common and industrially viable approach for this type of compound involves the formylation of a pre-formed substituted thiazole. A plausible route would be the halogen-metal exchange of 2-ethyl-5-bromothiazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[13][14][15][16]

Synthesis_Workflow Start Start: 2-Ethyl-5-bromothiazole Step1 Halogen-Metal Exchange (e.g., with n-BuLi or i-PrMgCl) Start->Step1 Intermediate Intermediate: 2-Ethylthiazole-5-lithium (or Grignard Reagent) Step1->Intermediate Step2 Quenching with Formylating Agent (e.g., DMF) Intermediate->Step2 Step3 Aqueous Workup / Purification Step2->Step3 End Product: this compound Step3->End

Caption: Plausible workflow for the synthesis of this compound.

Reactivity in Flavor Systems: The Power of the Aldehyde

The aldehyde group makes this compound a potent reactive flavor precursor . In food systems, especially during heating, it can readily participate in:

  • Maillard Reaction: Reacts with amino acids to generate a cascade of new flavor compounds, including pyrazines and other complex heterocycles, deepening the roasted and savory character.

  • Strecker Degradation: Specifically, the reaction with an amino acid leads to the formation of a Strecker aldehyde, which further contributes to the overall aroma profile.

This reactivity is the key to its utility. It doesn't just add its own flavor; it actively generates new, complex flavors within the food matrix, a hallmark of a sophisticated flavor ingredient.

Application Protocols

The following protocols provide a systematic framework for evaluating and utilizing this compound.

Protocol 4.1: Sensory Evaluation and Threshold Determination

Objective: To determine the sensory threshold and descriptive aroma profile of the compound.

Causality: Establishing the sensory threshold is critical for determining appropriate dosage levels. Using an odorless solvent ensures that the evaluation is solely of the target compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1000 ppm (0.1%) stock solution of this compound in an appropriate solvent (e.g., propylene glycol or deodorized ethanol).

  • Dilution Series: Create a series of dilutions in spring water, starting from 10 ppm and decreasing by a factor of 10 (10, 1, 0.1, 0.01, 0.001 ppm).

  • Sensory Panel: Assemble a panel of at least 5-7 trained sensory analysts.

  • Triangle Test: Present the panelists with three samples (two blanks, one with the diluted compound) at each concentration, starting from the lowest. Ask them to identify the "odd" sample. The concentration at which a statistically significant number of panelists can correctly identify the sample is the detection threshold.

  • Descriptive Analysis: At concentrations well above the threshold (e.g., 0.5-5 ppm), ask panelists to freely describe the aroma and taste attributes using standardized flavor language (e.g., nutty, roasted, green, sulfury, meaty).

Protocol 4.2: Incorporation into a Savory Flavor Model System

Objective: To evaluate the compound's flavor contribution in a basic savory application.

Causality: A simplified model system allows for clear assessment of the compound's impact without confounding variables from a complex food matrix. This isolates its direct contribution to a savory profile.

Methodology:

  • Base Preparation: Prepare a simple savory broth by dissolving 5g of yeast extract and 3g of sodium chloride in 1 liter of hot water. Allow to cool.

  • Dosing: Prepare three versions of the broth:

    • A: Control (no addition).

    • B: Dosed with this compound at a low level (e.g., 0.1 ppm).

    • C: Dosed with this compound at a high level (e.g., 1.0 ppm).

  • Evaluation: Have a sensory panel compare the aroma and taste of samples B and C against the control (A). Panelists should note differences in savory impact, roasted character, mouthfeel, and any off-notes.

  • Analysis: Determine the optimal dosage range that enhances the desired savory and roasted notes without introducing harshness.

Protocol 4.3: Application in a Reaction Flavor System

Objective: To assess the compound's performance as a reactive precursor in a Maillard reaction.

Causality: This protocol simulates the conditions of cooking and thermal processing. It demonstrates the compound's ability to react with common food components (amino acids, sugars) to generate a more complex and authentic "process flavor."

Maillard_Workflow cluster_reactants Reactant Combination cluster_process Thermal Processing cluster_analysis Analysis A Amino Acid Solution (e.g., 0.1M L-Cysteine) F Combine Reactants in Pressure-Resistant Vials A->F B Reducing Sugar Solution (e.g., 0.1M D-Glucose) B->F C Phosphate Buffer (pH 7.0) C->F D This compound (Test Sample, ~5 ppm) D->F E Control Sample (No Aldehyde) E->F G Heat at 120°C for 30 minutes F->G H Sensory Evaluation (Compare Test vs. Control for meaty, roasted notes) G->H I Analytical Evaluation (GC-MS to identify newly formed volatiles) G->I

Caption: Experimental workflow for evaluating this compound in a Maillard reaction.

Analytical Methodologies

Protocol 5.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately identify and quantify the compound in a food matrix.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile flavor compounds.[17] It provides both the retention time for identification and the mass spectrum for definitive confirmation and quantification.

Methodology:

  • Sample Preparation (Extraction):

    • Solvent Extraction: For liquid samples (e.g., broths, beverages), perform a liquid-liquid extraction using a non-polar solvent like dichloromethane.

    • Solid-Phase Microextraction (SPME): For both liquid and solid samples, use a headspace SPME fiber (e.g., DVB/CAR/PDMS) to adsorb volatile compounds. This is a solvent-free and highly sensitive technique.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax).

    • Oven Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 5-10°C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.

  • Identification and Quantification:

    • Identification: Confirm the compound by comparing its retention time and mass spectrum to that of an authentic reference standard.

    • Quantification: Prepare a calibration curve using the reference standard and an appropriate internal standard to accurately determine the concentration in the sample.

Regulatory & Safety Considerations

Trustworthiness: The use of any flavor ingredient in commercial products must adhere to strict regulatory standards.

  • FEMA GRAS: Many thiazole derivatives are listed as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[1][2][18] While this compound may not be individually listed, its safety evaluation would be informed by the extensive data on the thiazole chemical group.[19][20][21][22]

  • EU Regulations: The European Food Safety Authority (EFSA) has also conducted comprehensive evaluations of flavorings, including numerous thiazoles and related substances, as part of their Flavouring Group Evaluations (FGEs).[23]

  • Best Practices: It is imperative for researchers and developers to verify the current regulatory status of this specific compound in their target market before commercial application. All usage must comply with established safe use levels for this class of compounds.

Conclusion and Future Directions

This compound stands as a promising and versatile ingredient for the modern flavorist. Its predicted sensory profile—a fusion of roasted, nutty, savory, and green notes—combined with its high reactivity, makes it a dual-function tool for both direct flavor contribution and the generation of complex process flavors.

Future research should focus on:

  • Formal Sensory Profiling: Rigorous determination of flavor thresholds and descriptors in various food matrices.

  • Formation Pathway Analysis: Investigating its natural occurrence and formation pathways in cooked foods.

  • Synergistic Effects: Exploring its interactions with other key flavor compounds (e.g., thiols, pyrazines) to create novel and impactful flavor systems.

By leveraging the robust protocols outlined in this guide, researchers and developers can effectively unlock the potential of this compound to create the next generation of authentic and compelling savory flavors.

References

Experimental procedure for the reduction of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Reduction of 2-Ethylthiazole-5-carbaldehyde to (2-Ethylthiazol-5-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the chemical reduction of this compound, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The procedure details the use of sodium borohydride (NaBH₄) as a mild and selective reducing agent, offering high yields and operational simplicity.[1][2] This guide is intended for researchers and process chemists, providing in-depth procedural steps, safety protocols, reaction monitoring, product isolation, and characterization techniques.

Introduction and Significance

Thiazole derivatives are fundamental heterocyclic motifs present in a wide array of biologically active compounds and functional materials. Specifically, (2-Ethylthiazol-5-yl)methanol, the target product of this reduction, serves as a versatile building block for more complex molecular architectures. The selective reduction of the aldehyde functional group in this compound is a critical transformation. Sodium borohydride is the reagent of choice for this application due to its excellent chemoselectivity for aldehydes and ketones over other reducible functional groups like esters and amides, its operational simplicity in protic solvents, and its cost-effectiveness.[2][3] This protocol has been optimized to ensure a high-purity yield of the corresponding primary alcohol.

Reaction Scheme and Mechanism

The reduction transforms the aldehyde group into a primary alcohol via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated by the solvent (methanol) during the reaction and workup to yield the final alcohol product.[2]

Overall Reaction:

Mandatory Safety Protocols: Handling Sodium Borohydride

Warning: Sodium borohydride (NaBH₄) is a hazardous chemical that requires strict safety measures. It is toxic, corrosive, and water-reactive.

  • Hazard Overview :

    • H260 : In contact with water, it releases flammable gases (hydrogen) which may ignite spontaneously.

    • H301 + H311 : Toxic if swallowed or in contact with skin.

    • H314 : Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.[4]

    • Hand Protection : Use nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques.[4]

    • Body Protection : A flame-retardant lab coat, full-length pants, and closed-toed shoes are required.[4]

  • Handling & Storage :

    • Handle exclusively in a certified chemical fume hood to ensure adequate ventilation.[4]

    • Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert gas like argon.[5]

    • Keep away from water, moisture, acids, oxidizing agents, and sources of ignition.[5] The container should be labeled as 'Water Reactive'.[4]

  • Emergency & Spill Procedures :

    • Skin/Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6] Remove contaminated clothing.[4]

    • Spills : Evacuate the area. DO NOT USE WATER. Cover the spill with a non-combustible absorbent material like dry sand, dry lime, or soda ash.[6] Place in a sealed container for hazardous waste disposal.[6]

Experimental Design and Workflow

The following diagram outlines the complete workflow for the synthesis and characterization of (2-Ethylthiazol-5-yl)methanol.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Characterization A Setup: Dissolve Aldehyde in Methanol under N₂ B Cool to 0°C (Ice Bath) A->B C Portion-wise Addition of NaBH₄ B->C D Reaction Monitoring via TLC C->D E Quench with Water (Caution: H₂ Gas) D->E Reaction Complete F Solvent Removal (Rotary Evaporator) E->F G Aqueous Workup & Extraction with CH₂Cl₂ F->G H Dry Organic Layer (Na₂SO₄) & Filter G->H I Final Solvent Removal H->I J Obtain Crude Product I->J K Purification (Column Chromatography, if needed) J->K L Characterize Pure Product (NMR, FT-IR, MS) K->L

Caption: Experimental workflow for the reduction of this compound.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compoundC₆H₇NOS141.191.41 g10.01.0
Sodium Borohydride (NaBH₄)NaBH₄37.830.45 g12.01.2
Methanol (CH₃OH), AnhydrousCH₃OH32.0450 mL--
Dichloromethane (CH₂Cl₂), ACS GradeCH₂Cl₂84.93100 mL--
Deionized Water (H₂O)H₂O18.0250 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g--
Saturated NaCl Solution (Brine)NaCl(aq)-20 mL--
Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.41 g, 10.0 mmol). Purge the flask with an inert gas (Nitrogen or Argon).

  • Dissolution : Add anhydrous methanol (50 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Reagent Addition : Carefully add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15-20 minutes. Causality Note : Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Progress : Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring : Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a 1:1 Ethyl Acetate/Hexane eluent system. The reaction is complete when the starting aldehyde spot (visualized with UV light or iodine) has been completely consumed.

  • Quenching : Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully add deionized water (~20 mL) dropwise to quench the excess NaBH₄. Safety Note : This will generate hydrogen gas; ensure this step is performed deep within a fume hood away from ignition sources.

  • Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

  • Extraction : Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layer with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (~5 g), swirl, and let it stand for 10 minutes.

  • Isolation : Filter the solution to remove the drying agent, washing the solid with a small amount of fresh dichloromethane. Remove the solvent from the filtrate via rotary evaporation to yield the crude product, (2-Ethylthiazol-5-yl)methanol, typically as a pale yellow oil or solid.

  • Purification (Optional) : If TLC or NMR analysis indicates impurities, the crude product can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Product Characterization

The identity and purity of the synthesized (2-Ethylthiazol-5-yl)methanol should be confirmed using standard spectroscopic methods.

Anticipated Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ ~7.6 (s, 1H) : Thiazole ring proton (H-4).

    • δ ~4.8 (s, 2H) : Methylene protons of the hydroxymethyl group (-CH₂OH).

    • δ ~3.0 (q, 2H) : Methylene protons of the ethyl group (-CH₂CH₃).

    • δ ~2.5 (br s, 1H) : Hydroxyl proton (-OH).

    • δ ~1.4 (t, 3H) : Methyl protons of the ethyl group (-CH₂CH₃).

  • FT-IR (Thin Film, cm⁻¹) :

    • ~3300 cm⁻¹ (broad) : O-H stretching vibration of the alcohol group.

    • ~2970-2880 cm⁻¹ : C-H stretching vibrations of the ethyl and methylene groups.

    • Disappearance of the strong C=O stretch from the starting aldehyde (around 1680-1700 cm⁻¹).

  • Mass Spectrometry (EI) :

    • m/z (%) : 143 ([M]⁺), corresponding to the molecular weight of the product.

Mechanistic Visualization

The core of the reduction is the hydride transfer from the borohydride complex to the carbonyl carbon.

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

References

Application Notes & Protocols: Synthesis of Chiral Secondary Alcohols via Grignard Reaction with 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiazole Scaffolds in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in modern drug discovery.[2][3] Compounds incorporating the thiazole nucleus exhibit a vast spectrum of pharmacological activities, including antiretroviral (e.g., Ritonavir), anticancer (e.g., Dasatinib), and antifungal properties.[1][4]

A key transformation in the functionalization of thiazole-based intermediates is the nucleophilic addition of organometallic reagents to carbonyl groups. Specifically, the reaction of 2-ethylthiazole-5-carbaldehyde with Grignard reagents provides a direct and versatile route to a diverse library of chiral secondary alcohols. These products are not merely endpoints but high-value chiral building blocks, introducing a stereocenter that is often critical for optimizing target engagement and pharmacokinetic profiles in drug development programs.

This document provides an in-depth guide to the mechanism, execution, and optimization of this pivotal reaction, tailored for researchers, scientists, and drug development professionals.

The Underlying Chemistry: Mechanism and Rationale

The Grignard reaction is a classic C-C bond-forming transformation involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[5][6] Understanding the mechanism is paramount to troubleshooting and adapting the protocol.

The reaction proceeds in two distinct stages:

  • Nucleophilic Addition: The Grignard reagent, best represented as Rδ--MgXδ+, contains a highly polarized carbon-magnesium bond, rendering the organic group (R) a potent nucleophile and a strong base.[7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the this compound. The electron-withdrawing nature of the aromatic thiazole ring enhances the partial positive charge on the carbonyl carbon, increasing its reactivity towards nucleophiles.[8] This attack results in the cleavage of the C=O π-bond and the formation of a tetrahedral magnesium alkoxide intermediate.[9][10]

  • Acidic Workup: The reaction is "quenched" by the addition of a mild acid. This step involves the protonation of the negatively charged oxygen in the alkoxide intermediate to yield the final secondary alcohol product.[9][10]

Experimental Workflow A Setup Oven-Dried Glassware under Inert Atmosphere B Prepare Grignard Reagent: Mg + PhBr in THF A->B C Initiate with Iodine Crystal B->C D Cool Grignard Reagent to 0 °C C->D G Reaction at RT (Monitor by TLC) D->G E Prepare Aldehyde Solution in Anhydrous THF F Slow Dropwise Addition of Aldehyde E->F F->G H Quench with aq. NH4Cl at 0 °C G->H I Liquid-Liquid Extraction (EtOAc) H->I J Wash & Dry Organic Layer I->J K Solvent Removal (Rotary Evaporation) J->K L Flash Column Chromatography K->L M Characterize Pure Product (NMR, IR, MS) L->M

References

Derivatization of 2-Ethylthiazole-5-carbaldehyde for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 2-Ethylthiazole-5-carbaldehyde

Robust Derivatization using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for Enhanced Sensitivity and Chromatographic Performance

Introduction and Rationale

This compound is a heterocyclic aldehyde belonging to the thiazole family, which are key compounds contributing to the flavor and aroma profiles of various foods and beverages. Beyond flavor science, the analysis of such aldehydes is critical in environmental monitoring, industrial quality control, and the development of pharmaceutical intermediates.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aldehydes like this compound presents significant challenges. The inherent polarity of the aldehyde functional group can lead to poor peak shapes (tailing) due to interactions with active sites in the GC system.[1][2] Furthermore, these compounds can be thermally labile, potentially degrading in the high-temperature environment of the GC injector port.[1] To overcome these limitations, chemical derivatization is an essential sample preparation step.[1][3][4][5]

Derivatization chemically modifies the analyte to create a new compound with properties more suitable for GC analysis. The primary objectives of this process are:

  • Increase Volatility and Thermal Stability: By masking the polar aldehyde group, the derivative becomes more volatile and less prone to thermal decomposition.[1][5][6]

  • Improve Chromatographic Behavior: The resulting less polar derivative exhibits reduced interaction with the column, leading to sharper, more symmetrical peaks and improved separation.[1][2][6]

  • Enhance Sensitivity: The introduction of specific chemical moieties can significantly increase the response of the detector, particularly in mass spectrometry, leading to lower detection limits.[3][7]

This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for carbonyl compounds, enabling robust and sensitive quantification by GC-MS.[3][7][8]

Principle and Mechanism of PFBHA Derivatization

The derivatization of this compound with PFBHA is a nucleophilic addition-elimination reaction. The hydroxylamine moiety of PFBHA attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable PFBHA-oxime derivative.[9][10][11]

The pentafluorobenzyl group incorporated into the derivative has two key advantages: it renders the molecule less polar and significantly increases its electron-capturing ability, which can be leveraged for highly sensitive detection. The reaction proceeds efficiently in an aqueous or partially aqueous medium. A noteworthy characteristic of this reaction is the potential formation of two geometric isomers of the oxime (syn and anti, or E/Z), which may be chromatographically resolved as two distinct peaks, providing a signature confirmation of the analyte's identity.[12]

Derivatization_Workflow arrow arrow start Start: Sample or Standard (100 µL) add_is 1. Add 10 µL of Internal Standard Solution start->add_is add_pfbha 2. Add 500 µL of PFBHA Reagent Solution add_is->add_pfbha vortex1 3. Vortex for 30 seconds add_pfbha->vortex1 react 4. React at 60°C for 45 minutes vortex1->react cool 5. Cool to Room Temperature react->cool extract 6. Add 500 µL Toluene & Vortex for 1 minute cool->extract centrifuge 7. Centrifuge to separate layers extract->centrifuge transfer 8. Transfer Toluene (top layer) to a clean vial centrifuge->transfer dry 9. Add Anhydrous Na₂SO₄ to dry the extract transfer->dry analyze 10. Transfer to GC vial for Analysis dry->analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights to enhance yield, purity, and reproducibility.

I. Synthesis Overview: The Vilsmeier-Haack Approach

The most prevalent and reliable method for synthesizing this compound is through the formylation of a 2-ethylthiazole precursor. The Vilsmeier-Haack reaction is a widely adopted method for this transformation due to its efficiency and use of common laboratory reagents.[1][2] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1] The electrophilic Vilsmeier reagent then attacks the electron-rich thiazole ring, leading to the introduction of a formyl group.

Reaction Mechanism Overview

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This potent electrophile then undergoes an electrophilic aromatic substitution with the 2-ethylthiazole. The thiazole ring is sufficiently electron-rich to be formylated.[2] A subsequent hydrolysis step during the workup then liberates the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) 2ET 2-Ethylthiazole Intermediate Iminium Salt Intermediate 2ET->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing a cause-and-effect analysis and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack formylation of 2-ethylthiazole can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Purity of Starting Materials: The presence of moisture or impurities in the 2-ethylthiazole, DMF, or POCl₃ can significantly hinder the reaction.

    • Solution: Ensure 2-ethylthiazole is pure and dry. Freshly distill DMF over calcium hydride before use. Use a fresh, unopened bottle of POCl₃ if possible, or distill it under reduced pressure.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the Vilsmeier reagent to the thiazole substrate can lead to incomplete conversion or the formation of byproducts.

    • Solution: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often beneficial. Carefully calculate and measure the amounts of DMF and POCl₃.

  • Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive steps.

    • Solution: The Vilsmeier reagent is typically formed at a low temperature (0-5 °C).[3] After the addition of 2-ethylthiazole, the reaction is often allowed to warm to room temperature and may require gentle heating to drive it to completion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Inefficient Quenching and Workup: The hydrolysis of the intermediate iminium salt is a critical step. Improper pH adjustment or inefficient extraction can lead to product loss.

    • Solution: Quench the reaction by carefully adding it to a cold, saturated solution of a mild base like sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic (pH ~8).[3] Vigorous stirring during quenching is essential. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery.[3]

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the possible side reactions?

Answer:

The formation of multiple products is a common issue. Understanding the potential side reactions is key to minimizing their occurrence.

Potential Side Reactions & Mitigation Strategies:

  • Di-formylation: Although less common for thiazoles compared to more activated aromatic systems, the introduction of a second formyl group is possible under harsh conditions.

    • Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent and avoid excessive heating or prolonged reaction times.

  • Polymerization/Decomposition: Thiazole derivatives can be sensitive to strong acids and high temperatures, leading to the formation of tar-like substances.

    • Mitigation: Maintain careful temperature control throughout the reaction. Ensure that the addition of POCl₃ to DMF is done slowly and with efficient cooling.

  • Reaction with Impurities: If the starting 2-ethylthiazole contains impurities, these may also react with the Vilsmeier reagent, leading to a complex product mixture.

    • Mitigation: Purify the starting 2-ethylthiazole by distillation before use.

Question 3: The purification of the final product by column chromatography is proving difficult. Are there alternative purification methods?

Answer:

While column chromatography is a standard purification technique, it may not always be the most efficient method for this compound.

Alternative Purification Strategies:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water) can be a highly effective method for obtaining a pure product.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an excellent purification technique, especially for removing non-volatile impurities.

  • Acid-Base Extraction: The basic nitrogen atom in the thiazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer is then basified, and the purified product is re-extracted into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Vilsmeier-Haack formylation of 2-ethylthiazole?

A1: Anhydrous DMF often serves as both the reagent and the solvent.[3] However, in some cases, an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.[3] The choice of solvent can influence the reaction rate and solubility of the intermediates.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under a UV lamp.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Q4: Are there alternative methods for the synthesis of this compound?

A4: While the Vilsmeier-Haack reaction is common, other methods exist. For instance, formylation can sometimes be achieved using a Grignard reagent of a halogenated thiazole followed by reaction with a formylating agent like DMF.[4] Another approach could involve the oxidation of the corresponding alcohol, 2-ethyl-5-(hydroxymethyl)thiazole.[5] However, these methods may involve more steps or require less readily available starting materials.

IV. Experimental Protocols & Data

Optimized Vilsmeier-Haack Formylation Protocol

This protocol provides a generalized procedure. Optimization may be required based on your specific laboratory conditions and scale.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagent_prep Prepare Anhydrous DMF and Inert Atmosphere start->reagent_prep vilsmeier_formation Form Vilsmeier Reagent: Add POCl₃ to DMF at 0-5 °C reagent_prep->vilsmeier_formation substrate_addition Add 2-Ethylthiazole Dropwise at 0-5 °C vilsmeier_formation->substrate_addition reaction_progress Allow to Warm to RT and Heat if Necessary (Monitor by TLC) substrate_addition->reaction_progress quench Quench in Cold NaHCO₃ Solution reaction_progress->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography or Recrystallization extraction->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Molar Ratio (POCl₃:DMF) 1:1 to 1:1.2Ensures complete formation of the Vilsmeier reagent.
Molar Ratio (Vilsmeier Reagent:Substrate) 1.1:1 to 1.5:1A slight excess drives the reaction to completion.
Vilsmeier Formation Temperature 0 - 5 °CExothermic reaction; low temperature controls the reaction rate.
Reaction Temperature Room Temperature to 60 °CDependent on substrate reactivity; monitor by TLC.
Reaction Time 2 - 8 hoursMonitor by TLC for completion.
Quenching pH ~8Neutralizes excess acid and facilitates product extraction.

V. References

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from --INVALID-LINK--

  • Rajput, A. P., & Rajput, S. S. (2016). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Ethyl 2-formylthiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common issues in 2-Methylthiazole-4-carbothioamide reactions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from --INVALID-LINK--

  • United States Biological. (n.d.). 230587 2-Methylthiazole-5-carbaldehyde ≥95% (HPLC) CAS: 1003-60-7. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Methylthiazole-5-carbaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from --INVALID-LINK--

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide on 2-Methylbenzo[d]thiazole-7-carbaldehyde and its Analogs. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from --INVALID-LINK--

  • CSIRO Publishing. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Retrieved from --INVALID-LINK--

  • (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Methylthiazole-5-carbaldehyde. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Ethylthiazole. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Metiltiazol-5-carbaldehído. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethylthiazole-5-carbaldehyde (CAS: 933683-87-5). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will explore the causality behind common purification issues and provide field-proven, step-by-step protocols to address them effectively.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the common initial observations and questions that arise when handling the crude product.

Q1: My crude this compound is a dark brown or yellow oil. What causes this discoloration?

A1: The discoloration is typically due to polymeric or high-molecular-weight byproducts formed during synthesis. Aldehydes, especially heterocyclic ones, can be sensitive to air, light, and trace acids or bases, leading to self-condensation (aldol reactions) or polymerization. Residual reagents or catalysts from the reaction can also contribute to color. The first step in purification should aim to remove these baseline impurities.

Q2: What are the most probable impurities I should expect in my crude product?

A2: The impurity profile depends heavily on the synthetic route. However, based on common syntheses for related thiazole aldehydes, such as formylation of a 2-ethylthiazole precursor[1], you can anticipate:

  • Unreacted Starting Materials: e.g., 2-ethylthiazole.

  • Reagent-Derived Impurities: Such as residues from formylating agents (e.g., DMF) or organometallic reagents.

  • Side-Reaction Products: Over-oxidation to the corresponding carboxylic acid (2-Ethylthiazole-5-carboxylic acid) or reduction to the alcohol ( (2-ethylthiazol-5-yl)methanol).

  • Solvent Residues: High-boiling point solvents like DMF or DMSO used in the reaction.

Q3: Is the aldehyde functional group stable during purification?

A3: The aldehyde is a reactive functional group and requires careful handling. It is susceptible to:

  • Oxidation: Easily oxidizes to a carboxylic acid, especially when exposed to air over long periods. It is crucial to handle the material under an inert atmosphere (Nitrogen or Argon) where possible.

  • pH Sensitivity: Both strongly acidic and basic conditions can catalyze side reactions. For instance, strong bases can promote aldol condensation.[2] Regeneration of the aldehyde from a bisulfite adduct requires a brief exposure to a strong base, which should be performed quickly and at low temperatures if the molecule is sensitive.[2]

Q4: I have a solid precipitate in my crude oil. What could it be?

A4: A solid could be an inorganic salt byproduct from the reaction workup (e.g., ammonium chloride[1]) or a crystalline side product. If the synthesis involved a bisulfite wash, it's possible for the bisulfite adduct of the aldehyde to precipitate, especially if the aldehyde is highly non-polar.[3] An initial filtration or a simple aqueous wash and extraction can often clarify this issue.

Part 2: Purification Method Selection

Choosing the right purification strategy is critical. The decision depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

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Method1 -> Polish; Method2 -> Polish; Method3 -> Polish; Method4 -> Polish;

Polish -> FinalProduct [label="No"]; Polish -> Method2 [label="Yes (e.g., trace color)"]; }

Caption: Workflow for selecting a purification method.

Physicochemical Data for Purification Planning

This table summarizes the known physical properties of this compound, which are essential for designing your purification protocol.

PropertyValueSourceSignificance for Purification
CAS Number 933683-87-5[4]Unique identifier for the compound.
Molecular Formula C₆H₇NOS[4]Used to calculate molecular weight.
Molecular Weight 141.19 g/mol [4]Important for stoichiometric calculations.
Boiling Point 232 °C (at 760 mmHg)[4]Critical for Distillation. Suggests that vacuum distillation is required to avoid thermal degradation.
Flash Point 94 °C[4]Safety. Indicates the compound is combustible but not highly flammable.
Storage 2-8°C under inert gas[4]Stability. Highlights sensitivity to air/temperature, guiding handling and storage procedures.

Part 3: Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Expertise & Experience: This is the most effective method for removing non-volatile impurities or those with significantly different boiling points. Given the high boiling point of 232 °C[4], vacuum distillation is mandatory to prevent decomposition.

  • Step-by-Step Methodology:

    • Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a thermometer, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

    • Charge the Flask: Add the crude oil to the distillation flask (no more than 2/3 full) along with a few boiling chips or a magnetic stir bar.

    • Apply Vacuum: Slowly and carefully apply vacuum. The pressure should be lowered gradually to prevent bumping. Aim for a pressure where the boiling point will be in the range of 100-150 °C.

    • Heating: Gently heat the flask using a heating mantle.

    • Collect Fractions:

      • Fore-run: Collect the first fraction, which will contain low-boiling solvents and impurities, until the temperature at the distillation head stabilizes.

      • Main Fraction: Collect the product fraction at a steady temperature and pressure.

      • End Fraction: Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities (a risk with many organic liquids).

    • Storage: Transfer the purified, colorless liquid to a clean, dry, amber vial. Purge with nitrogen or argon before sealing and store at 2-8 °C.[4]

Protocol 2: Purification via Sodium Bisulfite Adduct
  • Expertise & Experience: This is a highly selective and powerful chemical extraction method for separating aldehydes from other non-aldehyde organic compounds.[5] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt (the adduct), which can be separated in an aqueous layer.[3]

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// Edges Start -> Step1; Step1 -> Step2; Step2 -> PhaseSep; PhaseSep -> OrganicLayer [label="Separate"]; PhaseSep -> AqueousLayer [label="Separate"]; AqueousLayer -> Step3; Step3 -> Step4; Step4 -> FinalOrganic; Step4 -> FinalAqueous; FinalOrganic -> End; }

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether, MTBE, or toluene).

    • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes. Vent frequently.[6]

    • Troubleshooting: If a solid precipitates at the interface (common with non-polar aldehydes), filter the entire biphasic mixture through a pad of Celite to collect the adduct before proceeding.[3]

    • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct. The organic layer contains the non-aldehyde impurities and can be discarded.

    • Wash (Optional): To remove any trapped organic impurities, wash the aqueous layer with a fresh portion of the organic solvent.

    • Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether). While cooling the funnel in an ice bath, slowly add a strong base (e.g., 10M NaOH or saturated Na₂CO₃) until the solution is strongly basic (pH > 12).[6]

    • Extraction: Shake the funnel to allow the regenerated aldehyde to extract back into the fresh organic layer.

    • Final Workup: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 3: Silica Gel Column Chromatography
  • Expertise & Experience: This method is ideal for separating compounds with close boiling points or for removing stubborn colored impurities. The key is to select a solvent system that provides good separation on a TLC plate first. For thiazole derivatives, hexane/ethyl acetate is a common starting point.[7]

  • Step-by-Step Methodology:

    • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.3 for the product spot.

    • Column Packing: Prepare a silica gel column using the selected solvent system (eluent).

    • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique often results in better separation.

    • Elution: Run the column by passing the eluent through the silica gel, collecting fractions in test tubes.

    • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Synthesis of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylthiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.

I. Understanding the Synthesis: Core Principles and Common Routes

The synthesis of this compound typically involves a two-stage process: the formation of the 2-ethylthiazole core, followed by the introduction of the carbaldehyde group at the 5-position. Understanding the nuances of each stage is critical to controlling impurity profiles.

Diagram: Synthetic Pathways to this compound

Synthetic_Pathway cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Formylation Thioacetamide Thioacetamide Hantzsch_Synthesis Hantzsch Thiazole Synthesis Thioacetamide->Hantzsch_Synthesis Alpha_Halo_Ketone α-Haloketone/ 1,3-Dichloroacetone Alpha_Halo_Ketone->Hantzsch_Synthesis 2_Ethylthiazole 2-Ethylthiazole Hantzsch_Synthesis->2_Ethylthiazole Formylation Vilsmeier-Haack Formylation 2_Ethylthiazole->Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylation Product This compound Formylation->Product

Caption: General synthetic scheme for this compound.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My Hantzsch reaction to form 2-ethylthiazole is low-yielding and I see multiple spots on my TLC. What are the likely impurities?

The Hantzsch thiazole synthesis, while generally robust, can be prone to side reactions and incomplete conversion, leading to a complex reaction mixture.[1][2]

Common Impurities and Their Origins:

ImpurityOriginCausality
Unreacted 2-Ethylthioacetamide Incomplete reaction.Insufficient reaction time, temperature, or improper stoichiometry.
Unreacted 1,3-Dichloroacetone Incomplete reaction.Highly reactive and can self-polymerize or react with the solvent if not consumed.
Over-alkylation Products Reaction of the product with the alkylating agent.The nitrogen on the thiazole ring can be nucleophilic and react with another molecule of 1,3-dichloroacetone.
Oxazole Analogues Presence of oxygen instead of sulfur in the starting material.Contamination of 2-ethylthioacetamide with 2-ethylacetamide can lead to the formation of the corresponding oxazole.
Polymeric byproducts Self-condensation of 1,3-dichloroacetone.1,3-dichloroacetone is unstable and can polymerize, especially in the presence of trace impurities or at elevated temperatures.

Troubleshooting Steps:

  • Ensure Purity of Starting Materials: Use freshly distilled or high-purity 1,3-dichloroacetone and pure 2-ethylthioacetamide.

  • Control Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the more reactive α-haloketone.[1]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the temperature to the desired point to control the initial exothermic reaction.

    • Solvent: Use an appropriate solvent, such as ethanol or methanol, to ensure good solubility of the reactants.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.

Q2: During the Vilsmeier-Haack formylation of 2-ethylthiazole, my reaction turns dark, and the final product is difficult to purify. What are the potential side products?

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it can lead to several impurities if not carefully controlled.[3][4][5]

Common Impurities and Their Origins:

ImpurityOriginCausality
Unreacted 2-Ethylthiazole Incomplete formylation.Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.
Di-formylated Products Over-reaction with the Vilsmeier reagent.Although less common for thiazoles, highly activating conditions can lead to di-formylation.
Chlorinated Byproducts Reaction with excess POCl₃.Phosphorus oxychloride can act as a chlorinating agent under certain conditions.
Polymeric Tars Decomposition of the Vilsmeier reagent or the substrate.The Vilsmeier reagent is moisture-sensitive and can decompose. High temperatures can also lead to polymerization.
Hydrolysis of Vilsmeier Reagent Presence of water.The Vilsmeier reagent readily hydrolyzes, reducing its effectiveness and leading to acidic byproducts.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: Add the phosphorus oxychloride (POCl₃) to the N,N-dimethylformamide (DMF) slowly at a low temperature (e.g., 0 °C) to control the exothermic formation of the Vilsmeier reagent.[6]

  • Temperature Management: After the addition of 2-ethylthiazole, the reaction temperature should be carefully controlled and monitored.

  • Aqueous Work-up: The work-up procedure is critical. The reaction mixture should be quenched by pouring it onto ice-water, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt and precipitate the product.

Q3: My final product of this compound has a persistent impurity with a similar polarity, making purification by column chromatography challenging. What could it be and how can I remove it?

A common and challenging impurity to remove is the corresponding carboxylic acid, 2-Ethylthiazole-5-carboxylic acid .

Origin: This impurity arises from the over-oxidation of the aldehyde product. This can happen during the reaction if oxidizing agents are present, or more commonly, during storage and handling if the product is exposed to air and light for extended periods.

Troubleshooting and Purification:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid impurity will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the purified aldehyde.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective in removing impurities with different solubilities.[7]

  • Optimized Chromatography: If column chromatography is necessary, use a high-resolution silica gel and a finely tuned eluent system. A gradient elution may be required to achieve good separation.

III. Analytical Characterization and Purity Assessment

Proper analytical techniques are essential for identifying and quantifying impurities.

Recommended Analytical Methods:

TechniquePurposeExpected Observations for Pure Product
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and purity assessment.A single spot with a specific Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A single major peak with a purity of >98%.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of product mass.A single major peak with the correct mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Characteristic proton and carbon signals corresponding to the product structure.
Infrared (IR) Spectroscopy Functional group analysis.Strong carbonyl (C=O) stretch for the aldehyde group (~1680-1700 cm⁻¹).

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Ethylthiazole (Hantzsch Synthesis)
  • To a stirred solution of 2-ethylthioacetamide in ethanol, add an equimolar amount of 1,3-dichloroacetone dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-ethylthiazole.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-ethylthiazole dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

V. Logical Relationships and Troubleshooting Workflow

Diagram: Troubleshooting Impurities in Synthesis

Troubleshooting_Workflow Start Synthesis of This compound TLC_Analysis Analyze Crude Product by TLC Start->TLC_Analysis Multiple_Spots Multiple Spots Observed TLC_Analysis->Multiple_Spots Unreacted_SM Impurity: Unreacted Starting Materials (Thioacetamide, Dichloroacetone, 2-Ethylthiazole) Multiple_Spots->Unreacted_SM Lower Rf spots Side_Products Impurity: Side Products (Oxazole, Over-alkylation, Chlorination) Multiple_Spots->Side_Products Spots with varied Rf Oxidation_Product Impurity: Oxidation Product (Carboxylic Acid) Multiple_Spots->Oxidation_Product More polar spot Optimize_Reaction Solution: Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Purification Solution: Purification (Column Chromatography, Recrystallization) Side_Products->Purification Acid_Base_Wash Solution: Acid-Base Wash Oxidation_Product->Acid_Base_Wash Pure_Product Pure Product Optimize_Reaction->Pure_Product Purification->Pure_Product Acid_Base_Wash->Pure_Product

Caption: A logical workflow for troubleshooting common impurities.

VI. References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

  • ChemicalBook. 2-aminothiazole——Application, Synthesis, Reaction etc. Available at: --INVALID-LINK--

  • ChemicalBook. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. Available at: --INVALID-LINK--

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Available at: --INVALID-LINK--

  • PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: --INVALID-LINK--

  • Google Patents. CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Available at: --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: --INVALID-LINK--

  • ResearchGate. The Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available at: --INVALID-LINK--

  • Chem-Impex. 2-méthylthiazole-5-carbaldéhyde. Available at: --INVALID-LINK--

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: --INVALID-LINK--

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Available at: --INVALID-LINK--

  • ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available at: --INVALID-LINK--

  • Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: --INVALID-LINK--

  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: --INVALID-LINK--

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: --INVALID-LINK--

  • Wikipedia. Vilsmeier–Haack reaction. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: --INVALID-LINK--

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Available at: --INVALID-LINK--

  • PubMed Central. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: --INVALID-LINK--

  • ResearchGate. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Available at: --INVALID-LINK--

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: --INVALID-LINK--

  • Quinoline. 2-Methylthiazole-5-Carbaldehyde Manufacturer & Supplier in China. Available at: --INVALID-LINK--

  • BenchChem. Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Available at: --INVALID-LINK--

  • ResearchGate. One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. Available at: --INVALID-LINK--

  • MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: --INVALID-LINK--

  • Sigma-Aldrich. 5-Cyclopropyl-thiazole-2-carbaldehyde. Available at: --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: --INVALID-LINK--

  • ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-Ethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the synthesis of key intermediates is a critical step where efficiency and purity are paramount. The formylation of 2-ethylthiazole to produce 2-ethylthiazole-5-carbaldehyde, a valuable building block, is a common transformation that can, however, be plagued by side reactions. This guide is designed to provide you with field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-purity results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the formylation of 2-ethylthiazole.

Q1: What is the recommended method for formylating 2-ethylthiazole, and where should the formyl group be introduced?

A1: The most reliable and widely used method for this transformation is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The formylation occurs via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle, but the electron density is not uniform.[4][5] Computational and experimental data show that the C5 position is the most nucleophilic and thus the primary site for electrophilic attack.[4][6] The ethyl group at the C2 position is an electron-donating group, which further activates the ring towards this substitution, reinforcing the C5 selectivity. Therefore, the expected and major product is This compound .

Q2: My reaction mixture turned into a dark, intractable tar, and the yield of the desired aldehyde is extremely low. What is causing this decomposition?

A2: Tar formation is a classic sign of reaction conditions that are too harsh, leading to polymerization or decomposition of the starting material and/or product. The primary culprits are almost always related to temperature and reagent stoichiometry.

  • Excessive Temperature: The Vilsmeier-Haack reaction can be exothermic. While some heating may be required to initiate the reaction, runaway temperatures will cause degradation.[1] The Vilsmeier reagent is highly reactive, and at elevated temperatures, it can promote undesired side reactions with the sensitive thiazole ring.

  • Incorrect Reagent Stoichiometry: An excessive amount of POCl₃ relative to DMF can lead to the formation of more aggressive, uncharacterized electrophiles. This can also lead to chlorination side products or acid-catalyzed decomposition. The optimal ratio of POCl₃ to DMF is typically between 1.0 and 1.2 equivalents.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, increases the likelihood of product degradation. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) and quench it upon completion.

Troubleshooting Workflow for Tar Formation

G start Tar Formation Observed q1 Was the reaction temperature controlled below 60-70°C? start->q1 sol1 Implement external cooling (ice bath). Add POCl₃ dropwise to DMF at 0°C. q1->sol1 No q2 Was the POCl₃:DMF ratio close to 1:1.1? q1->q2 Yes sol1->q2 sol2 Re-evaluate stoichiometry. Use high-purity, dry DMF and fresh POCl₃. q2->sol2 No q3 Was the reaction monitored for completion? q2->q3 Yes sol2->q3 sol3 Monitor reaction by TLC/LC every 30-60 mins. Quench immediately upon consumption of starting material. q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: Troubleshooting decision tree for tar formation.

Q3: My crude product's NMR spectrum is complex, showing multiple sets of signals besides the desired product. What are the likely side products?

A3: A complex NMR spectrum points to the formation of one or more side products. In the formylation of 2-ethylthiazole, several side reactions are mechanistically plausible:

  • N-Formylation/Thiazolium Salt Formation: The lone pair of electrons on the thiazole nitrogen (N3) can act as a nucleophile, attacking the electrophilic Vilsmeier reagent.[6] This forms a thiazolium salt intermediate. While this is often reversible, under certain conditions, it can lead to stable byproducts or downstream decomposition pathways.

  • Chlorination: POCl₃ is a chlorinating agent. Although formylation is typically faster on the activated thiazole ring, minor amounts of chlorinated thiazoles can form, especially if the reaction temperature is too high or if there is a stoichiometric imbalance.

  • Reaction at the Ethyl Group: While less common under Vilsmeier-Haack conditions, highly reactive intermediates could potentially interact with the α-protons of the ethyl group, leading to condensation or other undesired products.

  • Incomplete Hydrolysis: The immediate product of the Vilsmeier-Haack reaction is an iminium salt. The workup step involves hydrolysis to yield the aldehyde. If this hydrolysis is incomplete, the iminium salt or its partially hydrolyzed intermediates will contaminate the final product.

Visualizing a Key Side Reaction Pathway

G sub 2-Ethylthiazole prod Desired Product (this compound) sub->prod Attack at C5 (Major Pathway) side_prod Side Product (N-Adduct/Thiazolium Salt) sub->side_prod Attack at N3 (Minor Pathway) vr Vilsmeier Reagent [Me₂N=CHCl]⁺

Caption: Competing reaction pathways for 2-ethylthiazole.

Q4: I am having difficulty purifying the final aldehyde. What are the best practices for workup and purification?

A4: Proper workup is critical for obtaining a pure product and avoiding the issues mentioned in Q3. The key is to ensure complete hydrolysis of the iminium salt intermediate and effective removal of reagents.

  • Controlled Quenching: The reaction mixture should be cooled in an ice bath and slowly poured into a cold, saturated solution of sodium bicarbonate or sodium acetate. A rapid, uncontrolled quench can cause localized heating and degradation. The goal is to neutralize the acidic mixture and hydrolyze the iminium salt.

  • Sufficient Hydrolysis Time: After quenching, stir the biphasic mixture vigorously for at least 1-2 hours at room temperature. This ensures the hydrolysis goes to completion. Monitor the disappearance of water-soluble intermediates by TLC if possible.

  • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The product may have some water solubility, so multiple extractions are necessary to maximize recovery.

  • Purification by Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired aldehyde from unreacted starting material and less polar byproducts.

Troubleshooting Summary Table

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Vilsmeier reagent (moisture contamination). 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use freshly distilled POCl₃ and anhydrous DMF. 2. Gently warm the reaction to 40-50°C and monitor. 3. Increase reaction time, monitoring by TLC.
Dark/Tarry Mixture 1. Reaction temperature too high. 2. Incorrect stoichiometry (excess POCl₃).1. Maintain temperature below 60°C; add POCl₃ at 0°C. 2. Use a POCl₃:DMF ratio of ~1:1.1.
Multiple Products (Complex NMR) 1. Incomplete hydrolysis of iminium salt. 2. Side reactions (N-formylation, chlorination).1. Ensure vigorous stirring for 1-2 hours during aqueous workup. 2. Maintain strict temperature control and correct stoichiometry.
Difficult Purification 1. Incomplete removal of DMF. 2. Co-elution of byproducts.1. Wash the combined organic extracts with water or brine to remove residual DMF. 2. Use a shallow gradient during column chromatography for better separation.

Validated Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylthiazole

This protocol is optimized to minimize side reactions and maximize the yield and purity of this compound.

Reagents and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

  • 2-Ethylthiazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vilsmeier Reagent Formation: To a clean, dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0°C using an ice-water bath.

  • Add POCl₃ (1.1 eq) dropwise to the stirred DMF solution via the dropping funnel over 30 minutes. Causality Note: This slow, cold addition is critical to control the exothermic formation of the Vilsmeier reagent and prevent its decomposition. A thick, white precipitate of the reagent may form.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction: Add 2-ethylthiazole (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the Vilsmeier reagent suspension at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 45-50°C and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. Trustworthiness Note: Do not overheat or run the reaction for an extended period without monitoring. Over-reaction is the primary source of tar formation.

  • Workup and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred, cold saturated NaHCO₃ solution.

  • Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 0% to 20% ethyl acetate in hexane to yield this compound as a pure product.

References

Technical Support Center: A Guide to the Stability and Storage of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of experimental outcomes. 2-Ethylthiazole-5-carbaldehyde, a key building block in the synthesis of various bioactive molecules, is a compound whose stability is critical. This guide provides an in-depth technical overview of its proper handling, storage, and the troubleshooting of common issues related to its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • Oxygen: The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid. This is a common degradation pathway for many aldehydes.[1][2]

  • Temperature: Elevated temperatures can accelerate the rates of degradation reactions, including oxidation and polymerization.[3][4]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[2][5]

Q2: What are the visible signs of degradation in a sample of this compound?

A2: Degradation of your this compound sample may be indicated by:

  • Color Change: A noticeable change in color, often to a darker yellow or brown, can suggest the formation of degradation products.

  • Formation of Precipitate: Aldehydes can undergo polymerization to form solid trimers or other polymeric materials, which will appear as a precipitate in the liquid.

  • Change in Viscosity: An increase in the viscosity of the liquid can also be an indicator of polymerization.

  • Inconsistent Experimental Results: The most critical indicator of degradation is often variability or failure in downstream synthetic applications.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For optimal long-term stability, this compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Minimizes the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aldehyde group.[4]
Light Amber Vial or in the DarkProtects the compound from light-induced degradation.[2]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen.

Q4: Can I store this compound at 2-8°C (refrigerator) for short-term use?

A4: Yes, for short-term storage (i.e., days to a few weeks), refrigeration at 2-8°C is acceptable, provided the compound is stored under an inert atmosphere and protected from light. However, for storage periods longer than a month, freezing at -20°C is strongly recommended to ensure the highest purity and reactivity for your experiments.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound and provides a logical approach to resolving them.

Problem: My reaction yield is significantly lower than expected, or the reaction has failed completely.

Potential Cause: The this compound may have degraded.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low reaction yield.

Problem: I observe a color change or the formation of a solid in my stock of this compound.

Potential Cause: This is a strong indication of oxidation or polymerization.

Troubleshooting Steps:

Caption: Decision tree for visually degraded aldehyde stock.

Experimental Protocols

Protocol 1: Proper Storage of this compound

This protocol outlines the steps for safely storing this compound to maintain its integrity.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator

  • Schlenk line or a manifold with a vacuum and inert gas source

  • Needles and syringes

  • -20°C freezer

Procedure:

  • Preparation: If the as-received container is large, it is advisable to aliquot the aldehyde into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Inerting the Vial: a. Place the desired number of empty amber vials and their caps in an oven at 120°C for at least 4 hours to ensure they are dry. b. While still warm, transfer the vials to a desiccator to cool under a vacuum or in the presence of a desiccant. c. Once cool, place the vials under a positive pressure of inert gas. This can be achieved using a Schlenk line or by gently purging the vial with a stream of inert gas through a needle, with a second needle acting as an outlet.

  • Aliquoting: a. Under a positive pressure of inert gas, carefully transfer the desired amount of this compound into each vial using a clean, dry syringe or cannula. b. Securely cap each vial.

  • Final Purge and Storage: a. Briefly purge the headspace of each capped vial with inert gas by quickly inserting an inlet needle connected to the inert gas source and an outlet needle. b. Seal the cap tightly. For extra protection, you can wrap the cap with parafilm. c. Label each vial clearly with the compound name, date, and concentration (if in solution). d. Place the vials in a secondary container and store them in a -20°C freezer.

Protocol 2: Quality Control Check for this compound

Objective: To assess the purity of this compound using ¹H NMR spectroscopy.

Procedure:

  • Sample Preparation: a. In a clean, dry NMR tube, dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: a. Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: a. Expected Peaks: Identify the characteristic peaks for this compound. The aldehyde proton should appear as a singlet at approximately 9.8-10.0 ppm. The ethyl group protons and the thiazole ring proton will also have characteristic chemical shifts and splitting patterns. b. Signs of Degradation:

    • Carboxylic Acid Impurity: Look for a broad singlet in the region of 10-12 ppm, which is indicative of the corresponding carboxylic acid formed by oxidation.
    • Polymerization: The presence of broad, unresolved humps in the baseline may suggest the formation of polymeric material.
    • Other Impurities: Compare the spectrum to a reference spectrum of a pure sample to identify any other unexpected peaks.

Incompatible Materials

To prevent degradation and ensure laboratory safety, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: These can rapidly oxidize the aldehyde group.[1][6]

  • Strong Acids and Bases: These can catalyze degradation or polymerization reactions.[6][7]

  • Acid Chlorides and Acid Anhydrides: These are incompatible with many organic compounds, including thiazoles.[1][2]

References

Troubleshooting 2-Ethylthiazole-5-carbaldehyde NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 2-Ethylthiazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the spectral interpretation of this heterocyclic aldehyde. Our goal is to move beyond simple procedural steps and provide the causal reasoning behind experimental choices, ensuring robust and reproducible results.

Section 1: Pre-Acquisition Troubleshooting & Best Practices

The quality of an NMR spectrum is fundamentally determined by the quality of the sample. Overlooking this stage is the most common source of error, leading to issues like poor resolution, broad lines, and artifacts that complicate interpretation.

Q1: My baseline is rolling and my peaks are broad and poorly resolved. I haven't even started interpretation. What's the first thing I should check?

This is a classic symptom of poor magnetic field homogeneity around your sample, a condition often caused by the sample preparation itself. Before suspecting spectrometer malfunction, rigorously check your sample preparation.

  • Causality: The NMR spectrometer's shimming process actively adjusts magnetic coils to make the main magnetic field (B₀) as uniform as possible across the sample volume. Suspended solid particles or significant concentration gradients create localized distortions in the magnetic field.[1] The shimming routine cannot compensate for these microscopic inconsistencies, resulting in a broad range of resonance frequencies for the same proton and, consequently, broad, poorly resolved peaks.

  • Troubleshooting Protocol:

    • Check for Particulates: Hold the NMR tube up to a light source. The solution must be completely transparent and free of any visible solids or cloudiness.

    • Filter the Sample: If any solids are present, the sample must be filtered. A simple and effective method is to pass the solution through a small plug of glass wool packed tightly into a Pasteur pipette directly into a clean NMR tube.[2] Do not use cotton wool, as solvents can leach impurities that will appear in your spectrum.

    • Ensure Complete Dissolution: It is best practice to dissolve your sample in a small vial before transferring it to the NMR tube.[3] This allows you to use vortexing or gentle heating to ensure complete dissolution, which can be difficult to achieve within the confines of the tube itself.

Q2: What is the ideal sample concentration for a routine ¹H NMR of this compound?

For a small molecule with a molecular weight of 141.19 g/mol , the ideal concentration balances signal strength with potential line broadening effects.

  • Expert Recommendation: Aim for a concentration of 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent.[1][3]

  • Causality & Experience:

    • Too Dilute (<1 mg): While modern spectrometers are highly sensitive, very dilute samples will require a significantly higher number of scans to achieve an adequate signal-to-noise (S/N) ratio. This increases instrument time and makes it harder to distinguish your compound's signals from those of minor impurities or residual solvent peaks.

    • Too Concentrated (>30 mg): Highly concentrated samples can become viscous, which slows molecular tumbling in the solution. Slower tumbling is an efficient relaxation mechanism for protons, which leads to shorter T₂ relaxation times and results in broader spectral lines.[3][4] Overly concentrated samples can also be more difficult for the spectrometer to shim correctly.[3]

Section 2: Common Spectral Artifacts & Issues

Once you have a well-prepared sample, you may still encounter unexpected signals or peak shapes in your spectrum. Identifying these artifacts is key to focusing on the signals from your actual compound.

Q3: I see a singlet at ~7.26 ppm and another at ~1.56 ppm that I can't assign to my molecule. Where are they from?

These are the two most common signals encountered in routine NMR and are almost always due to the solvent and trace water.

  • Residual Solvent: If you are using Deuterated Chloroform (CDCl₃), the signal at δ 7.26 ppm is from the small amount of residual, non-deuterated chloroform (CHCl₃) present in the solvent.[5] Every bottle of deuterated solvent has less than 100% isotopic purity.

  • Trace Water: The signal, often a broad singlet, at δ ~1.56 ppm in CDCl₃ is due to trace amounts of dissolved water (H₂O).[5] Its chemical shift is highly variable and can appear anywhere from 1 to 5 ppm depending on the solvent, concentration, and temperature.

  • Validation Protocol (D₂O Shake): To definitively confirm a peak is from an exchangeable proton like water (or an N-H or O-H), you can perform a "D₂O shake."

    • Acquire your initial ¹H NMR spectrum.

    • Remove the NMR tube from the spectrometer.

    • Add one drop of Deuterium Oxide (D₂O) to the tube.

    • Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The water peak will significantly diminish or disappear entirely. This occurs because the protons from H₂O exchange with the deuterium from the D₂O, forming HOD and D₂O, which are not visible in the ¹H spectrum.[4]

Section 3: Interpreting the Spectrum of this compound

A logical interpretation requires knowing what to expect. Below is the predicted ¹H NMR spectrum for the target molecule, followed by troubleshooting for common deviations.

Caption: Structure of this compound with key protons labeled.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Labeled ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ha ~8.3 - 8.5Singlet (s)1HN/AProton on an electron-deficient thiazole ring, adjacent to a sulfur atom.
Hc ~9.9 - 10.1Singlet (s)1HN/AAldehyde proton, highly deshielded by the carbonyl group.[6]
Hd ~3.1 - 3.3Quartet (q)2H~7.5 HzMethylene (-CH₂-) protons adjacent to a methyl group (n=3 protons), split into n+1=4 peaks. Deshielded by the attached thiazole ring.
He ~1.4 - 1.5Triplet (t)3H~7.5 HzMethyl (-CH₃) protons adjacent to a methylene group (n=2 protons), split into n+1=3 peaks.

Q4: My aldehyde proton (Hc) is not a clean singlet and appears slightly broadened. Why?

While typically a sharp singlet, the aldehyde proton can sometimes exhibit slight broadening or even a very small coupling.

  • Causality:

    • Long-Range Coupling: There can be a very small four-bond coupling (⁴J) to the thiazole proton (Hₐ). This is often less than 1 Hz and may not be resolved on lower-field instruments, appearing only as a slight broadening of the singlet base.

    • Chemical Exchange: If there are trace acidic impurities, the aldehyde proton can undergo slow chemical exchange, leading to broadening.

    • Conformational Isomers: The molecule might exist as rotamers due to rotation around the C5-CHO bond, which can sometimes lead to peak broadening if the rate of interconversion is on the NMR timescale.[4]

  • Troubleshooting:

    • Increase Resolution: Use your NMR software to apply a resolution enhancement window function (e.g., Lorentzian-to-Gaussian transformation) during processing to see if you can resolve the fine coupling.

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen the peak if the broadening is due to slow conformational exchange.[4]

Q5: The integration ratio for my ethyl group is not 2H:3H. What is the most likely cause?

Incorrect integration is a strong indicator of an impurity whose signals are overlapping with your product's signals.

  • Causality: The integration value is a direct measure of the relative number of protons giving rise to a signal.[7] A deviation from the expected whole-number ratio (e.g., 2.5H : 3.0H) means another signal is present under one of your peaks. A common impurity in syntheses involving ethyl groups is residual ethyl acetate, which has a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.[6] If this triplet overlaps with your Hₑ signal, it will artificially inflate the integration.

  • Troubleshooting Workflow:

    • Re-examine the Baseline: Ensure your integration region is set correctly, starting and ending on flat baseline on either side of the multiplet.

    • Look for Extra Peaks: Carefully inspect the upfield region for other unexpected signals that could belong to an impurity.

    • Purification: If an impurity is confirmed, re-purification of the sample via column chromatography or recrystallization is necessary to obtain a clean spectrum.

Section 4: Advanced Troubleshooting Workflow

When basic checks fail, a systematic workflow is required to diagnose the issue.

troubleshooting_workflow start Problem with NMR Spectrum check_prep Review Sample Prep (Concentration, Filtration, Solvent) start->check_prep prep_ok prep_ok check_prep->prep_ok Prep OK fix_prep Re-prepare Sample check_prep->fix_prep Issue Found broad_peaks broad_peaks prep_ok->broad_peaks Broad Peaks? extra_peaks extra_peaks prep_ok->extra_peaks Unexpected Peaks? wrong_integration wrong_integration prep_ok->wrong_integration Incorrect Integration? end_solved Problem Solved fix_prep->end_solved shim shim broad_peaks->shim Yes reshim Re-shim Spectrometer shim->reshim Yes paramagnetism Check for Paramagnetic Impurities shim->paramagnetism No (Shimming is Good) reshim->prep_ok impurity impurity extra_peaks->impurity Yes check_common Identify Common Impurities (Solvent, H₂O, Side-Products) impurity->check_common Yes overlap Change Solvent (e.g., Benzene-d₆) or Acquire 2D NMR (COSY, HSQC) impurity->overlap No (Peaks Overlap) purify Re-purify Compound check_common->purify Impurity Confirmed purify->end_solved wrong_integration->impurity Yes

Caption: A systematic workflow for troubleshooting common NMR spectral issues.

Section 5: Frequently Asked Questions (FAQs)

  • Q: I suspect my sample has oxidized. What would the ¹H NMR spectrum of the corresponding carboxylic acid look like?

    • A: The most dramatic change would be the complete disappearance of the sharp aldehyde singlet (Hc) from ~10 ppm. A new, very broad singlet would appear far downfield, typically between δ 10-13 ppm, corresponding to the new carboxylic acid proton (-COOH). The other signals (Ha, Hd, He) would experience minor shifts.

  • Q: Can I use a different solvent than CDCl₃?

    • A: Yes, and it can be a powerful troubleshooting tool.[4] Using a solvent with a different polarity and magnetic anisotropy, like Benzene-d₆ or DMSO-d₆, will change the chemical shifts of your protons. This can be used to resolve overlapping signals or confirm assignments through predictable solvent-induced shifts.

  • Q: Why don't I see coupling between the ethyl group protons and the thiazole ring proton?

    • A: The coupling constant (J) diminishes rapidly with the number of bonds separating the protons. The ethyl group is separated from the nearest ring proton (Ha) by five bonds (Hd-C-C-S-C-Ha). This "five-bond coupling" (⁵J) is typically so small (<0.5 Hz) that it is not resolved and does not cause visible splitting.

References

Technical Support Center: Optimization of 2-Ethylthiazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylthiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into the optimization and troubleshooting of what is a fundamentally crucial, yet often challenging, chemical transformation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the core scientific principles governing the synthesis of this compound. A solid understanding of these fundamentals is the first step toward successful reaction optimization.

Q1: What is the most common and effective industrial method for synthesizing this compound?

The most prevalent and scalable method is the Vilsmeier-Haack reaction . This reaction accomplishes the formylation (addition of a -CHO group) of an electron-rich heteroaromatic compound, in this case, 2-ethylthiazole.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, yielding the desired aldehyde after aqueous workup.[1]

Q2: Can you provide a detailed mechanism for the Vilsmeier-Haack formylation of 2-ethylthiazole?

Certainly. The reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the thiazole ring.

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion) First, the lone pair on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements and the loss of a stable phosphate byproduct generates the highly electrophilic chloroiminium ion, which is the active "Vilsmeier reagent".[3][6]

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->VilsmeierReagent Elimination Byproduct PO₂Cl₂⁻ Intermediate1->Byproduct

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution on 2-Ethylthiazole The electron-rich C5 carbon of the 2-ethylthiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the thiazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product.

Thiazole_Formylation Start 2-Ethylthiazole + Vilsmeier Reagent Attack Electrophilic Attack at C5 Start->Attack SigmaComplex Sigma Complex (Cationic Intermediate) Attack->SigmaComplex Deprotonation Deprotonation (Restores Aromaticity) SigmaComplex->Deprotonation IminiumSalt Iminium Salt Intermediate Deprotonation->IminiumSalt Hydrolysis Aqueous Workup (Hydrolysis) IminiumSalt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the formylation of 2-ethylthiazole via the Vilsmeier-Haack reaction.

Q3: Why is the formylation highly selective for the C5 position of the thiazole ring?

The regioselectivity is dictated by the electronic properties of the thiazole ring. The sulfur atom at position 1 is an electron-donating group through resonance, while the nitrogen atom at position 3 is electron-withdrawing inductively. The C2 position is the most electron-deficient.[7] The C5 position is the most electron-rich and sterically accessible carbon, making it the most favorable site for electrophilic attack.[7] The ethyl group at C2, being weakly electron-donating, further enhances the electron density of the ring, activating it for the substitution.

Q4: What are the most critical parameters to control for a successful reaction?

Success in this synthesis hinges on the meticulous control of four key parameters, summarized in the table below.

ParameterOptimal RangeRationale & Expert Insight
Stoichiometry (POCl₃:DMF:Thiazole) 1.1 : 3-5 : 1.0A slight excess of POCl₃ ensures full conversion of DMF to the Vilsmeier reagent. Using DMF as a solvent (higher equivalence) is common and can improve solubility and reaction kinetics. However, excess DMF can complicate workup.
Temperature 0°C to 80°CReagent Formation (0-10°C): The formation of the Vilsmeier reagent is exothermic and should be controlled to prevent degradation. Reaction (25-80°C): The optimal temperature depends on the reactivity of the substrate. For 2-ethylthiazole, starting at room temperature and gently heating may be required. Overheating can lead to tar formation and side reactions.[1]
Reagent Purity AnhydrousThe Vilsmeier reagent and POCl₃ are highly sensitive to moisture. Water will rapidly quench the reagent and hydrolyze POCl₃, halting the reaction. Ensure all glassware is oven-dried and reagents are from freshly opened, sealed bottles under an inert atmosphere (N₂ or Ar).
Reaction Time & Monitoring 2 - 12 hoursThis is not a "set and forget" reaction. Monitor progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the 2-ethylthiazole spot has been consumed.

Part 2: Troubleshooting Guide - Diagnosing and Solving Experimental Issues

This section is structured to help you diagnose and resolve specific problems encountered during the experiment.

Problem 1: Low or No Product Yield

Q: I performed the reaction, but my final yield is less than 20%, or I only recovered the starting material. What went wrong?

This is the most common issue and almost always points to a problem with the Vilsmeier reagent or the reaction conditions.

Potential Causes & Recommended Solutions:

  • Moisture Contamination (Most Likely Cause):

    • Diagnosis: The reaction may not have changed color or exothermed upon addition of POCl₃ to DMF.

    • Solution: Ensure absolute anhydrous conditions. Use oven-dried or flame-dried glassware. Use a septum and conduct the reaction under a positive pressure of nitrogen or argon. Use freshly opened bottles of anhydrous DMF and high-purity POCl₃.

  • Incorrect Stoichiometry:

    • Diagnosis: TLC analysis shows a significant amount of unreacted 2-ethylthiazole even after prolonged heating.

    • Solution: Re-evaluate your calculations. Ensure at least 1.1 equivalents of POCl₃ relative to 2-ethylthiazole are used. The Vilsmeier reagent is the limiting factor.

  • Suboptimal Temperature Profile:

    • Diagnosis: The reaction mixture remained clear and did not progress after adding the thiazole.

    • Solution: The formation of the Vilsmeier reagent should be done at a low temperature (0-10°C). However, the subsequent formylation step may require thermal energy. After adding the 2-ethylthiazole at a low temperature, allow the reaction to warm to room temperature and then gently heat to 50-70°C, monitoring by TLC.[1]

Problem 2: Formation of Multiple Products & Impurities

Q: My crude NMR and/or LC-MS is very messy, showing multiple spots on TLC. What are these byproducts?

A complex crude mixture indicates that side reactions are occurring.

Potential Causes & Recommended Solutions:

  • Tar/Polymer Formation:

    • Diagnosis: The reaction mixture turned dark brown or black, and a solid, insoluble material formed.

    • Solution: This is typically caused by excessive heat. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the initial formation of the Vilsmeier reagent is well-chilled to prevent decomposition.

  • Formation of N,N-dimethylformimidamide Derivatives:

    • Diagnosis: In some cases, particularly with aminothiazoles, the Vilsmeier reagent can react with other functional groups.[8] While less common for 2-ethylthiazole, impurities can arise from complex interactions.

    • Solution: Strict adherence to the optimized temperature and stoichiometry is key. A cleaner reaction is often achieved by adding the thiazole substrate slowly to the pre-formed Vilsmeier reagent at a controlled temperature.

  • Incomplete Hydrolysis:

    • Diagnosis: The presence of a persistent iminium salt intermediate after workup.

    • Solution: Ensure the quenching and hydrolysis step is robust. Pour the reaction mixture slowly onto a large amount of crushed ice. After the initial quench, stir for at least 30-60 minutes before basification and extraction to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

Problem 3: Workup and Purification Challenges

Q: I have a decent crude yield according to NMR, but I'm struggling to isolate a pure product. What purification strategy do you recommend?

Purification can be non-trivial due to the product's physical properties.

Potential Causes & Recommended Solutions:

  • Emulsion during Extraction:

    • Diagnosis: A stubborn emulsion layer forms between the aqueous and organic phases during the liquid-liquid extraction.

    • Solution: After quenching and basifying the reaction mixture (e.g., with 2M NaOH or saturated NaHCO₃ solution), add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. This often helps to break up emulsions. If necessary, filter the entire mixture through a pad of celite.

  • Co-elution of Impurities:

    • Diagnosis: During column chromatography, the product peak/spot is broad or overlaps with impurities.

    • Solution: Standard silica gel chromatography is effective. Use a gradient elution system. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product is moderately polar and should elute cleanly. Monitor fractions carefully by TLC.

  • Product Instability:

    • Diagnosis: The purified product darkens or degrades upon standing.

    • Solution: Aldehydes can be susceptible to oxidation. Once purified, store the product under an inert atmosphere (N₂ or Ar) at a low temperature (-20°C) to maintain its integrity.

Part 3: Standard Operating Protocol (SOP) & Troubleshooting Matrix

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylthiazole

This protocol is a representative example. Optimization may be required.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the addition funnel over 20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for 30 minutes. A pale yellow or colorless solution of the Vilsmeier reagent should form.

  • Reaction: Add 2-ethylthiazole (1.0 eq) dropwise to the cold Vilsmeier reagent solution. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Monitoring: Heat the reaction mixture to 60°C and monitor its progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 300g of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes. Slowly basify the mixture to pH 8-9 by the portion-wise addition of solid sodium bicarbonate or the slow addition of 2M NaOH solution, keeping the mixture cool in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

TLC Troubleshooting Matrix
Observation on TLC Plate (Post-Reaction, Pre-Workup)Potential ProblemRecommended Action
Single spot, Rf matches starting material Reaction has not started.Check temperature. If at RT, slowly increase heat to 50-60°C. If still no reaction, suspect moisture contamination.
Two spots: starting material and a new, lower Rf spot Reaction is proceeding but incomplete.Continue heating and monitor every hour.
Faint starting material spot, strong product spot Reaction is nearly complete.Allow the reaction to proceed for another 1-2 hours to maximize conversion before workup.
Streaking from the baseline, multiple overlapping spots Tar formation/decomposition.Reaction was likely overheated. Repeat at a lower temperature.

References

How to remove unreacted starting material from 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Ethylthiazole-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. Achieving high purity is critical, as residual starting materials or byproducts can compromise the outcomes of subsequent synthetic steps and biological assays.

This document is structured to address common challenges encountered during purification, offering scientifically-grounded explanations and field-proven protocols to guide you to a successful outcome.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?

This is the foundational question for developing any purification strategy. The impurities present are directly linked to the synthetic route employed. Let's consider two common pathways:

  • Oxidation of 2-Ethyl-5-(hydroxymethyl)thiazole: The most probable impurity is the unreacted starting alcohol. Over-oxidation can also lead to the formation of the corresponding carboxylic acid (2-Ethylthiazole-5-carboxylic acid).

  • Formylation of 2-Ethylthiazole (e.g., via lithiation/Grignard and reaction with DMF): The primary impurity will be the unreacted starting material, 2-Ethylthiazole.

A summary of the physical properties of the target compound and these likely impurities is crucial for selecting a separation method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound (Product) 141.19~232[1]Moderate
2-Ethyl-5-(hydroxymethyl)thiazole (Starting Material)143.21N/AHigh (due to -OH)
2-Ethylthiazole (Starting Material)113.19~145-146Low
2-Ethylthiazole-5-carboxylic acid (Side Product)157.19N/A (Solid)High (due to -COOH)
Q2: My TLC shows multiple spots. How can I effectively separate my product using column chromatography?

Column chromatography is often the default method, but purifying polar, basic heterocycles like this one can be challenging.

Expertise & Experience: The nitrogen atom in the thiazole ring is weakly basic and can interact strongly with the acidic silanol (-Si-OH) groups on the surface of standard silica gel. This interaction often leads to significant tailing or "streaking" of the compound on a TLC plate and poor separation on a column.

Troubleshooting & Optimization:

  • Deactivating the Silica Gel: To mitigate streaking, you can neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.5-2% v/v), to your eluent system.[2] This simple addition often results in dramatically improved peak shape.

  • Choosing the Right Eluent System:

    • If your impurity is a non-polar starting material (e.g., 2-Ethylthiazole), a gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity will be effective. The non-polar impurity will elute first, followed by your more polar aldehyde product.

    • If your impurity is a highly polar starting material (e.g., the corresponding alcohol or carboxylic acid), a more polar baseline eluent (e.g., Hexane/Ethyl Acetate 1:1 or Dichloromethane/Methanol 98:2) may be required to ensure the product moves off the baseline.

  • Alternative Stationary Phases: If silica gel proves problematic even with additives, consider using neutral or basic alumina, which can offer a different selectivity profile and reduce acidic interactions.[2]

Q3: Column chromatography is time-consuming. Is there a faster, non-chromatographic method to remove unreacted starting materials?

Absolutely. For aldehydes, a highly efficient and selective chemical extraction method exists using sodium bisulfite. This technique is particularly powerful for removing aldehydes from mixtures containing non-aldehyde impurities (like unreacted 2-Ethylthiazole or the corresponding alcohol).[3][4]

Authoritative Grounding: The method relies on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group.[4][5] This reaction forms a charged, water-soluble bisulfite adduct, which can be easily separated from the uncharged organic impurities via liquid-liquid extraction.[3][6]

G caption Fig 1: Bisulfite Extraction Workflow

Experimental Protocol: Selective Aldehyde Removal via Bisulfite Extraction

This protocol is designed for the selective removal of this compound from a crude reaction mixture, leaving behind non-aldehyde impurities in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Adduct Formation: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes.

    • Causality Note: Vigorous shaking is essential to maximize the interfacial area between the two phases, facilitating the reaction between the aldehyde and the bisulfite ions.[5]

  • Phase Separation: Allow the layers to separate completely. The upper organic layer will contain the non-aldehyde impurities, while the lower aqueous layer contains the charged aldehyde-bisulfite adduct.[3]

  • Extraction & Wash: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer with a small portion of water to recover any residual adduct, and combine this wash with the previously collected aqueous layer. The organic layer containing the impurities can now be set aside.

  • Regeneration of Aldehyde (Trustworthiness Step): To recover your pure aldehyde, the bisulfite addition reaction must be reversed.

    • Transfer the combined aqueous layers containing the adduct to a clean separatory funnel.

    • Slowly add a base, such as 10% aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), while gently swirling until the solution is basic (pH > 8). This will regenerate the free aldehyde, which may cause the aqueous solution to become cloudy.[3]

    • Extract the regenerated aldehyde back into an organic solvent (e.g., 2-3 times with ethyl acetate).

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Q4: Can I use distillation for purification?

Distillation is a viable option but is only effective if there is a significant difference in boiling points between your product and the impurity.

  • Favorable Scenario: If you are removing unreacted 2-Ethylthiazole (B.P. ~145°C) from your product This compound (B.P. ~232°C), vacuum distillation should be very effective due to the >80°C difference in boiling points.

  • Unfavorable Scenario: Separating the product from the corresponding alcohol, 2-Ethyl-5-(hydroxymethyl)thiazole , would be difficult via distillation as their molecular weights and polarities suggest their boiling points will be very close. In this case, chromatography or bisulfite extraction are superior methods.

G start Analyze Crude Product (TLC, ¹H NMR) impurity_type impurity_type start->impurity_type end_node Pure Product bp_diff bp_diff impurity_type->bp_diff Non-polar SM (e.g., 2-Ethylthiazole) is_aldehyde is_aldehyde impurity_type->is_aldehyde Polar SM/Byproduct (e.g., Alcohol, Acid) bp_diff->is_aldehyde No distill distill bp_diff->distill Yes bisulfite bisulfite is_aldehyde->bisulfite Yes chrom chrom is_aldehyde->chrom No / Bisulfite Fails distill->end_node bisulfite->end_node chrom->end_node caption Fig 2: Purification Method Selection

References

Technical Support Center: 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-Ethylthiazole-5-carbaldehyde leading to its degradation?

A1: The structure of this compound contains two key reactive sites that dictate its stability profile. The primary liability is the aldehyde functional group (-CHO). Aldehydes are highly susceptible to oxidation, especially when exposed to atmospheric oxygen, converting them into the corresponding carboxylic acid (2-Ethylthiazole-5-carboxylic acid).[1][2] This is often the most common degradation pathway observed.

Secondly, the thiazole ring, while aromatic, can undergo degradation under more strenuous conditions. The sulfur atom can be oxidized to a non-aromatic sulfoxide or sulfone, and the ring itself may be susceptible to cleavage under harsh hydrolytic (extreme pH) or photolytic conditions.[3][4]

Q2: I've noticed my sample of this compound has darkened over time. What is the likely cause and is the material still usable?

A2: The darkening of aldehyde-containing compounds, from a pale yellow to a light brown or darker, is a common visual indicator of degradation. This is often due to the formation of minor impurities via oxidation or polymerization reactions.[5] While slight discoloration may not significantly impact assays where high purity is not critical, it is a definitive sign of reduced purity. For sensitive applications, such as reference standard preparation or GMP synthesis, we recommend re-analyzing the material's purity by HPLC or NMR before use. If significant degradation is confirmed (e.g., >5% degradation), using a fresh, purified lot is advised to ensure experimental reproducibility.

Q3: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?

A3: Given its reactivity, stringent storage and handling are critical. We recommend storing this compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.[6] It should be stored in a freezer at or below -20°C and protected from light by using an amber vial or by wrapping the container in aluminum foil.[6]

When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could lead to hydrolysis. Use inert gas to flush the headspace of the container before resealing. Solutions should be prepared fresh whenever possible. If storing solutions, use a high-purity, dry aprotic solvent (like acetonitrile or THF) and store under the same inert, cold, and dark conditions as the neat material.

Q4: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram after stressing my sample with hydrogen peroxide. What is this likely degradant?

A4: The appearance of a new, more polar peak (i.e., having a shorter retention time) in a reverse-phase HPLC analysis following oxidative stress strongly suggests the formation of 2-Ethylthiazole-5-carboxylic acid . The carboxylic acid group is significantly more polar than the parent aldehyde group, leading to its faster elution from the non-polar stationary phase. This is the expected primary product of oxidation. A secondary, though less common, possibility under strong oxidative conditions could be the formation of an N-oxide or S-oxide on the thiazole ring, which would also increase polarity.[3] Confirmation would require characterization by mass spectrometry (LC-MS) to identify the molecular weight of the new peak.

Q5: How can I design a forced degradation study to comprehensively understand the stability of this molecule?

A5: A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8] A well-designed study, based on ICH guidelines, should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.[9][10] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting degradants without completely destroying the parent molecule.[8] A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Common Experimental Issues

Observation Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Assay Results Degradation of the compound in the stock solution or assay medium.Prepare stock solutions fresh in a dry, aprotic solvent (e.g., HPLC-grade acetonitrile). Minimize exposure of the compound to aqueous buffers, especially at elevated temperatures or non-neutral pH. Run a time-course experiment to assess stability in your specific assay medium.
Appearance of Multiple Impurity Peaks in HPLC 1. Sample degradation due to improper storage. 2. Contamination from solvents or reagents. 3. Complex degradation under harsh experimental conditions.1. Verify storage conditions (inert gas, -20°C, dark). Use a fresh vial of the compound. 2. Run a solvent blank on your HPLC to rule out system contamination. 3. Analyze samples from each stress condition (acid, base, peroxide, etc.) separately to identify the source of each degradant. Use LC-MS for peak identification.
Broad or Tailing Peak for the Parent Compound in HPLC The analyte may be interacting with the stationary phase, or the mobile phase may be suboptimal.Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of buffer (e.g., 0.1% formic acid or TFA) can improve peak shape for heterocyclic compounds.
Incomplete Reaction in a Synthetic Step The starting material may be impure or degraded, reducing its reactivity.Confirm the purity of the this compound starting material by HPLC or NMR before beginning the reaction. Ensure all reagents are pure and reaction conditions (especially atmosphere and temperature) are strictly controlled.

Visualizing Degradation & Experimental Design

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions.

G cluster_main This compound cluster_products Potential Degradation Products parent This compound (C₇H₇NOS) prod1 2-Ethylthiazole-5-carboxylic Acid (Oxidation Product) parent->prod1 Oxidation (e.g., H₂O₂, Air) prod2 Ring-Opened Products (Hydrolysis Products) parent->prod2 Hydrolysis (Acid/Base, Heat) prod3 Photodegradation Adducts (Photolysis Products) parent->prod3 Photolysis (UV/Vis Light) G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Light Box) start->photo hplc HPLC-UV Analysis (Purity & Degradant Profile) acid->hplc base->hplc ox->hplc therm->hplc photo->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms end Characterize Degradants & Establish Pathways lcms->end

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Ethylthiazole-5-carbaldehyde. This document is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceutical agents and flavor compounds, a robust and scalable route to this compound is critical.

This guide moves beyond a simple recitation of steps, providing in-depth troubleshooting advice and evidence-based protocols to address the common challenges encountered in the laboratory and during scale-up.

Synthetic Strategy: A Two-Stage Approach

The most common and scalable approach to this compound involves a two-stage process: first, the construction of the 2-ethylthiazole core, followed by electrophilic formylation at the C5 position. The C5 position is electronically activated for substitution, making this a regioselective transformation.

The Vilsmeier-Haack reaction is the industry-standard method for this formylation, prized for its reliability and use of cost-effective reagents.[1][2]

G A Thiopropionamide + Chloroacetaldehyde equivalent B Hantzsch Thiazole Synthesis A->B Cyclocondensation C 2-Ethylthiazole B->C D 2-Ethylthiazole E Vilsmeier-Haack Reaction (POCl₃, DMF) D->E Electrophilic Substitution F This compound E->F

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting & FAQs: Synthesis of 2-Ethylthiazole (Starting Material)

The quality of the starting 2-ethylthiazole is paramount for a successful formylation. The Hantzsch thiazole synthesis is a reliable method for its preparation.[3]

Q1: My Hantzsch synthesis of 2-ethylthiazole has a low yield. What are the common causes?

A1: Low yields in the Hantzsch synthesis typically stem from three areas: reagent quality, reaction control, and work-up.

  • Reagent Purity: The reaction involves the condensation of an α-halocarbonyl compound (like chloroacetone or a chloroacetaldehyde equivalent) and a thioamide.[4] Ensure the α-halocarbonyl is fresh and not decomposed, as this can lead to side reactions and tar formation. Thiopropionamide should be pure; impurities can interfere with the cyclization.

  • Reaction Control: The initial condensation is often exothermic. Running the reaction at too high a temperature can lead to polymerization and the formation of complex side products. It's recommended to add the chloroacetone slowly to a solution of the thioamide while monitoring the internal temperature.[4]

  • pH during Work-up: After the initial cyclization, the reaction mixture is typically acidic. Basification is required to liberate the free thiazole base for extraction. Over-basification can sometimes lead to product degradation. Careful, controlled addition of a base like sodium hydroxide or sodium carbonate to a specific pH (e.g., 8-9) is crucial.[4]

  • Extraction Efficiency: 2-Ethylthiazole has some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and consider using a brine wash to improve phase separation and "salt out" the product from the aqueous layer.

Troubleshooting & FAQs: Vilsmeier-Haack Formylation

This is the most critical step and where most issues arise during scale-up. The reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[2]

Q2: I am observing no product formation by TLC/LCMS. What should I check first?

A2: A complete lack of product points to a fundamental issue with reagent activity or reaction conditions.

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and should result in a color change and often the formation of a solid precipitate. If the solution remains unchanged, it's a primary red flag.

    • Action: Ensure your DMF is anhydrous. Water rapidly quenches the Vilsmeier reagent. Use a freshly opened bottle or a properly dried solvent.

    • Action: Use fresh, high-quality POCl₃. Old bottles can absorb atmospheric moisture and lose activity.

  • Order of Addition: The standard and most reliable procedure is to form the Vilsmeier reagent first by slowly adding POCl₃ to chilled DMF, and only then adding the 2-ethylthiazole substrate. Adding the reagents in the wrong order can lead to failure.

  • Temperature: The initial formation of the Vilsmeier reagent should be done at a low temperature (0-5 °C). However, the subsequent formylation of the thiazole often requires heating (typically 60-90 °C) to proceed at a reasonable rate.[5] If you did not heat the reaction mixture after adding the thiazole, it may simply be too slow.

Q3: My reaction has turned into a black, intractable tar. What happened?

A3: Tar formation is a classic sign of an uncontrolled exotherm and/or substrate decomposition.

  • Causality: The Vilsmeier-Haack reaction is highly acidic and can be exothermic, especially during the initial reagent mixing and the addition of the electron-rich thiazole. Thiazole rings, while aromatic, can be susceptible to decomposition under harsh acidic conditions at elevated temperatures.[6] An uncontrolled temperature spike is the most likely cause.

  • Preventative Measures:

    • Slow Addition: Always add reagents slowly and portion-wise, especially during scale-up. For the addition of POCl₃ to DMF and the subsequent addition of 2-ethylthiazole, use an addition funnel and monitor the internal temperature closely.

    • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (ice/water or a chiller) capable of handling the heat generated.

    • Inverse Addition: For very large-scale reactions, consider an "inverse addition" where the 2-ethylthiazole is added slowly to the pre-formed Vilsmeier reagent to maintain better temperature control.

G start Vilsmeier-Haack Reaction Failed q1 Is there any product at all? start->q1 no_product No Product q1->no_product No low_yield Low Yield / Byproducts q1->low_yield Yes q2 Was Vilsmeier reagent formed correctly? (Exotherm, color change) no_product->q2 q4 Was the temperature controlled during additions? low_yield->q4 q3 Was the reaction heated after substrate addition? q2->q3 Yes a1 Check for anhydrous DMF. Use fresh POCl₃. q2->a1 No a2 Reaction requires thermal energy. Heat to 60-90 °C and monitor. q3->a2 No a3 Runaway reaction likely. Improve cooling, slow down additions. Consider inverse addition. q4->a3 No a4 Purification issue. Optimize chromatography or consider distillation/recrystallization. q4->a4 Yes

Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation.
Q4: The work-up is difficult. How do I effectively quench the reaction and extract the product?

A4: The work-up of a Vilsmeier-Haack reaction can be hazardous if not performed correctly. The primary challenge is quenching the unreacted POCl₃ and hydrolyzing the intermediate iminium salt to the final aldehyde.

  • Quenching Procedure: The safest method is to cool the reaction mixture and slowly pour it onto a stirred slurry of crushed ice and a weak base, like sodium bicarbonate or sodium acetate solution. Never add water or base directly to the hot reaction mixture. This can cause a violent, uncontrolled exotherm.

  • Hydrolysis: The intermediate must be hydrolyzed to the aldehyde. This is typically achieved by stirring the quenched mixture until the hydrolysis is complete. Sometimes, gentle warming (e.g., to 40-50 °C) after the initial quench can accelerate this step. Monitor by TLC to ensure the disappearance of the intermediate.

  • pH Adjustment: After hydrolysis, the pH of the aqueous layer should be carefully adjusted to be slightly basic (pH 8-9) to ensure the product is in its free base form for efficient extraction into an organic solvent.

  • Solvent Choice: Dichloromethane or ethyl acetate are common extraction solvents. If emulsions form, adding brine (saturated NaCl solution) can help break them and improve phase separation.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific equipment and scale.

Protocol 1: Synthesis of 2-Ethylthiazole
ReagentMW ( g/mol )Amount (1.0 eq)MolesDensity (g/mL)Volume
Thiopropionamide89.1525.0 g0.280--
Chloroacetaldehyde (50 wt% in H₂O)78.5043.9 g0.280~1.1936.9 mL
Ethanol46.07--0.789150 mL
Sodium Hydroxide (for work-up)40.00As needed---

Procedure:

  • Charge a 500 mL round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and addition funnel, with thiopropionamide (25.0 g) and ethanol (150 mL).

  • Stir the mixture to form a suspension.

  • Slowly add the chloroacetaldehyde solution via the addition funnel over 30-45 minutes. An exotherm will be observed. Maintain the internal temperature below 50 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. Monitor the reaction for the disappearance of starting material by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water (100 mL) and cool in an ice bath.

  • Carefully add 5 M sodium hydroxide solution to adjust the pH to 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethylthiazole.

  • Purify by vacuum distillation to obtain a colorless to pale yellow oil.

Protocol 2: Vilsmeier-Haack Formylation of 2-Ethylthiazole
ReagentMW ( g/mol )AmountMolesDensity (g/mL)Volume
N,N-Dimethylformamide (DMF)73.09--0.944100 mL
Phosphorus Oxychloride (POCl₃)153.3325.3 g0.165 (1.5 eq)1.64515.4 mL
2-Ethylthiazole113.1812.45 g (1.0 eq)0.1101.0312.1 mL
Sodium Bicarbonate (for quench)84.01As needed---

Procedure:

  • Charge a 500 mL three-neck flask, equipped with a mechanical stirrer, thermometer, and addition funnel, with anhydrous DMF (100 mL).

  • Cool the flask in an ice/salt bath to 0 °C.

  • Slowly add POCl₃ (15.4 mL) via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate may form.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Slowly add 2-ethylthiazole (12.1 mL) via the addition funnel, again maintaining the temperature below 10 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-85 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or LCMS for the consumption of 2-ethylthiazole.

  • Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a stirred slurry of crushed ice (400 g) and water (200 mL).

  • Carefully and slowly , pour the reaction mixture onto the ice slurry with vigorous stirring.

  • Once the quench is complete, stir the mixture and allow it to warm to room temperature. If hydrolysis is slow, gently warm to 40 °C for 1 hour.

  • Carefully neutralize the mixture by adding solid sodium bicarbonate in portions until the pH is 8-9.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (100 mL) and then brine (100 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

References

Validation & Comparative

A Comparative Guide to Carbonyl Reactivity: 2-Ethylthiazole-5-carbaldehyde vs. 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, thiazole derivatives serve as pivotal building blocks for pharmaceuticals, agrochemicals, and flavor compounds.[1][2] Among these, functionalized thiazoles bearing carbonyl groups are of particular interest due to their utility as synthetic intermediates. This guide provides an in-depth analysis of the comparative reactivity of two such compounds: 2-Ethylthiazole-5-carbaldehyde and 2-Acetylthiazole.

While both molecules feature a carbonyl group attached to a thiazole ring, their reactivity profiles differ significantly. Understanding these differences is critical for researchers in process development and medicinal chemistry, as it informs reaction design, selectivity, and the prediction of chemical behavior. This document will dissect the underlying electronic and steric factors that govern their reactivity, supported by established chemical principles and a proposed experimental protocol for validation.

Core Structural and Electronic Comparison

The fundamental difference between the two molecules lies in the nature and position of the carbonyl functional group. This compound possesses an aldehyde at the C5 position, whereas 2-Acetylthiazole contains a ketone (acetyl group) at the C2 position. This distinction is the primary determinant of their differential reactivity.

PropertyThis compound2-Acetylthiazole
Structure
IUPAC Name 2-ethyl-1,3-thiazole-5-carbaldehyde1-(1,3-thiazol-2-yl)ethanone[3]
Molecular Formula C₆H₇NOSC₅H₅NOS[3]
Molecular Weight 141.19 g/mol 127.17 g/mol [3]
Carbonyl Type AldehydeKetone
Position on Ring C5C2

Note: Images are representative structures.

Pillar 1: The Inherent Reactivity of Aldehydes vs. Ketones

From a fundamental organic chemistry perspective, aldehydes are intrinsically more reactive towards nucleophiles than ketones.[4][5][6] This is attributable to two principal factors:

  • Electronic Effects : The carbonyl carbon is electrophilic due to the polarization of the C=O bond. This electrophilicity is stabilized by electron-donating alkyl groups. An aldehyde has only one such alkyl (or aryl) substituent, while a ketone has two.[6][7] The two alkyl groups on a ketone provide greater electron density to the carbonyl carbon, reducing its partial positive charge and making it less attractive to incoming nucleophiles compared to the singly-substituted aldehyde carbon.[5][7]

  • Steric Hindrance : The approach of a nucleophile to the planar carbonyl carbon leads to a tetrahedral intermediate.[4] In an aldehyde, one of the substituents is a small hydrogen atom, presenting minimal steric bulk.[7] In a ketone, the additional alkyl group (a methyl group in 2-acetylthiazole) creates a more crowded environment, sterically hindering the nucleophile's trajectory of attack.[4][6][8] This increased crowding also leads to a higher-energy, less stable transition state.[6]

G cluster_aldehyde Aldehyde Reactivity cluster_ketone Ketone Reactivity A_Start Aldehyde (Planar) A_TS Less Hindered Transition State A_Start->A_TS Easier Attack K_Start Ketone (Planar) A_End Tetrahedral Intermediate A_TS->A_End Nu_A Nucleophile Nu_A->A_Start Nu_K Nucleophile K_TS More Hindered Transition State K_Start->K_TS More Difficult Attack K_End Tetrahedral Intermediate K_TS->K_End Nu_K->K_Start

Pillar 2: The Modulating Influence of the Thiazole Ring

The thiazole ring itself is not an electronically neutral bystander. As a heterocycle containing both an electronegative nitrogen and a sulfur atom, it exerts significant electronic effects on its substituents.

  • Electron-Withdrawing Nature : The thiazole ring is generally considered electron-deficient or electron-withdrawing, a property conferred by the electronegative nitrogen atom in the C=N bond.[9] This aromatic system tends to pull electron density from attached groups.

  • Positional Effects : The magnitude of this electron-withdrawing effect is position-dependent. Computational and experimental data indicate that the C2 position is the most electron-deficient site on the thiazole ring, making it highly susceptible to deprotonation by strong bases.[10][11] The C5 position is considered more electron-rich in comparison.[10][11]

Implications for Reactivity:

  • For 2-Acetylthiazole , the strongly electron-withdrawing nature of the thiazole ring at the C2 position significantly increases the electrophilicity of the attached carbonyl carbon. This effect counteracts the electron-donating nature of the two alkyl substituents (the methyl group and the thiazole ring carbon), making the ketone more reactive than a typical dialkyl ketone.

  • For This compound , the aldehyde group is at the less electron-deficient C5 position. Furthermore, the molecule has an electron-donating ethyl group at the C2 position, which can push electron density into the ring system, slightly reducing the overall electron-withdrawing effect experienced by the C5-carbaldehyde group.

Synthesis of Factors: Despite the potent activation of the acetyl group in 2-acetylthiazole by the C2 ring position, the fundamental principles of carbonyl reactivity hold. The combination of reduced steric hindrance and the inherent electronic properties of the aldehyde functional group in This compound makes it, overall, the more reactive species toward nucleophilic addition.

Experimental Verification: A Competitive Reduction Protocol

To empirically validate the predicted reactivity difference, a competitive reaction is the ideal experimental design. This approach eliminates variability in conditions by subjecting both substrates to the same environment. A reduction using sodium borohydride (NaBH₄) is a suitable choice, as it is a mild reducing agent that is sensitive to the electronic and steric differences between aldehydes and ketones.[12]

Objective: To demonstrate the higher reactivity of this compound by observing its preferential reduction over 2-acetylthiazole in a competitive reaction.

Methodology:

  • Preparation of Reactant Solution:

    • Accurately weigh equimolar amounts (e.g., 1.0 mmol) of this compound and 2-acetylthiazole.

    • Dissolve both substrates in 10 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Chill the solution to 0 °C in an ice-water bath.

  • Initiation of Reaction:

    • Prepare a solution of sodium borohydride (NaBH₄) in methanol (e.g., 0.5 mmol, representing 0.5 equivalents relative to each substrate). Causality Note: Using a sub-stoichiometric amount of the reducing agent is crucial for a competitive experiment, ensuring that only the more reactive substrate is fully consumed.

    • Add the NaBH₄ solution dropwise to the stirred substrate solution over 5 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 5, 15, 30, and 60 minutes).

    • Immediately quench each aliquot by adding it to a vial containing a small amount of acetone (to consume any unreacted NaBH₄) and a known concentration of an internal standard (e.g., naphthalene).

    • After 60 minutes, quench the entire reaction by slowly adding 5 mL of 1 M HCl to the flask at 0 °C.

  • Analysis:

    • Analyze the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the remaining amounts of each starting material and the formation of their corresponding alcohol products (2-ethyl-5-(hydroxymethyl)thiazole and 1-(thiazol-2-yl)ethanol) relative to the internal standard.

Expected Outcome: The analytical data will show a significantly faster rate of consumption for this compound and a correspondingly faster rate of appearance for its alcohol product compared to 2-acetylthiazole. This result would provide direct experimental evidence of its superior reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis A Equimolar Substrates: - this compound - 2-Acetylthiazole B Dissolve in Methanol (0 °C) A->B D Dropwise Addition of NaBH4 Solution B->D C Prepare 0.5 eq. NaBH4 in Methanol C->D E Stir at 0 °C (t = 0 to 60 min) D->E F Take Aliquots (5, 15, 30, 60 min) E->F G Quench with Acetone & Add Internal Standard F->G H Analyze via GC-MS or HPLC G->H I Quantify Reactants and Products H->I

Conclusion

The reactivity of carbonyl compounds on a thiazole scaffold is a nuanced interplay of the functional group's inherent nature and the electronic modulation by the heterocyclic ring. While 2-acetylthiazole possesses a ketone group activated by the strongly electron-deficient C2 position, it cannot overcome the fundamental kinetic advantages of an aldehyde. This compound is demonstrably the more reactive species due to the superior accessibility of its carbonyl carbon (lower steric hindrance) and the intrinsically higher electrophilicity of an aldehyde functional group. This understanding is paramount for chemists designing synthetic routes, enabling predictable control over chemoselectivity in molecules featuring multiple carbonyl sites.

References

Comparative analysis of 2-Ethylthiazole-5-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Ethylthiazole-5-carbaldehyde stands as a valuable building block, prized for its utility in constructing more complex molecular architectures with potential therapeutic applications. The strategic placement of the ethyl and formyl groups on the thiazole core offers versatile handles for further chemical modifications. This guide provides an in-depth comparative analysis of plausible synthetic routes to this key intermediate, offering insights into the rationale behind methodological choices and presenting detailed experimental protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The absence of a single, established industrial method necessitates a comparative evaluation of potential routes, each with its own set of advantages and challenges. This guide will focus on three logical and robust synthetic strategies, constructed from well-established organometallic and heterocyclic chemistry principles. These routes are:

  • Route A: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation. This classic approach first constructs the 2-ethylthiazole core, which is subsequently functionalized at the C5 position.

  • Route B: Functional Group Interconversion from a Thiazole Ester. This strategy involves the initial synthesis of a 2-ethylthiazole-5-carboxylate ester, followed by a two-step reduction and oxidation sequence to yield the desired aldehyde.

  • Route C: Halogen-Metal Exchange and Formylation. A more modern approach, this route relies on the generation of a C5-organometallic intermediate from a halogenated precursor, which is then quenched with a formylating agent.

Each of these routes will be discussed in detail, providing a comprehensive understanding of the chemical transformations involved.

Route A: Hantzsch Thiazole Synthesis and Vilsmeier-Haack Formylation

This two-stage approach is a fundamental and reliable method for the synthesis of 2,5-disubstituted thiazoles. The initial Hantzsch synthesis provides the 2-ethylthiazole core, a reaction known for its efficiency and simplicity.[1][2] Subsequent formylation via the Vilsmeier-Haack reaction introduces the aldehyde group at the electron-rich C5 position of the thiazole ring.[3][4]

Reaction Pathway for Route A

Route A cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Thiopropionamide C 2-Ethylthiazole A->C + B Ethanol, Reflux B 3-Bromo-2-oxobutanal D 2-Ethylthiazole F This compound D->F + E 0°C to rt, then H2O workup E POCl3, DMF

Caption: Synthesis of this compound via Hantzsch synthesis and Vilsmeier-Haack formylation.

Experimental Protocol

Step 1: Synthesis of 2-Ethylthiazole

  • To a solution of thiopropionamide (1.0 eq) in ethanol, add 3-bromo-2-oxobutanal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-ethylthiazole by distillation.

Step 2: Vilsmeier-Haack Formylation of 2-Ethylthiazole

  • In a three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.[3]

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.[3]

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[3]

  • Add 2-ethylthiazole (1.0 eq) dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[3]

  • Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-6 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is basic (pH ~8).[3]

  • Extract the resulting mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude this compound by column chromatography on silica gel.[3]

Analysis
  • Advantages: This route utilizes well-established and high-yielding reactions. The starting materials are generally accessible. The Hantzsch synthesis is a robust method for forming the thiazole ring.[1]

  • Disadvantages: The Vilsmeier-Haack reaction can sometimes be challenging to control and may lead to side products. The use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature. The purification of the final product often requires chromatography.

Route B: Functional Group Interconversion from a Thiazole Ester

This three-step sequence begins with the synthesis of a 2-ethylthiazole-5-carboxylate ester, which serves as a stable precursor. This ester is then reduced to the corresponding primary alcohol, which is subsequently oxidized to the target aldehyde. This approach offers good control over the introduction of the formyl group and avoids harsh formylating agents.

Reaction Pathway for Route B

Route B cluster_0 Step 1: Thiazole Ester Synthesis cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Oxidation to Aldehyde G Thiopropionamide I Ethyl 2-ethylthiazole-5-carboxylate G->I + H Ethanol, Reflux H Ethyl 2-chloroacetoacetate J Ethyl 2-ethylthiazole-5-carboxylate L (2-Ethylthiazol-5-yl)methanol J->L + K THF, 0°C to rt K LiAlH4 or DIBAL-H M (2-Ethylthiazol-5-yl)methanol O This compound M->O + N DCM, rt N PCC or MnO2

Caption: Synthesis of this compound via a thiazole ester intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethylthiazole-5-carboxylate

  • In a round-bottom flask, dissolve thiopropionamide (1.0 eq) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the ester by vacuum distillation or column chromatography.

Step 2: Reduction of the Ester to (2-Ethylthiazol-5-yl)methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

  • Add a solution of ethyl 2-ethylthiazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be used in the next step without further purification.

Step 3: Oxidation of the Alcohol to this compound

  • Dissolve (2-Ethylthiazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq) or manganese dioxide (MnO₂, 5.0 eq) in one portion.

  • Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

  • Wash the celite pad with DCM.

  • Concentrate the filtrate under reduced pressure and purify the resulting aldehyde by column chromatography.

Analysis
  • Advantages: This route is highly versatile and allows for the synthesis of various derivatives. The reduction and oxidation steps are generally high-yielding and well-documented for similar substrates.[5][6] The use of milder oxidizing agents can improve selectivity and reduce side reactions.

  • Disadvantages: This is a three-step synthesis, which may result in a lower overall yield compared to a more direct route. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling. Some oxidizing agents like PCC are toxic and require special disposal procedures.

Route C: Halogen-Metal Exchange and Formylation

This modern synthetic approach involves the creation of a nucleophilic C5-thiazole species from a 5-halo-2-ethylthiazole precursor. This organometallic intermediate is then reacted with an electrophilic formylating agent to introduce the aldehyde group. This method can be very efficient for the regioselective introduction of the formyl group.

Reaction Pathway for Route C

Route C cluster_0 Step 1: Bromination of 2-Ethylthiazole cluster_1 Step 2: Halogen-Metal Exchange and Formylation P 2-Ethylthiazole R 5-Bromo-2-ethylthiazole P->R + Q Acetonitrile, rt Q NBS S 5-Bromo-2-ethylthiazole U This compound S->U + T T 1. n-BuLi, THF, -78°C 2. DMF

Caption: Synthesis of this compound via halogen-metal exchange.

Experimental Protocol

Step 1: Bromination of 2-Ethylthiazole

  • Dissolve 2-ethylthiazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-bromo-2-ethylthiazole, which can be purified by distillation.

Step 2: Halogen-Metal Exchange and Formylation

  • Dissolve 5-bromo-2-ethylthiazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Add anhydrous DMF (1.5 eq) dropwise to the solution, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the target aldehyde by column chromatography.

Analysis
  • Advantages: This route offers excellent regioselectivity for the introduction of the formyl group at the C5 position. The reactions are typically fast and can be high-yielding.

  • Disadvantages: The use of organolithium reagents requires strict anhydrous and low-temperature conditions, which may be challenging to scale up. The starting 5-bromo-2-ethylthiazole needs to be prepared in a separate step.

Comparative Analysis of Synthesis Methods

FeatureRoute A: Hantzsch & Vilsmeier-HaackRoute B: Ester InterconversionRoute C: Halogen-Metal Exchange
Number of Steps 232
Key Reagents Thiopropionamide, POCl₃, DMFLiAlH₄, PCC/MnO₂NBS, n-BuLi, DMF
Reaction Conditions Reflux, 0 °C to rtReflux, 0 °C to rt, rtrt, -78 °C to rt
Potential Challenges Handling of POCl₃, potential for side reactions in formylationHandling of LiAlH₄, multiple steps may lower overall yieldStrict anhydrous and low-temperature conditions required
Purification Distillation and ChromatographyDistillation and ChromatographyDistillation and Chromatography
Overall Strategy Direct construction and formylationFunctional group manipulationRegioselective functionalization via organometallic intermediate

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and viable routes. The choice of the optimal method will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory.

  • Route A is a robust and classic choice, relying on well-understood and high-yielding reactions.

  • Route B offers a more controlled, albeit longer, pathway that is amenable to the synthesis of other derivatives from the common alcohol intermediate.

  • Route C represents a more modern and highly regioselective approach, ideal for smaller-scale syntheses where precise functionalization is paramount.

By understanding the nuances of each method, researchers can make an informed decision to efficiently and effectively produce this valuable synthetic building block for their drug discovery and development endeavors.

References

A Comparative Guide to the Structural Validation of 2-Ethylthiazole-5-carbaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of Single-Crystal X-ray Diffraction (SC-XRD) against essential spectroscopic techniques for the structural confirmation of 2-Ethylthiazole-5-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and the causality behind methodological choices, this document aims to equip researchers with the expertise to select and integrate the most appropriate techniques for robust structural elucidation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3] It provides an unequaled level of detail, revealing not just the connectivity of atoms but their exact spatial coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. This makes it the definitive "gold standard" for structural validation when a suitable crystal can be obtained.[1][4]

Causality of Experimental Choices

The entire SC-XRD workflow is a self-validating system designed to move from a macroscopic crystal to a refined atomic model. The quality of the final structure is directly dependent on the quality of the initial crystal and the completeness of the diffraction data.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: This is the most critical and often rate-limiting step. High-quality single crystals of this compound are required. Slow evaporation from a saturated solution is a common and effective method. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal to allow for slow, ordered crystal formation. Solvents such as ethanol, acetone, or ethyl acetate could be suitable candidates.

  • Crystal Mounting and Screening: A visually flawless crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head. The crystal is then screened using the X-ray diffractometer to assess its quality based on the sharpness and shape of the diffraction spots.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction pattern. It is then rotated in a monochromatic X-ray beam (e.g., from a Mo or Cu source).[5] The diffracted X-rays are recorded by a detector, generating a series of diffraction images. For a small molecule, data is typically collected to a resolution of at least 0.85 Å to ensure all atoms, including hydrogen, can be located.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

Data Interpretation

The final output is a refined three-dimensional model of this compound, providing precise measurements of:

  • Bond Lengths: e.g., the C=O bond of the aldehyde, the C-S and C=N bonds of the thiazole ring.

  • Bond Angles: The geometry around each atom.

  • Torsional Angles: The conformation of the ethyl group relative to the thiazole ring.

  • Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Crystal_Growth Crystal Growth (Slow Evaporation) Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Select Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Mount on Goniometer Integration Data Integration & Scaling Data_Collection->Integration Diffraction Images Solution Structure Solution (Direct Methods) Integration->Solution Processed Data Refinement Model Refinement Solution->Refinement Initial Model Final_Structure 3D Atomic Structure Refinement->Final_Structure Refined Model (CIF) NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Sample Dissolve Sample (Deuterated Solvent) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY Sample->COSY HMBC HMBC Sample->HMBC Interpretation Connectivity Map & Structure H1_NMR->Interpretation Proton Environments C13_NMR->Interpretation Carbon Framework COSY->Interpretation H-H Connectivity HMBC->Interpretation C-H Long-Range Connectivity MS_Workflow Sample Sample Introduction Ionization Ionization (e.g., EI, ESI) Sample->Ionization Analysis Mass Analysis (m/z separation) Ionization->Analysis Ions Detection Ion Detection Analysis->Detection Separated Ions Spectrum Mass Spectrum Detection->Spectrum Signal IR_Workflow Sample Place Sample on ATR Crystal Irradiation IR Irradiation Sample->Irradiation Detection Measure Absorbance Irradiation->Detection Transmitted Light Spectrum IR Spectrum Detection->Spectrum Signal

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Ethylthiazole-5-carbaldehyde: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not a matter of triviality; it is the bedrock upon which the integrity of subsequent synthesis and the safety of the final active pharmaceutical ingredient (API) are built. 2-Ethylthiazole-5-carbaldehyde, a key building block in the synthesis of various pharmaceuticals, demands a robust and reliable analytical method for its purity assessment. This guide provides an in-depth, experience-driven comparison of analytical methodologies, centering on High-Performance Liquid Chromatography (HPLC) as the primary technique, and contextualizes its performance against alternative methods.

The Criticality of Purity for this compound

This compound is a heterocyclic aldehyde whose reactivity is pivotal in the construction of more complex molecular architectures. Impurities, which can be unreacted starting materials, by-products from side reactions, or degradation products, can have significant downstream consequences. For instance, a nucleophilic impurity could compete in a subsequent reaction, leading to the formation of an undesired and potentially difficult-to-remove new molecular entity. Therefore, a validated purity method is a non-negotiable quality control checkpoint.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

From years of experience in analytical development, my primary recommendation for the routine purity assessment of a moderately polar, UV-active compound like this compound is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). The causality behind this choice is its robustness, versatility, and the wealth of established protocols for similar molecules.

The Logic of Method Design for HPLC

The development of a successful HPLC method is a systematic process. For this compound, the following parameters are a logical starting point, derived from both foundational chromatographic principles and empirical data on similar thiazole and aldehyde-containing compounds.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent initial choice. Its nonpolar stationary phase will effectively retain the analyte based on its hydrophobicity, allowing for separation from more polar or nonpolar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase (Mobile Phase A) and an organic modifier like acetonitrile (Mobile Phase B) is optimal. A gradient is preferred over an isocratic elution to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. An acidic buffer, such as phosphate or formate, is often employed to suppress the silanol activity on the silica-based column, leading to better peak shapes.

  • Detection Wavelength: The thiazole ring and the aldehyde group are chromophores that absorb UV light. A UV detector set at a wavelength that provides a good response for the main component and its expected impurities is crucial. A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to determine the optimal detection wavelength for all components.

Experimental Protocol: HPLC Purity of this compound

This protocol is a self-validating system, designed to ensure reliability and adherence to international standards.[1][2]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of about 0.5 mg/mL.

5. Validation Principles (ICH Q2(R2) Framework): [3]

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the analyte standard, and a spiked sample with potential impurities to demonstrate that the analyte peak is free from interference.

  • Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50% to 150% of the nominal concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a mixture of impurities at different concentration levels. The recovery should typically be within 98-102%.[4]

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be ≤ 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for the quantification of trace impurities.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the recommended primary method, a comprehensive guide must consider alternatives. The choice of an analytical technique is often a balance between performance, sample characteristics, and available instrumentation.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5]

  • Applicability: this compound has a moderate boiling point, making it amenable to GC analysis. This method would be particularly advantageous for detecting volatile impurities such as residual solvents from the synthesis process.

  • Advantages: GC often provides higher resolution and faster analysis times for volatile compounds compared to HPLC.[6] The use of a Flame Ionization Detector (FID) offers a uniform response for hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification of impurities.

  • Limitations: A key drawback is the requirement for thermal stability. Thermally labile impurities could degrade in the high-temperature GC inlet, leading to inaccurate purity assessments. Furthermore, non-volatile impurities, such as salts or high molecular weight by-products, would not be detected.[7][8]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.

  • Applicability: The principles of UPLC are directly transferable from HPLC. A method developed on an HPLC system can often be readily transferred to a UPLC system for improved performance.

  • Advantages: UPLC offers significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. This is highly beneficial for high-throughput screening and for detecting trace-level impurities that might be unresolved in an HPLC chromatogram.

  • Limitations: The primary limitations are the higher cost of instrumentation and consumables. The high backpressure generated by the small particle columns requires specialized UPLC systems.

Data Presentation: A Comparative Overview

FeatureHPLCGCUPLC
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phaseSame as HPLC, but with smaller particles and higher pressure
Analyte Suitability Non-volatile and thermally stable/labile compoundsVolatile and thermally stable compoundsNon-volatile and thermally stable/labile compounds
Analysis Time 15-30 minutes5-15 minutes2-10 minutes
Resolution GoodExcellent for volatilesExcellent
Sensitivity GoodGood to Excellent (detector dependent)Excellent
Cost ModerateLower (instrumentation and consumables)High
Impurity Detection Broad range of polaritiesVolatile impurities and residual solventsBroad range, with enhanced detection of trace impurities

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Inject Sample C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection (PDA) E->F G Integrate Peaks F->G H Calculate % Purity G->H I Generate Report H->I

Caption: A streamlined workflow for HPLC purity assessment.

Decision Logic for Method Selection

Method_Selection Start Assess Analyte Properties Volatile Volatile & Thermally Stable? Start->Volatile HPLC_Choice Use HPLC Volatile->HPLC_Choice No GC_Choice Consider GC Volatile->GC_Choice Yes High_Throughput High Throughput Needed? HPLC_Choice->High_Throughput High_Throughput->HPLC_Choice No UPLC_Choice Consider UPLC High_Throughput->UPLC_Choice Yes

Caption: A decision tree for selecting the optimal analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a validated RP-HPLC method stands as the most robust and reliable choice. It offers the versatility to separate and quantify the main component alongside a wide range of potential impurities. While GC serves as a valuable complementary technique, particularly for volatile contaminants, and UPLC provides a significant enhancement in speed and resolution, HPLC strikes an optimal balance between performance, accessibility, and cost-effectiveness for routine quality control in most research and development settings. Adherence to a systematic method development and validation approach, grounded in the principles outlined by ICH guidelines, is paramount to ensuring the generation of trustworthy and scientifically sound purity data.

References

A Spectroscopic Guide to Differentiating 2-Ethylthiazole-5-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of flavor chemistry, fragrance development, and pharmaceutical synthesis, the precise identification of isomeric structures is paramount. Subtle shifts in substituent positions on a heterocyclic scaffold can lead to vastly different biological activities, sensory profiles, and chemical reactivities. This guide provides a comprehensive spectroscopic comparison of 2-Ethylthiazole-5-carbaldehyde and its key isomers, 2-Ethylthiazole-4-carbaldehyde and 4-Ethylthiazole-2-carbaldehyde. By leveraging the unique insights from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously distinguish between these closely related molecules.

The Critical Importance of Isomer Differentiation

The thiazole ring is a privileged scaffold in medicinal chemistry and material science.[1][2] The positioning of functional groups around this five-membered heterocycle dictates its electronic properties and how it interacts with biological targets or other molecules. For 2-ethylthiazole-carbaldehyde isomers, the location of the ethyl and carbaldehyde groups significantly influences the molecule's overall polarity, steric hindrance, and potential for hydrogen bonding, thereby altering its chemical and biological profile. This necessitates robust analytical methods for definitive structural elucidation.

Experimental Methodologies: A Self-Validating Approach

The protocols outlined below are designed to provide high-quality, reproducible data for the structural confirmation of ethylthiazole carbaldehyde isomers. The choice of each technique is deliberate, offering complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in cases of signal overlap, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatography (GC) inlet for volatile compounds.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-200).

Visualizing the Isomers and Analytical Workflow

Figure 1: Isomeric Structures and Analytical Workflow cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A This compound NMR NMR Spectroscopy (¹H, ¹³C) A->NMR IR IR Spectroscopy A->IR MS Mass Spectrometry A->MS B 2-Ethylthiazole-4-carbaldehyde B->NMR B->IR B->MS C 4-Ethylthiazole-2-carbaldehyde C->NMR C->IR C->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Conclusion Unambiguous Structure Elucidation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of ethylthiazole carbaldehyde isomers.

Spectroscopic Comparison: Predicted Data and Interpretation

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the aldehyde group will deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[5]

Table 1: Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound Aldehyde-H: ~9.9-10.1 (s)Thiazole-H4: ~8.5-8.7 (s)Ethyl-CH₂: ~3.0-3.2 (q)Ethyl-CH₃: ~1.3-1.5 (t)Aldehyde-C=O: ~185-190Thiazole-C2: ~170-175Thiazole-C5: ~140-145Thiazole-C4: ~130-135Ethyl-CH₂: ~25-30Ethyl-CH₃: ~13-15
2-Ethylthiazole-4-carbaldehyde Aldehyde-H: ~10.0-10.2 (s)Thiazole-H5: ~8.2-8.4 (s)Ethyl-CH₂: ~3.1-3.3 (q)Ethyl-CH₃: ~1.4-1.6 (t)Aldehyde-C=O: ~188-193Thiazole-C2: ~168-173Thiazole-C4: ~150-155Thiazole-C5: ~125-130Ethyl-CH₂: ~26-31Ethyl-CH₃: ~14-16
4-Ethylthiazole-2-carbaldehyde Aldehyde-H: ~9.8-10.0 (s)Thiazole-H5: ~7.8-8.0 (s)Ethyl-CH₂: ~2.8-3.0 (q)Ethyl-CH₃: ~1.2-1.4 (t)Aldehyde-C=O: ~183-188Thiazole-C2: ~160-165Thiazole-C4: ~155-160Thiazole-C5: ~120-125Ethyl-CH₂: ~20-25Ethyl-CH₃: ~12-14

Key Differentiating Features (NMR):

  • The chemical shift of the lone thiazole proton is the most diagnostic feature. In this compound, the H4 proton will be significantly downfield due to the influence of the adjacent aldehyde group.

  • The chemical shift of the aldehyde proton will also vary subtly between the isomers.

  • In ¹³C NMR, the chemical shifts of the thiazole ring carbons, particularly C2, C4, and C5, will be distinct for each isomer, reflecting the different substitution patterns.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong carbonyl (C=O) stretch of the aldehyde. The position of this band can be influenced by the electronic effects of the thiazole ring.

Table 2: Predicted Characteristic IR Absorptions

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Thiazole Ring Vibrations (cm⁻¹)
This compound ~1690-1710~2720 and ~2820~1500-1600 and ~1300-1400
2-Ethylthiazole-4-carbaldehyde ~1685-1705~2720 and ~2820~1500-1600 and ~1300-1400
4-Ethylthiazole-2-carbaldehyde ~1695-1715~2720 and ~2820~1500-1600 and ~1300-1400

Key Differentiating Features (IR):

  • While the C=O stretching frequencies are expected to be similar, subtle shifts may be observed due to the different electronic environments.

  • The characteristic, and often weak, pair of aldehyde C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ will confirm the presence of the aldehyde functional group in all isomers.[6]

  • The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns of bands for each isomer, corresponding to the various bending and stretching vibrations of the entire molecule.

Mass Spectrometry (MS)

All three isomers will have the same molecular weight and are expected to show a prominent molecular ion peak (M⁺). The key to differentiation lies in the relative abundances of the fragment ions.

Table 3: Predicted Key Mass Spectral Fragments

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
All Isomers 141[C₆H₇NOS]⁺
This compound 112 ([M-CHO]⁺)Loss of the formyl radical.
113 ([M-C₂H₄]⁺)McLafferty-type rearrangement of the ethyl group.
2-Ethylthiazole-4-carbaldehyde 112 ([M-CHO]⁺)Loss of the formyl radical.
113 ([M-C₂H₄]⁺)McLafferty-type rearrangement of the ethyl group.
4-Ethylthiazole-2-carbaldehyde 112 ([M-CHO]⁺)Loss of the formyl radical.
113 ([M-C₂H₄]⁺)McLafferty-type rearrangement of the ethyl group.

Key Differentiating Features (MS):

  • The primary fragmentation of thiazoles often involves cleavage of the bonds adjacent to the sulfur and nitrogen atoms.[7]

  • A common fragmentation pathway for all isomers will be the loss of the formyl radical (CHO), resulting in a fragment at m/z 112.

  • Another likely fragmentation is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement from the ethyl group, leading to a fragment at m/z 113.

  • The relative intensities of these and other smaller fragment ions will be unique to each isomer, providing a characteristic mass spectral fingerprint. For example, the stability of the resulting cation after the loss of the formyl radical will differ depending on the substitution pattern, influencing the abundance of the m/z 112 peak.

Figure 2: General Fragmentation of 2-Ethylthiazole Aldehydes Parent [C₆H₇NOS]⁺˙ (m/z 141) Frag1 [M-CHO]⁺ (m/z 112) Parent->Frag1 -CHO• Frag2 [M-C₂H₄]⁺˙ (m/z 113) Parent->Frag2 -C₂H₄

Caption: Common mass spectral fragmentation pathways for ethylthiazole carbaldehyde isomers.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a combined spectroscopic approach. ¹H NMR spectroscopy offers the most definitive data for differentiation, with the chemical shift of the thiazole ring proton being a key diagnostic marker. IR spectroscopy provides confirmation of the aldehyde functional group, while mass spectrometry offers complementary information on the molecular weight and fragmentation patterns that can further distinguish the isomers. By following the detailed protocols and interpretative guidelines presented here, researchers can confidently and accurately characterize these important chemical entities.

References

A Comparative Guide to the Biological Activity of 2-Ethylthiazole-5-carbaldehyde and Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and relatively small, stable structure make it a cornerstone in the design of pharmacologically active agents.[1][2][3] Thiazole-containing compounds are found in a wide array of clinically approved drugs, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and antiviral.[4][5] This guide focuses on 2-Ethylthiazole-5-carbaldehyde, a specific derivative, and provides a comparative analysis of its potential biological activities by examining experimental data from structurally similar compounds. By understanding the structure-activity relationships (SAR) of related thiazoles, we can extrapolate the probable efficacy and mechanistic pathways of our target compound, guiding future research and development.

Comparative Analysis of Key Biological Activities

The versatility of the thiazole nucleus allows for its derivatives to exhibit a wide spectrum of biological effects. The specific activity is often dictated by the nature and position of substituents on the thiazole ring.[1] We will explore the most prominently reported activities—anticancer, antimicrobial, antioxidant, and anti-diabetic—by comparing data from various thiazole analogues.

Anticancer and Cytotoxic Potential

Thiazole derivatives are extensively studied for their ability to inhibit cancer cell proliferation.[6][7] The mechanism of action often involves inducing apoptosis (programmed cell death), disrupting the cell cycle, or inhibiting critical signaling pathways necessary for tumor growth.[5][8]

A study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[6] Notably, compound 4c in that study showed an IC₅₀ value of 2.57 µM against MCF-7 cells, which was more potent than the standard drug Staurosporine (IC₅₀ = 6.77 µM).[6] This highlights that substitutions at the 2-position of the thiazole ring, particularly with hydrazone linkages, can significantly enhance anticancer efficacy. Other research has shown that thiazole-5-carboxamide derivatives also exhibit inhibitory effects against various cancer cell lines, including A-549 (lung cancer).[9][10]

Table 1: Comparative in Vitro Cytotoxicity (IC₅₀) of Various Thiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Hydrazinyl-thiazol-4-ones (Comp. 4c)MCF-7 (Breast)2.57 ± 0.16[6]
Hydrazinyl-thiazol-4-ones (Comp. 4c)HepG2 (Liver)7.26 ± 0.44[6]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[6]
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51[6]
Arylidene-hydrazinyl-thiazoles (Comp. 4m)BxPC-3 (Pancreatic)<10 (76.15% inhibition)[11]
Arylidene-hydrazinyl-thiazoles (Comp. 4n)MOLT-4 (Leukemia)<10 (69.92% inhibition)[11]
Thiazole-5-carboxamides (Comp. 8c)A-549 (Lung)Not specified (48% inhibition at 5 µg/mL)[9]

The data suggests that the core thiazole structure is a viable starting point for developing potent anticancer agents. The presence of an aldehyde group at the 5-position, as in this compound, could serve as a reactive handle for synthesizing more complex hydrazone or carboxamide derivatives, potentially leading to highly active compounds.

cluster_structure Core Structure & Modification Sites Core This compound (Compound of Interest) Pos2 Position 2 (Ethyl Group) Core->Pos2 Influences Lipophilicity & Binding Pos4 Position 4 Core->Pos4 Site for Substitutions Pos5 Position 5 (Carbaldehyde Group) Core->Pos5 Key for Derivatization (e.g., Hydrazones)

Figure 1: Key positions for modification on the this compound scaffold.

Antimicrobial Activity

The rise of drug-resistant microbes necessitates the discovery of new antimicrobial agents.[12] Thiazole derivatives have long been recognized for their antibacterial and antifungal properties.[2][13][14] Their amphiphilic nature, allowing penetration of bacterial cell membranes, contributes to their effectiveness against both Gram-positive and Gram-negative bacteria.[15]

Studies have demonstrated that the antimicrobial potency of thiazoles is highly dependent on their substitution patterns. For instance, certain novel thiazole derivatives have shown significant activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and fungal strains like Candida albicans and Aspergillus flavus.[13][16] In one study, a compound labeled 'p-t' showed more potent antibacterial activity than the standard drug used.[13] The structure-activity relationship often reveals that incorporating specific moieties, such as halogens or heterocyclic rings, can enhance antimicrobial effects.[14][17]

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
5-HetarylthiazolesS. aureus6.25 - 12.5[2]
5-HetarylthiazolesE. coli6.25 - 12.5[2]
Ciprofloxacin (Standard)S. aureus / E. coli~6.25[18]
2-Phenyl-1,3-thiazole derivative (Comp. 12)S. aureus125 - 150[19]
2-Phenyl-1,3-thiazole derivative (Comp. 12)A. niger125 - 150[19]
Ofloxacin / Ketoconazole (Standards)Bacteria / Fungi~10[19]

The data indicates that while some thiazole derivatives show promise, achieving high potency (low MIC values) requires careful structural optimization.

Antioxidant Potential

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in many diseases.[20] Thiazole derivatives, particularly those containing phenolic fragments or specific hydrazone structures, have been evaluated as potent antioxidant agents.[20][21][22]

The antioxidant capacity is typically measured by the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22] A study on 2-amino-5-methylthiazol derivatives containing an oxadiazole moiety found that compounds with electron-donating substituents showed significant radical scavenging potential, with IC₅₀ values as low as 17.2 µg/mL.[22] Another study synthesized a series of thiazole-carboxamide derivatives and found several compounds with more potent DPPH scavenging activity (IC₅₀ = 0.185 µM) than the standard antioxidant Trolox (IC₅₀ = 3.10 µM).[23]

Emerging Activity: Anti-Diabetic Potential of Thiazole-5-Carbaldehydes

Of particular relevance to our target compound is the research into 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes as potential anti-diabetic agents.[24][25] These compounds are structurally very similar to this compound, differing primarily at the 2-position. This research provides the most direct insight into the potential role of the carbaldehyde group at position 5.

The study found that these compounds exhibited excellent α-amylase inhibitory activity, a key mechanism for controlling post-prandial hyperglycemia.[24] Compound 3a from the series showed an IC₅₀ of 14.6 mM.[24] Furthermore, many of the compounds displayed potent anti-glycation potential, which is crucial for preventing long-term diabetic complications.[24][25] The structure-activity relationship indicated that the nature of the substituent on the aryl ring significantly influenced the activity.[24] This strongly suggests that the thiazole-5-carbaldehyde scaffold is a promising starting point for the development of novel anti-diabetic drugs.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed methodologies for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol, adapted from standard procedures, measures the metabolic activity of cells as an indicator of cell viability.[6][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds and a positive control (e.g., Staurosporine) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow S1 1. Seed Cells in 96-well plate S2 2. Treat Cells with Thiazole Compounds S1->S2 S3 3. Incubate (48-72 hours) S2->S3 S4 4. Add MTT Reagent S3->S4 S5 5. Incubate (4 hours) S4->S5 S6 6. Solubilize Formazan (Add DMSO) S5->S6 S7 7. Read Absorbance (570 nm) S6->S7 S8 8. Calculate IC50 S7->S8

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][26]

Step-by-Step Workflow:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole compounds in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitutions: This position is critical. Large, complex moieties, often linked via hydrazone or amide bonds, are frequently associated with potent anticancer and antimicrobial activity.[5][6][14] The ethyl group in our target compound is relatively simple; derivatizing it or replacing it could significantly modulate activity.

  • Position 5 Substitutions: The presence of a carbaldehyde or carboxamide at this position appears crucial for specific activities like anti-diabetic (α-amylase inhibition) and certain anticancer effects.[9][24] This group acts as an excellent chemical handle for creating libraries of derivatives for further screening.

  • Aryl Group Modifications: When an aryl (e.g., phenyl) group is part of a substituent, its decoration with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups can fine-tune the activity, often enhancing potency and selectivity.[5][24]

Conclusion

The thiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While direct experimental data for this compound is limited in the reviewed literature, a comparative analysis of structurally similar compounds provides a strong foundation for predicting its potential. The presence of the carbaldehyde at position 5 is particularly promising, suggesting potential for anti-diabetic and anticancer applications upon further derivatization. The ethyl group at position 2 provides a lipophilic character that can be further optimized. Future research should focus on synthesizing a library of derivatives from this compound—particularly hydrazones, semicarbazones, and carboxamides—and screening them against a panel of cancer cell lines, microbial strains, and metabolic enzymes to fully elucidate its therapeutic potential.

References

A Senior Application Scientist's Guide to Confirming the Identity of 2-Ethylthiazole-5-carbaldehyde in a Complex Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In the realms of pharmaceutical development, flavor chemistry, and novel materials research, the unambiguous identification of a specific chemical entity within a complex matrix is a foundational requirement. An erroneous identification can derail a research program, compromise product quality, and lead to significant financial and temporal losses. This guide addresses the challenge of confirming the identity of 2-Ethylthiazole-5-carbaldehyde , a heterocyclic compound of interest, using a multi-faceted, self-validating analytical workflow. We will move beyond simple peak matching to build a robust, evidence-based case for its structural confirmation, explaining the causality behind each experimental choice.

Strategic Workflow: From Detection to Unambiguous Confirmation

Workflow cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Tentative Identification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Verification A Complex Mixture (e.g., Reaction Product, Extract) B Gas Chromatography (GC) Separation by Volatility & Polarity A->B C Mass Spectrometry (MS) Detection & Fragmentation B->C E Fraction Collection / Purification B->E D Tentative ID: MW = 141 Key Fragments Identified C->D F NMR Spectroscopy (1H, 13C, 2D) Atom Connectivity E->F G Proposed Structure Assembled F->G I Comparative Analysis (GC-MS, NMR) G->I H Certified Reference Material (CRM) of this compound H->I J Unambiguous Confirmation I->J

Caption: Overall workflow for unambiguous compound identification.

Part 1: The Separation - Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: For a volatile, thermally stable molecule like this compound, Gas Chromatography (GC) is the separation technique of choice. It offers superior resolution for volatile organic compounds compared to HPLC. The coupling of GC to a Mass Spectrometer (MS) provides two critical dimensions of data in a single run: retention time (a characteristic of the molecule under specific conditions) and mass-to-charge ratio (an intrinsic property).

A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, or DB-5) is an excellent starting point. It provides a good balance of dispersive and dipole-dipole interactions, allowing for the effective separation of a wide range of analytes.

Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • Instrument: Agilent 8890 GC coupled to a 5977C MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • QC Check: Perform a system suitability test by injecting a known standard mixture to verify retention time stability and detector response.

  • Sample Preparation:

    • Dissolve the complex mixture in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

    • Prepare a solvent blank and a positive control (if a reference standard is available).

  • GC Method:

    • Inlet: Splitless injection at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450.

Part 2: Tentative Identification - Interpreting the Mass Spectrum

Trustworthiness: Electron Ionization (EI) at 70 eV is a standardized, high-energy technique that produces reproducible fragmentation patterns.[1] These patterns serve as a "fingerprint" for a molecule and can be compared against extensive, validated libraries like the NIST Mass Spectral Library for a tentative identification.

For this compound (Molecular Weight: 141.19 g/mol ), we anticipate the following key signals:

m/z (Mass-to-Charge)Proposed Fragment IonRationale for Formation
141 [M]•+ (Molecular Ion) The intact molecule with one electron removed. Its presence is critical.
140[M-H]•Loss of the hydrogen radical from the aldehyde group. Common for aldehydes.
112[M-CHO]• or [M-C2H5]•Loss of the formyl radical (CHO) or the ethyl radical (C2H5). This overlap is a key feature.
126[M-CH3]•Alpha-cleavage of the terminal methyl group from the ethyl side chain.
84[C4H4S]•+Fragmentation of the thiazole ring.

The presence of a peak at m/z 141, along with a logical pattern of losses (e.g., -1 for H, -29 for CHO/C2H5), provides strong, yet circumstantial, evidence for the presence of our target compound. However, it does not rule out structural isomers.

Part 3: Unambiguous Confirmation - The Power of NMR Spectroscopy

Expertise & Causality: While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise atomic connectivity of a molecule.[2][3] It provides definitive proof of the carbon-hydrogen framework, distinguishing between isomers that may have identical mass spectra. For this, the compound of interest must be isolated from the mixture, typically by preparative chromatography.

Predicted NMR Data for this compound

Based on established chemical shift principles and data from similar heterocyclic compounds, we can predict the expected NMR spectra.[4][5][6]

Proton EnvironmentPredicted ¹H Shift (ppm)MultiplicityIntegration
Aldehyde (-H CO)~9.9Singlet (s)1H
Thiazole Ring (-CH =)~8.7Singlet (s)1H
Ethyl Methylene (-CH ₂CH₃)~3.2Quartet (q)2H
Ethyl Methyl (-CH₂CH ₃)~1.4Triplet (t)3H
Carbon EnvironmentPredicted ¹³C Shift (ppm)
Aldehyde (-C HO)~185
Thiazole Ring (C 2-Et)~175
Thiazole Ring (C 5-CHO)~152
Thiazole Ring (C 4-H)~148
Ethyl Methylene (-C H₂CH₃)~24
Ethyl Methyl (-CH₂C H₃)~14
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Isolate the target peak from the complex mixture using preparative GC or HPLC.

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiments:

      • 1D Proton (¹H): Standard proton experiment.

      • 1D Carbon (¹³C): Standard proton-decoupled carbon experiment.

      • (Optional but Recommended) 2D COSY (Correlation Spectroscopy): To show which protons are coupled (e.g., the ethyl CH₂ and CH₃).

      • (Optional but Recommended) 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.

      • (Optional but Recommended) 2D HMBC (Heteronuclear Multiple Bond Correlation): To see long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing the structure together.

Using 2D NMR to Build the Structure

The HMBC experiment is particularly powerful. It would show correlations from the aldehyde proton (~9.9 ppm) to the C4 and C5 carbons of the thiazole ring, and from the ethyl CH₂ protons (~3.2 ppm) to the C2 carbon, definitively placing the substituents on the ring.

Caption: Key HMBC correlations confirming substituent placement.

Part 4: Orthogonal & Final Verification

Trustworthiness: To ensure the highest level of confidence, we employ orthogonal methods—techniques that rely on different physical principles.[7][8] This protects against coincidental data alignment and provides a more holistic characterization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups by detecting their vibrational frequencies. It is an excellent, rapid, and non-destructive orthogonal method.

    • Expected Peaks:

      • ~1705 cm⁻¹: A strong, sharp peak for the C=O stretch of the aldehyde, conjugated to the thiazole ring.[9][10]

      • ~2720 cm⁻¹ & ~2820 cm⁻¹: Two weaker bands characteristic of the C-H stretch of an aldehyde.[9]

      • ~1500-1600 cm⁻¹: Peaks associated with the C=C and C=N stretching of the thiazole ring.[11]

  • Comparison with a Certified Reference Material (CRM): This is the ultimate and most crucial step for confirmation.

    • Protocol: Procure a certified standard of this compound.

    • Analyze the CRM using the identical GC-MS and NMR methods developed for the unknown sample.

    • Confirmation Criteria: The retention time, mass spectrum, and all NMR spectra of the isolated unknown must be identical to those of the CRM.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
GC-MS Retention Time, Molecular Weight, Fragmentation PatternHigh sensitivity, excellent for volatile mixtures, provides tentative ID via library search.Cannot distinguish some isomers, fragmentation can be complex, molecular ion may be absent.
NMR Precise atom connectivity (C-H framework)Gold standard for structural elucidation, definitively distinguishes isomers.[12]Lower sensitivity, requires pure sample, more time-consuming.
FTIR Functional GroupsFast, non-destructive, good for confirming presence of key groups (e.g., C=O).Provides limited structural information, not suitable for complex mixtures.
CRM Comparison Identity ConfirmationProvides absolute, legally and scientifically defensible proof of identity.Dependent on the availability and cost of the standard.

Conclusion

Confirming the identity of a compound like this compound in a complex mixture is a rigorous process that demands more than a single analytical run. By systematically applying a workflow that leverages the separation power of GC, the fingerprinting capability of MS, and the definitive structural insight of NMR, we can build an irrefutable case for its identity. The final, critical step of comparing these orthogonal datasets against a certified reference material transforms a hypothesis into a validated scientific fact, ensuring the integrity and trustworthiness of any subsequent research and development.

References

Navigating Cross-Reactivity: A Comparative Guide to 2-Ethylthiazole-5-carbaldehyde in Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of assay data is paramount. The presence of seemingly minor impurities or structural analogs can lead to significant cross-reactivity, compromising results and leading to costly dead ends. This guide provides an in-depth technical analysis of the cross-reactivity potential of 2-Ethylthiazole-5-carbaldehyde, a versatile heterocyclic aldehyde used in various synthetic applications. We will explore its performance in common assay formats, compare it with a relevant structural analog, and provide detailed experimental protocols to empower you to validate your own systems.

The Challenge of Aldehyde Reactivity in Biological Assays

This compound, with its thiazole nucleus and aldehyde functional group, is a compound of interest in various research areas, including medicinal chemistry and materials science.[3] However, its potential for cross-reactivity in sensitive analytical methods warrants careful consideration.

Comparative Analysis: this compound vs. 2-Acetylthiazole

To illustrate the impact of subtle structural differences on assay performance, we will compare this compound with its close structural analog, 2-Acetylthiazole. The key difference lies in the carbonyl functional group: an aldehyde versus a ketone. While both are carbonyl compounds, aldehydes are generally more reactive than ketones due to steric and electronic factors.

CompoundStructureKey Functional GroupPredicted Reactivity
This compound this compoundAldehydeHigh
2-Acetylthiazole 2-AcetylthiazoleKetoneModerate

Table 1: Comparison of this compound and 2-Acetylthiazole.

Assessing Cross-Reactivity in a Competitive ELISA Framework

Immunoassays are particularly susceptible to cross-reactivity, where a substance other than the target analyte binds to the antibody, leading to inaccurate quantification.[4] For small molecules like this compound, a competitive ELISA format is often employed. In this setup, the sample analyte competes with a labeled antigen for a limited number of antibody binding sites.

A hypothetical competitive ELISA was designed to detect a target molecule with a thiazole core. The cross-reactivity of this compound and 2-Acetylthiazole was then evaluated.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_coating Antibody Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Signal Detection A Coat microplate wells with capture antibody specific for the target thiazole core. B Block unbound sites with a suitable blocking buffer (e.g., BSA or non-fat milk). A->B Wash C Add a mixture of enzyme-labeled target antigen and the test compound (this compound or 2-Acetylthiazole) at various concentrations. B->C Wash D Add substrate and measure the colorimetric signal. C->D Wash E Calculate % inhibition and determine IC50 values. D->E

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Hypothetical Cross-Reactivity Data

The results are expressed as the concentration of the test compound required to inhibit 50% of the labeled antigen binding (IC50). A lower IC50 value indicates higher cross-reactivity.

CompoundIC50 (µM)% Cross-Reactivity
Target Analyte0.1100%
This compound 150.67%
2-Acetylthiazole 500.2%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 2: Hypothetical cross-reactivity data in a competitive ELISA.

These hypothetical results suggest that while both compounds exhibit some cross-reactivity, the aldehyde is approximately three times more cross-reactive than the ketone in this immunoassay. This underscores the importance of the aldehyde group in mediating off-target binding.

Orthogonal Validation using High-Performance Liquid Chromatography (HPLC)

To provide an independent measure of specificity and to accurately quantify these compounds in a mixture, a High-Performance Liquid Chromatography (HPLC) method with UV detection is an excellent orthogonal technique. Unlike immunoassays, which rely on binding affinity, HPLC separates compounds based on their physicochemical properties.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow A Prepare standard solutions of this compound and 2-Acetylthiazole. B Inject samples onto a C18 reverse-phase column. A->B C Elute with a gradient of acetonitrile and water. B->C D Detect compounds using a UV detector at a specified wavelength. C->D E Quantify based on peak area and retention time. D->E

References

A Comparative Guide to the Synthesis of 2-Ethylthiazole-5-carbaldehyde: Benchmarking Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and flavor chemistry, 2-Ethylthiazole-5-carbaldehyde stands as a valuable heterocyclic building block. Its unique structural motif is a key component in various bioactive molecules and aroma compounds. The efficient synthesis of this intermediate is paramount for downstream applications, driving the continuous search for optimized and scalable production methods.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for this compound: the classical Hantzsch thiazole synthesis and a modern functionalization approach via Vilsmeier-Haack formylation. By examining the mechanistic underpinnings, experimental protocols, and key performance metrics of each route, this document aims to equip researchers with the insights necessary to make informed decisions for their specific synthetic needs.

Route 1: The Classical Approach - Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains a foundational method for constructing the thiazole ring.[1][2] This one-pot cyclocondensation reaction brings together an α-halocarbonyl compound and a thioamide. For our target molecule, this translates to the reaction between thiopropionamide and a protected form of 3-bromo-2-oxopropanal.

Causality Behind Experimental Choices

The selection of starting materials is dictated by the final desired substitution pattern on the thiazole ring.

  • Thiopropionamide: This thioamide serves as the source for the nitrogen atom, the sulfur atom, and the C2-ethyl group of the thiazole. It is typically synthesized from propionitrile via thionation.[3]

  • Bromoacetaldehyde Diethyl Acetal: Direct use of α-haloaldehydes can be problematic due to their high reactivity and instability. Therefore, a protected version, bromoacetaldehyde diethyl acetal, is employed. The acetal group is stable under the slightly acidic conditions of the Hantzsch reaction and can be easily hydrolyzed in a subsequent step to reveal the desired carbaldehyde functionality.[4]

The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the halo-acetal, followed by cyclization and dehydration to form the aromatic thiazole ring.[5]

Experimental Protocol: Hantzsch Synthesis

Step 1a: Synthesis of Thiopropionamide

A mixture of propionitrile and diphenylphosphinodithioic acid in isopropanol is heated to prepare thiopropionamide.[3] This thioamide is then used in the subsequent cyclization step.

Step 1b: Cyclization and Deprotection

  • Thiopropionamide (1.0 eq) and bromoacetaldehyde diethyl acetal (1.1 eq) are dissolved in ethanol.

  • The mixture is heated to reflux (approx. 78 °C) for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude intermediate, 2-ethyl-5-(diethoxymethyl)thiazole, is dissolved in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (2M).

  • The solution is stirred at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • The reaction is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Workflow Diagram: Hantzsch Synthesis

Hantzsch Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Deprotection & Purification Thiopropionamide Thiopropionamide Reaction1 Reflux in Ethanol (4-6h, 78°C) Thiopropionamide->Reaction1 Bromoacetal Bromoacetaldehyde Diethyl Acetal Bromoacetal->Reaction1 Intermediate 2-Ethyl-5-(diethoxymethyl)thiazole Reaction1->Intermediate Deprotection Aqueous HCl / THF (2-4h, RT) Intermediate->Deprotection Workup Neutralization, Extraction & Drying Deprotection->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Hantzsch synthesis of this compound.

Route 2: The Modern Approach - Functionalization of 2-Ethylthiazole

This strategy involves a two-step process: first, the synthesis of the 2-ethylthiazole core, followed by the regioselective introduction of the formyl group at the C5 position. This approach offers flexibility and often avoids the use of unstable α-haloaldehydes. The formylation is typically achieved via the Vilsmeier-Haack reaction.[6][7]

Causality Behind Experimental Choices
  • Synthesis of 2-Ethylthiazole: A common method to synthesize 2-alkylthiazoles is the reaction of thioacetamide with an appropriate α-haloketone. For 2-ethylthiazole, 1-chloro-2-butanone would be a suitable starting material.

  • Vilsmeier-Haack Formylation: This reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[7] The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][8] The reaction is highly regioselective for 2-substituted thiazoles, with formylation occurring almost exclusively at the C5 position due to the electronic directing effects of the ring heteroatoms.

Experimental Protocol: Vilsmeier-Haack Formylation

Step 2a: Synthesis of 2-Ethylthiazole

  • Thioacetamide (1.0 eq) and 1-chloro-2-butanone (1.0 eq) are dissolved in ethanol.

  • The mixture is heated to reflux for 3-5 hours.

  • After cooling, the reaction mixture is concentrated, and the residue is taken up in ethyl acetate and washed with aqueous sodium bicarbonate and brine.

  • The organic layer is dried and concentrated to yield crude 2-ethylthiazole, which can be purified by distillation.

Step 2b: Vilsmeier-Haack Formylation

  • In a flask cooled to 0 °C under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq).[8][9] The mixture is stirred for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

  • A solution of 2-ethylthiazole (1.0 eq) in anhydrous DMF is added dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-8 hours.

  • The reaction is cooled and carefully poured onto crushed ice.

  • The aqueous mixture is neutralized to pH 7-8 with a cold aqueous sodium hydroxide solution.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.

  • The final product is purified by column chromatography.

Workflow Diagram: Vilsmeier-Haack Formylation

Vilsmeier-Haack Workflow cluster_0 Step 1: Synthesis of 2-Ethylthiazole cluster_1 Step 2: Formylation & Purification Thioacetamide Thioacetamide Reaction1 Reflux in Ethanol (3-5h) Thioacetamide->Reaction1 Haloketone 1-Chloro-2-butanone Haloketone->Reaction1 Intermediate 2-Ethylthiazole Reaction1->Intermediate Reaction2 Heat (60-70°C) (4-8h) Intermediate->Reaction2 Vilsmeier Vilsmeier Reagent (POCl₃/DMF, 0°C) Vilsmeier->Reaction2 Workup Hydrolysis, Extraction & Drying Reaction2->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Alternative Modern Route: Lithiation and Formylation

A noteworthy alternative to the Vilsmeier-Haack reaction is the direct lithiation of 2-ethylthiazole. The C5 proton of the thiazole ring is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).[10] The resulting 2-ethyl-5-lithiothiazole is a potent nucleophile that can be quenched with an electrophilic formylating agent, such as DMF, to yield the target aldehyde.

This method often provides very high yields and clean reactions but requires strict anhydrous conditions and the careful handling of pyrophoric n-BuLi.[11][12][13]

Performance Benchmark: A Comparative Analysis

MetricRoute 1: Hantzsch SynthesisRoute 2: Vilsmeier-Haack FormylationAlternative: Lithiation/Formylation
Overall Yield Moderate (Typically 40-60% over 2 steps)Good (Typically 60-75% over 2 steps)Good to Excellent (Often >75%)
Number of Steps 2 (Cyclization, Deprotection)2 (Thiazole formation, Formylation)2 (Thiazole formation, Lithiation)
Reaction Time 6-10 hours7-13 hours5-8 hours
Scalability Good; one-pot variations exist.[14]Excellent; common industrial method.Good; requires careful control of temperature and reagent addition on a large scale.
Reagent Safety Uses α-haloacetal (lachrymator).Uses POCl₃ (highly corrosive, water-reactive).[9][15]Uses n-BuLi (pyrophoric, water-reactive).[11][13]
Key Advantages Convergent, classic, well-understood.High regioselectivity, good yields.High yields, very clean reactions.
Key Disadvantages Potential for side products; use of lachrymatory reagents.Use of highly corrosive and water-sensitive reagents.Requires cryogenic temperatures and handling of pyrophoric reagents.

Conclusion and Recommendations

Both the classical Hantzsch synthesis and the modern Vilsmeier-Haack formylation represent viable and robust pathways to this compound.

  • The Hantzsch Synthesis is a reliable and convergent route, particularly suitable for laboratories where the handling of highly corrosive reagents like phosphorus oxychloride is a concern. Its primary drawback lies in the handling of lachrymatory α-halo carbonyl precursors.

  • The Vilsmeier-Haack Formylation route generally offers higher overall yields and is highly scalable, making it attractive for larger-scale production. However, it necessitates stringent safety protocols due to the use of phosphorus oxychloride.[8][15]

  • The Lithiation/Formylation alternative presents an excellent option for achieving high yields under very clean conditions, provided the laboratory is equipped to handle cryogenic and pyrophoric reagents safely.

The ultimate choice of synthetic route will depend on the specific constraints and priorities of the research or production environment, including scale, available equipment, safety protocols, and desired yield.

References

A Senior Application Scientist's Guide to Isotopic Labeling of 2-Ethylthiazole-5-carbaldehyde for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Complex Mechanisms with Molecular Tracers

In the intricate world of chemical and biological transformations, understanding the precise journey of atoms and molecules is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope (e.g., deuterium for hydrogen, carbon-13 for carbon-12), serves as a powerful tool for elucidating reaction mechanisms, metabolic pathways, and the origins of flavor compounds.[] This guide provides an in-depth comparison of isotopically labeled 2-Ethylthiazole-5-carbaldehyde as a tracer in mechanistic studies, particularly within the context of the Maillard reaction, a cornerstone of food chemistry and a process of growing interest in biomedical research.

This compound is a key aroma compound formed during the Maillard reaction, contributing to the desirable roasted and nutty flavors in various cooked foods. Understanding its formation pathway is crucial for controlling and optimizing flavor development. This guide will delve into the synthesis of isotopically labeled this compound, compare its utility against other tracer methodologies, and provide detailed experimental protocols to empower researchers in their quest for mechanistic clarity.

Strategic Synthesis of Labeled this compound Isotopologues

The strategic placement of isotopic labels within this compound allows for the precise tracking of its constituent atoms. Here, we propose synthetic routes for preparing deuterated and carbon-13 labeled versions of the target molecule. The choice of labeling position is dictated by the specific mechanistic question being addressed. For instance, labeling the ethyl group can help determine its origin, while labeling the thiazole ring can shed light on the cyclization process.

Proposed Synthetic Workflow

The synthesis of labeled this compound can be approached via a modified Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. By using isotopically labeled starting materials, the labels can be incorporated into the final product.

G cluster_0 Synthesis of Labeled Precursors cluster_1 Hantzsch Thiazole Synthesis cluster_2 Formylation Labeled Bromoethane Deuterated or 13C-labeled Bromoethane Reaction Condensation Reaction Labeled Bromoethane->Reaction Labeled Thioacetamide 13C or 15N-labeled Thioacetamide Labeled Thioacetamide->Reaction Labeled_Thiazole Isotopically Labeled 2-Ethylthiazole Reaction->Labeled_Thiazole Formylation_Step Vilsmeier-Haack or similar formylation Labeled_Thiazole->Formylation_Step Final_Product Isotopically Labeled This compound Formylation_Step->Final_Product

Caption: General synthetic workflow for isotopically labeled this compound.

Experimental Protocols

This protocol focuses on deuterium labeling of the ethyl group to trace its origin.

Step 1: Preparation of Bromoethane-d₅

Commercially available bromoethane-d₅ can be used. Alternatively, it can be synthesized from ethanol-d₆ by reaction with phosphorus tribromide.

Step 2: Hantzsch Thiazole Synthesis with Bromoethane-d₅

  • In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol.

  • Add bromoethane-d₅ (1.1 eq) to the solution.

  • The reaction mixture is then condensed with a suitable C3-building block that will form the C4, C5 and aldehyde group of the final product, such as 3-bromo-2-oxopropanal.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-(ethyl-d₅)-thiazole by column chromatography.

Step 3: Formylation of 2-(Ethyl-d₅)-thiazole

  • To a solution of 2-(ethyl-d₅)-thiazole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(ethyl-d₅)-thiazole-5-carbaldehyde.

This protocol allows for the tracking of the thiazole ring formation.

Step 1: Synthesis of [¹³C₂]-labeled C3-building block

A suitable starting material would be a ¹³C₂-labeled 3-halopropenal derivative. The synthesis of such precursors can be complex and may require custom synthesis.

Step 2: Hantzsch Thiazole Synthesis with ¹³C₂-labeled precursor

  • Follow the procedure outlined in Protocol 1, Step 2, but use the ¹³C₂-labeled 3-bromo-2-oxopropanal and unlabeled bromoethane and thioacetamide.

Step 3: Formylation

  • Follow the formylation procedure from Protocol 1, Step 3.

Comparison with Alternative Tracer Methodologies

The choice of a tracer for mechanistic studies is critical and depends on various factors, including the specific research question, synthetic accessibility, cost, and analytical detection methods. Here, we compare isotopically labeled this compound with other common tracers used in Maillard reaction studies.

Tracer MethodologyPrincipleAdvantagesDisadvantagesTypical Application
Labeled this compound Direct tracking of the formation and fate of a specific Maillard reaction product.High specificity for the target analyte's pathway. Provides direct evidence of precursor-product relationships.Synthesis can be complex and costly. Limited to the study of a single product's formation.Elucidating the specific formation mechanism of this compound.
Labeled Amino Acids (e.g., [¹³C]-Cysteine) Tracing the incorporation of amino acid fragments into various Maillard reaction products.Commercially available. Allows for the study of a broad range of nitrogen- and sulfur-containing products.Can lead to complex labeling patterns in products, making interpretation challenging.Investigating the role of specific amino acids in the formation of flavor compounds.
Labeled Sugars (e.g., [¹³C]-Glucose) Tracking the degradation of sugars and the incorporation of their fragments into Maillard products.Commercially available. Provides insights into sugar fragmentation pathways.Complex fragmentation patterns can make it difficult to trace specific carbon atoms.Studying the contribution of different parts of the sugar molecule to flavor formation.
Labeled Dicarbonyl Compounds (e.g., [¹³C]-Glyoxal) Investigating the role of key intermediates in the Maillard reaction.Targets specific reactive intermediates. Can simplify the interpretation of labeling patterns.Synthesis of labeled dicarbonyls can be challenging. May not reflect the in-situ formation of these intermediates.Understanding the role of Strecker degradation and other pathways involving dicarbonyls.
Labeled Pyrazines Used as indicators of specific Maillard reaction pathways.Can provide a broader picture of the reaction network.Indirect measure of the pathways leading to other flavor compounds. Synthesis can be complex.Assessing the overall extent and type of Maillard browning.

Decision-Making Workflow for Tracer Selection

G Start Start: Define Mechanistic Question Question_Type Specific Product Formation Pathway? Start->Question_Type Yes Yes Question_Type->Yes No No Question_Type->No Labeled_Product Use Isotopically Labeled This compound Yes->Labeled_Product Precursor_Role Investigating Role of a Specific Precursor? No->Precursor_Role Yes_Precursor Yes Precursor_Role->Yes_Precursor No_Precursor No Precursor_Role->No_Precursor Labeled_Precursor Use Labeled Amino Acid, Sugar, or Dicarbonyl Yes_Precursor->Labeled_Precursor General_Pathway Use Labeled Pyrazines or a combination of tracers No_Precursor->General_Pathway

Caption: A decision-making workflow for selecting the appropriate isotopic tracer.

Analytical Considerations: From Sample to Data

The successful application of isotopically labeled compounds hinges on robust analytical techniques capable of differentiating and quantifying labeled and unlabeled species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. The mass spectrometer allows for the clear differentiation of isotopologues based on their mass-to-charge ratio (m/z). Solid-phase microextraction (SPME) is often used for sample preparation to concentrate the analytes from the sample matrix.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile Maillard reaction products or for analyzing complex mixtures without derivatization, LC-MS is the method of choice. It offers high sensitivity and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C and ²H NMR, can provide detailed information about the exact position of the isotopic label within the molecule, which is invaluable for confirming the success of the synthesis and for detailed mechanistic interpretations.

Case Study: Elucidating the Formation of 2-Acetylthiazole

A study by Wang et al. (2021) on the formation of the related compound, 2-acetylthiazole, in the Maillard reaction between D-glucose and L-cysteine provides an excellent example of the power of isotopic labeling.[2] Using the carbon module labeling (CAMOLA) technique with ¹³C-labeled glucose, they were able to demonstrate that the C-4 and C-5 atoms of the 2-acetylthiazole ring originated from the glucose molecule. This type of specific, unambiguous data is only achievable through isotopic labeling and is crucial for building accurate mechanistic models.

Conclusion: A Precision Tool for Mechanistic Discovery

Isotopically labeled this compound is a highly specific and powerful tool for dissecting the intricate pathways of its formation in complex chemical environments like the Maillard reaction. While the synthesis of labeled compounds requires careful planning and execution, the mechanistic insights gained are often unparalleled. By carefully considering the research question and comparing the advantages and disadvantages of different tracer methodologies, researchers can select the most appropriate tool to illuminate the molecular transformations at the heart of their studies. This guide provides a foundational framework for the synthesis, application, and comparative evaluation of isotopically labeled this compound, empowering scientists to unravel the complexities of chemical and biological reactions with greater precision.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Ethylthiazole-5-carbaldehyde in a laboratory setting. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in regulatory compliance and the chemical principles that dictate these safety measures. This protocol is designed to protect laboratory personnel, ensure environmental integrity, and maintain full compliance with federal and local regulations.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible liquid that is harmful if swallowed, causes significant skin and eye irritation, and may provoke an allergic skin reaction.[1] The reactivity of the aldehyde functional group, combined with the nature of the thiazole ring, necessitates stringent handling protocols. The compound is also noted as being air-sensitive, which requires careful storage.[1]

The primary regulatory framework governing chemical waste in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] This legislation establishes a "cradle-to-grave" responsibility for hazardous waste generators, meaning accountability rests with your institution from the moment the waste is created until its final, safe disposal.[4] Due to its combustible nature, this compound must be managed as a characteristic hazardous waste for Ignitability .[1][5]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Combustible Liquid Can ignite when exposed to a source of ignition.[1]Work away from open flames, hot surfaces, and spark sources. Use spark-proof tools where necessary.[6][7]
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[8]
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[1]Wear chemical-resistant gloves (e.g., Nitrile rubber). Wear a lab coat or appropriate protective clothing.[1][6]
Serious Eye Irritation Causes serious eye irritation.[1]Wear chemical safety goggles or a face shield as described by OSHA regulations.[1][6]
Air Sensitive May degrade or react upon exposure to air.[1]Handle under an inert atmosphere where possible. Keep containers tightly closed.[1][7]

Standard Operating Protocol for Waste Accumulation

Proper disposal begins at the point of generation. The following protocol ensures that waste containing this compound is accumulated safely and in compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound, including residues, contaminated labware (e.g., pipette tips, vials), and reaction solutions, must be designated as hazardous waste.[9]

  • Causality: The core principle of waste segregation is to prevent dangerous chemical reactions. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7] Mixing these materials can lead to vigorous, exothermic reactions. Therefore, this waste stream must be kept separate.

Step 2: Waste Containerization

Select a container that is chemically compatible and robust.

  • Container Selection: Use a dedicated, leak-proof container with a secure, screw-top cap.[3][10] High-density polyethylene (HDPE) containers are generally suitable.[9] If possible, use the original manufacturer's container, provided it is in good condition.[10] Never use food-grade containers like milk jugs or jars.[3][10]

  • Filling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[11]

  • Closure: Keep the container closed at all times except when actively adding waste.[3][10] This minimizes the release of vapors and prevents contamination.

Step 3: Proper Labeling

Accurate labeling is a critical, non-negotiable step required by law.

  • Label Contents: The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Identification: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. If the waste is a mixture, list all components and their approximate percentages.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[10]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][11][12]

  • Conditions: The area should be well-ventilated and equipped with secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Inspections: The SAA must be inspected weekly to check for container leakage or deterioration.[10]

  • Time and Volume Limits: A container can remain in an SAA for up to one year after the accumulation start date, or until it is full.[10] Once a container is full, it must be removed from the SAA within three days.[10]

DisposalWorkflow cluster_prep Preparation cluster_accumulation Waste Accumulation Protocol cluster_disposal Final Disposal start Begin Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste (Avoid acids, oxidizers) ppe->segregate container Select & Fill Compatible Container (≤90% Full) segregate->container label_waste Label Container ('Hazardous Waste', Chemical Name, Date) container->label_waste store Store in SAA (Secondary Containment, Closed Lid) label_waste->store ehs_contact Arrange Pickup with EHS Department store->ehs_contact When Full or at Time Limit end Waste Removed for Disposal ehs_contact->end

Caption: Workflow for the safe accumulation and disposal of this compound waste.

Emergency Procedures: Spill and Exposure Management

Accidents require a calm, methodical response. All personnel should be familiar with these procedures and the location of emergency equipment.

Small-Scale Laboratory Spill
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.[9]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[6][9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from outside the fume hood.

  • Contain: Wearing appropriate PPE, prevent the spread of the liquid using an inert absorbent material such as vermiculite, sand, or earth.[6][9] Do not use combustible materials like paper towels.

  • Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container using spark-proof tools.[6][9]

  • Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[9]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[9]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[8] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[13] Call a poison control center or doctor immediately for treatment advice.[1]

Final Disposal Logistics

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[2][10] This is illegal and environmentally hazardous.

The final step in the disposal process is to coordinate with your institution's EHS department or a licensed hazardous waste contractor. They are trained and equipped to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations.

By adhering to this comprehensive guide, you fulfill your professional and legal responsibility to ensure a safe laboratory environment and protect our shared ecosystem.

References

A Comprehensive Guide to the Safe Handling of 2-Ethylthiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 2-Ethylthiazole-5-carbaldehyde. The following protocols and recommendations are synthesized from established safety principles for aldehyde compounds and data from structurally similar molecules, ensuring a robust framework for laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or dust may irritate the respiratory system.[1]

  • Allergic Skin Reaction: Some individuals may develop sensitization to similar chemical structures.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a risk assessment for handling this compound in a laboratory setting.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][5]

Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[6]

    • Face Shield: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in addition to safety goggles.[7][8]

  • Hand Protection:

    • Gloves: Due to the lack of specific glove breakthrough data for this compound, it is prudent to select gloves with broad chemical resistance.

      • Nitrile Gloves: Disposable nitrile gloves provide good protection against a wide range of chemicals and are suitable for incidental contact.[6][9] Always double-glove to provide an extra layer of protection.

      • Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and always upon completion of a task. Do not reuse disposable gloves.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves, buttoned, is required to protect the skin and clothing.[6][7]

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory. Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire.[6]

  • Respiratory Protection:

    • Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[1][10]

    • In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[6][11]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound task What is the task? start->task routine Routine Handling (Weighing, Transfer) task->routine Routine Use spill Spill or Emergency task->spill Spill/Emergency ppe_routine Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat routine->ppe_routine Low Splash Potential ppe_splash Enhanced PPE: - Standard PPE + Face Shield routine->ppe_splash High Splash Potential ppe_spill Emergency PPE: - Chemical Resistant Gloves - Splash Goggles & Face Shield - Chemical Resistant Apron - Respiratory Protection (if required) spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Use Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary materials and equipment before starting the experiment.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Wash hands thoroughly with soap and water before and after handling the chemical.[1][2]

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.[1][12]

    • Use non-sparking tools and avoid sources of ignition.[13]

  • Post-Handling:

    • Decontaminate the work area thoroughly after use.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands again before leaving the laboratory.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: If safe to do so, isolate the spill area to prevent it from spreading.

  • Protect: Don the appropriate PPE for spill cleanup, which may include a chemical-resistant apron and respiratory protection.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to absorb the spilled chemical.[14]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[14]

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle.

  • Waste Segregation:

    • All materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, must be treated as hazardous waste.[1][14]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[14]

  • Waste Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[14]

    • Keep the waste container closed at all times, except when adding waste.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste management program.[1][5]

    • Never dispose of this compound down the drain.[15]

Quantitative Data Summary

ParameterValueSource/Comment
Occupational Exposure Limits (OELs) Not establishedNo specific OEL has been set for this compound. It is crucial to keep exposure as low as reasonably achievable.[1][10][16]
Glove Compatibility Nitrile recommended for incidental contactFor prolonged contact, consult glove manufacturer's chemical resistance guides for aldehydes and thiazole compounds.[6][9]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of procedures but a mindset that prioritizes safety at every step. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols for handling and disposal, we can ensure a safe and productive research environment. This guide serves as a foundational document; always consult your institution's specific safety policies and EHS department for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.